molecular formula C4H7N5O B177106 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one CAS No. 155499-44-8

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B177106
CAS No.: 155499-44-8
M. Wt: 141.13 g/mol
InChI Key: YHWUTTGSLSPKOW-UHFFFAOYSA-N
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Description

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (CAS 155499-44-8) is a high-value nitrogen-rich heterocyclic compound serving as a critical building block in advanced research and development. This compound is a 1,2,4-triazine derivative, a privileged scaffold in medicinal and materials chemistry known for its ability to interact with biological receptors and form extensive hydrogen-bonding networks . Recent groundbreaking research has demonstrated its primary application as a precursor for constructing a novel series of high-performance and insensitive energetic salts . These salts, derived from the cationic form of this compound, exhibit an exceptional balance between high energy density and low sensitivity, a key challenge in energetic material science. They feature remarkable thermal stability (decomposition temperature ≥ 185 °C), high density (≥ 1.68 g cm−3), and superior detonation performance (detonation velocity up to 9161 m s−1), outperforming conventional materials like RDX while maintaining better safety parameters . Furthermore, the 1,2,4-triazole core is a well-established pharmacophore in pharmaceutical research, forming the basis of numerous FDA-approved drugs for applications including antifungal, anticancer, and anticonvulsant therapies . The molecule's structure, featuring multiple amino groups and a carbonyl oxygen, makes it an ideal candidate for investigating corrosion inhibition on metal surfaces in acidic media, as similar triazole derivatives are known to effectively suppress corrosion through adsorption . Our product is supplied as a high-purity solid for research applications. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It must not be administered to humans or animals.

Properties

IUPAC Name

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHWUTTGSLSPKOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NN=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to a Proposed Synthesis Pathway for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, antitumor, and antimicrobial properties.[1] The target molecule, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, incorporates key pharmacophoric features: a primary amino group at the 3-position and an aminomethyl substituent at the 6-position. These functional groups offer potential sites for further derivatization and interaction with biological targets. This guide provides a detailed, proposed synthetic pathway for this molecule, designed for researchers, scientists, and drug development professionals. The proposed route is grounded in established chemical principles and analogous transformations reported in the literature for related heterocyclic systems.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway that proceeds through a key intermediate, 3-amino-6-methyl-1,2,4-triazin-5(4H)-one. The aminomethyl group can be installed via functionalization of the methyl group. This intermediate, in turn, can be constructed from simple, commercially available starting materials through a cyclocondensation reaction.

Retrosynthesis Target This compound Intermediate1 3-Amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one Target->Intermediate1 Gabriel Synthesis (or other amination) Intermediate2 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one Intermediate1->Intermediate2 Free Radical Bromination StartingMaterials Pyruvic Acid + Aminoguanidine Intermediate2->StartingMaterials Cyclocondensation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthesis Pathway

The proposed forward synthesis is a four-step process commencing with the formation of the triazine core, followed by functionalization of the 6-methyl group to introduce the desired aminomethyl substituent.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Bromination cluster_2 Step 3: Gabriel Synthesis (Alkylation) cluster_3 Step 4: Gabriel Synthesis (Deprotection) PyruvicAcid Pyruvic Acid Intermediate1 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one PyruvicAcid->Intermediate1  H₂O, Reflux   Aminoguanidine Aminoguanidine Aminoguanidine->Intermediate1  H₂O, Reflux   Intermediate2 3-Amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one Intermediate1->Intermediate2  NBS, BPO,  CCl₄, Reflux   Intermediate3 3-Amino-6-(phthalimidomethyl)-1,2,4-triazin-5(4H)-one Intermediate2->Intermediate3  Potassium Phthalimide,  DMF   Target This compound Intermediate3->Target  Hydrazine Hydrate,  Ethanol, Reflux  

Caption: Proposed four-step synthesis pathway.

Part 1: Synthesis of 3-Amino-6-methyl-1,2,4-triazin-5(4H)-one

The initial step involves the construction of the 1,2,4-triazin-5-one core through the cyclocondensation of an α-keto acid (pyruvic acid) with aminoguanidine. This reaction is a well-established method for the formation of this heterocyclic system.[2] The use of aminoguanidine directly installs the desired 3-amino substituent.

Experimental Protocol
  • To a solution of aminoguanidine bicarbonate (1.0 eq) in water, add an equimolar amount of a suitable acid (e.g., hydrochloric acid) to neutralize the bicarbonate and liberate the free aminoguanidine.

  • To this solution, add pyruvic acid (1.0 eq) dropwise with stirring.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-methyl-1,2,4-triazin-5(4H)-one.

Scientific Rationale

The reaction proceeds via an initial condensation between the carbonyl group of pyruvic acid and a terminal nitrogen of aminoguanidine to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the other terminal amino group onto the carboxylic acid, followed by dehydration, affords the stable 1,2,4-triazin-5-one ring. The choice of water as a solvent is advantageous for its ability to dissolve the ionic starting materials and for its environmental compatibility.

ParameterValue/ConditionRationale
Reactants Pyruvic Acid, AminoguanidineReadily available and inexpensive starting materials.
Solvent WaterGood solvent for reactants, environmentally benign.
Temperature RefluxProvides sufficient energy to overcome the activation barrier for cyclization and dehydration.
Work-up Precipitation and FiltrationSimple and effective method for isolation of the solid product.

Part 2: Synthesis of 3-Amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one

The second step involves the selective bromination of the methyl group at the 6-position. A free radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation. This reaction is initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

Experimental Protocol
  • Suspend 3-amino-6-methyl-1,2,4-triazin-5(4H)-one (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.05 eq).

  • Heat the mixture to reflux under inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate radical initiation.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Scientific Rationale

The methyl group on the triazine ring is analogous to a benzylic position and is thus susceptible to free radical halogenation. NBS is a preferred brominating agent for such transformations as it provides a low, constant concentration of bromine radicals, which minimizes side reactions. BPO acts as a radical initiator, which upon heating, decomposes to form phenyl radicals that abstract a hydrogen atom from the methyl group, initiating the radical chain reaction. A non-polar solvent is used to ensure the insolubility of the succinimide byproduct, which simplifies its removal.

ParameterValue/ConditionRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a low concentration of bromine, selective for allylic/benzylic positions.
Initiator Benzoyl Peroxide (BPO)Decomposes upon heating to initiate the radical chain reaction.
Solvent Carbon Tetrachloride (CCl₄)Non-polar, facilitates the reaction and the removal of the succinimide byproduct.
Temperature RefluxNecessary for the decomposition of BPO and to drive the reaction.

Part 3 & 4: Gabriel Synthesis for the Introduction of the Aminomethyl Group

The Gabriel synthesis is a robust and widely used method for the conversion of primary alkyl halides to primary amines, effectively preventing the over-alkylation that can occur with direct amination.[3][4][5] The synthesis proceeds in two steps: N-alkylation of potassium phthalimide followed by hydrazinolysis to release the desired primary amine.[6][7]

Step 3: Synthesis of 3-Amino-6-(phthalimidomethyl)-1,2,4-triazin-5(4H)-one (Alkylation)
Experimental Protocol
  • Dissolve 3-amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add potassium phthalimide (1.1 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours.

  • Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to obtain the N-alkylated phthalimide intermediate.

Scientific Rationale

The phthalimide anion is a soft nucleophile that readily displaces the bromide in an Sₙ2 reaction. The bulky nature of the phthalimide nucleophile ensures that the reaction stops after a single alkylation. DMF is an excellent solvent for this Sₙ2 reaction as it is polar aprotic, effectively solvating the potassium cation while leaving the phthalimide anion highly nucleophilic.

Step 4: Synthesis of this compound (Deprotection)
Experimental Protocol
  • Suspend the 3-amino-6-(phthalimidomethyl)-1,2,4-triazin-5(4H)-one intermediate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (2.0-4.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The final product can be purified by recrystallization or by conversion to its hydrochloride salt for improved stability and handling.

Scientific Rationale

Hydrazine acts as a strong nucleophile, attacking the carbonyl carbons of the phthalimide group. This leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine. Ethanol is a suitable solvent that facilitates the reaction and allows for the easy separation of the insoluble phthalhydrazide.

ParameterValue/ConditionRationale
Amine Source Potassium PhthalimideBulky nucleophile that prevents over-alkylation.
Solvent (Alkylation) DMFPolar aprotic solvent that favors Sₙ2 reactions.
Deprotection Reagent Hydrazine HydrateEfficiently cleaves the phthalimide group to release the primary amine.
Solvent (Deprotection) EthanolGood solvent for the reaction and allows for easy removal of the byproduct.

Conclusion

The proposed four-step synthesis provides a logical and scientifically sound pathway to this compound from simple starting materials. Each step utilizes well-established and reliable chemical transformations. This guide offers a comprehensive framework for researchers to undertake the synthesis of this and related compounds, enabling further exploration of their potential applications in drug discovery and development. As with any synthetic endeavor, optimization of reaction conditions may be necessary to achieve optimal yields and purity.

References

  • Nasser R. et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved from [Link]

  • Takaya, H., & Yamanaka, M. et al. (2019). Gabriel Synthesis of Hexakis(aminomethyl)benzene and Its Derivatization. Chemistry – A European Journal, 25(68), 15478-15482.
  • Molbase. (n.d.). Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Gabriel Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-amino-6-methyl-1,2,4-triazin-5-ol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that this is a molecule with emerging research interest, this document goes beyond a simple recitation of known data. It establishes a framework for its characterization, offering detailed experimental protocols and the scientific rationale behind them. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's fundamental characteristics to inform their work.

Introduction and Chemical Identity

This compound is a substituted triazinone, a class of compounds known for a wide range of biological activities. The presence of both amino and aminomethyl functional groups, coupled with the triazinone core, suggests potential for diverse chemical interactions and makes it a compelling candidate for further investigation.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 155499-44-8[1]
Molecular Formula C₄H₇N₅ON/A
Molecular Weight 141.13 g/mol N/A
Canonical SMILES C1(=O)NC(=NN=C1CN)NN/A

This compound is also available in salt forms, such as monohydrochloride and dihydrochloride, which can significantly influence its solubility and handling properties.[2][3]

Caption: Chemical structure of this compound.

Experimentally Determined Physicochemical Properties

At present, there is a notable scarcity of publicly available, experimentally determined physicochemical data for this compound. This section outlines the critical parameters that require experimental determination and provides standardized protocols for their measurement.

Solubility

Theoretical Insight: The molecule possesses both hydrogen bond donors (amino and amide groups) and acceptors (carbonyl and ring nitrogens), suggesting potential for aqueous solubility. However, the overall planarity of the triazine ring could contribute to crystal lattice energy, which would counteract solubility. The hydrochloride salt forms are expected to exhibit significantly higher aqueous solubility. For instance, the monohydrochloride salt has been described as having good solubility in water.

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed in mg/mL or mol/L.

Solubility_Workflow A Add excess compound to water B Equilibrate at constant temperature (24h) A->B C Centrifuge to separate solid and liquid phases B->C D Quantify concentration in supernatant via HPLC C->D E Calculate Solubility D->E

Caption: Experimental workflow for determining aqueous solubility.

Acid Dissociation Constant (pKa)

Theoretical Insight: The compound has multiple ionizable groups: the amino group, the aminomethyl group, and potentially the triazinone ring itself, which can exhibit acidic or basic properties. The pKa values are critical for understanding the compound's charge state at physiological pH, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.

Table 2: Predicted and Required Experimental Physicochemical Data

PropertyPredicted Range/ValueExperimental ProtocolRationale for Importance
Melting Point (°C) Likely >200 (decomposition may occur)Capillary Melting Point ApparatusPurity assessment and solid-state stability.
Aqueous Solubility (mg/mL) Moderate (parent), High (salt)Shake-Flask MethodBioavailability and formulation development.
pKa Basic pKa: 7-9 (aminomethyl), 2-4 (amino); Acidic pKa: 8-10 (amide)Potentiometric TitrationUnderstanding ionization at physiological pH.
LogP/LogD -1 to 1Shake-Flask or HPLC methodLipophilicity and membrane permeability.

Spectroscopic and Spectrometric Characterization

Detailed spectral analysis is essential for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aminomethyl protons (CH₂), the amino protons (NH₂), and the amide proton (NH). The chemical shifts and coupling patterns will provide valuable information about the electronic environment of these protons.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, including the carbonyl carbon, the carbons of the triazine ring, and the aminomethyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include:

  • N-H stretching vibrations for the amino and amide groups (typically in the range of 3200-3500 cm⁻¹).

  • C=O stretching vibration for the carbonyl group (around 1650-1700 cm⁻¹).

  • C=N stretching vibrations of the triazine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will provide the exact mass, which can be used to confirm the elemental composition. Fragmentation patterns observed in the MS/MS spectrum can further aid in structural elucidation.

Synthesis and Purification

Conceptual_Synthesis cluster_0 Starting Materials A Substituted Amidrazone C Cyclocondensation Reaction A->C B α-Keto Acid Derivative B->C D Crude Product C->D E Purification (Crystallization/Chromatography) D->E F Pure this compound E->F

Caption: A conceptual workflow for the synthesis and purification of the target compound.

Conclusion and Future Directions

This compound is a molecule with significant potential, yet its fundamental physicochemical properties remain largely uncharacterized in the public domain. This guide provides the necessary theoretical framework and experimental protocols to enable researchers to thoroughly investigate this compound. The systematic determination of its solubility, pKa, melting point, and spectral characteristics will be crucial for advancing its development in any potential application, from medicinal chemistry to materials science.

References

  • ChemBK. This compound monohydrochloride. [Link]

  • Amole Biotechnology. This compound dihydrochloride. [Link]

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3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one for Advanced Research Applications

Foreword

As a Senior Application Scientist, my experience has shown that progress in drug discovery often hinges on a deep, foundational understanding of novel chemical scaffolds. The 1,2,4-triazine core is one such scaffold, consistently demonstrating a remarkable versatility that has cemented its status as a "privileged structure" in medicinal chemistry.[1] This guide is designed for fellow researchers and drug development professionals, moving beyond simple data recitation to provide a cohesive understanding of this compound. We will explore its chemical identity, logical synthesis, and the mechanistic rationale for its potential applications, grounding our discussion in established scientific principles and methodologies.

Core Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for research and development is to establish its precise chemical identity and properties. This compound is a heterocyclic compound featuring the characteristic six-membered 1,2,4-triazine ring.

CAS Number: 155499-44-8[2]

Molecular Formula: C₄H₇N₅O[2]

Molecular Weight: 141.13 g/mol [2]

The structure is characterized by an amino group at position 3, an aminomethyl substituent at position 6, and a ketone group at position 5. This specific arrangement of functional groups is critical as it dictates the molecule's reactivity, solubility, and, most importantly, its potential for forming specific, high-affinity interactions with biological targets.

Structural Diagram:

Caption: 2D Structure of this compound.

Quantitative Physicochemical Data

A summary of key properties is essential for experimental design, including formulation and assay development.

PropertyValueSource
CAS Number 155499-44-8[2]
Molecular Formula C₄H₇N₅O[2]
Molecular Weight 141.13[2]
SMILES Code C1(=C(N=C(N1)N)CN)O[2]
Purity/Specification Research Grade[2]
Storage Cold-chain transportation recommended[2]

Synthesis Strategy and Mechanistic Rationale

The synthesis of substituted 1,2,4-triazines often involves the condensation of an α-keto acid or a related derivative with a carbohydrazide or thiocarbohydrazide.[3][4] This approach provides a reliable and modular framework for accessing a variety of triazine analogs.

Conceptual Synthesis Workflow

The following diagram illustrates a logical and established pathway for the synthesis of the target compound. The choice of starting materials is dictated by the desired substitution pattern on the final triazine ring. The reaction proceeds through a nucleophilic attack followed by cyclization and dehydration.

synthesis_workflow start1 Glyoxylic Acid intermediate Condensation & Cyclization (Hydrazone formation followed by intramolecular nucleophilic attack) start1->intermediate start2 Aminoguanidine start2->intermediate product 3-Amino-1,2,4-triazin-5(4H)-one Intermediate intermediate->product step2 Functional Group Interconversion (e.g., Chloromethylation) product->step2 intermediate2 6-(Chloromethyl) Intermediate step2->intermediate2 step3 Nucleophilic Substitution (Ammonolysis) intermediate2->step3 final_product Target: 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one step3->final_product

Caption: A logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

This protocol is a self-validating system, incorporating purification and analytical steps to ensure the identity and purity of the final product.

Objective: To synthesize this compound.

Step 1: Synthesis of 3-Amino-1,2,4-triazin-5(4H)-one

  • Reagents: Glyoxylic acid, Aminoguanidine hydrochloride, Sodium acetate, Water.

  • Procedure:

    • Dissolve aminoguanidine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in water. The sodium acetate acts as a base to free the aminoguanidine from its hydrochloride salt.

    • Add an aqueous solution of glyoxylic acid (1.0 eq) dropwise to the aminoguanidine solution at room temperature.

    • Heat the reaction mixture to reflux for 4-6 hours. The elevated temperature is necessary to drive the condensation and subsequent cyclization/dehydration to completion.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum.

  • Validation: Confirm the structure of the intermediate via ¹H NMR and Mass Spectrometry.

Step 2: Functionalization and Substitution

  • Reagents: 3-Amino-1,2,4-triazin-5(4H)-one, Paraformaldehyde, HCl gas, Ammonia solution.

  • Procedure (Chloromethylation):

    • Suspend the triazinone intermediate in a suitable solvent (e.g., acetic acid).

    • Add paraformaldehyde and bubble dry HCl gas through the suspension. This in-situ generation of formaldehyde and acidic conditions facilitates electrophilic aromatic substitution to install the chloromethyl group.

    • Stir at 60-70°C for 8-12 hours.

    • Cool, and collect the precipitated 3-Amino-6-(chloromethyl)-1,2,4-triazin-5(4H)-one.

  • Procedure (Ammonolysis):

    • Suspend the chloromethyl intermediate in a sealed pressure vessel with a concentrated aqueous or alcoholic solution of ammonia.

    • Heat the mixture. The nucleophilic ammonia will displace the chloride in an Sₙ2 reaction. The choice of a sealed vessel is critical to maintain the concentration of the volatile ammonia and to allow for heating above its boiling point.

    • After cooling, evaporate the solvent and purify the crude product.

  • Purification & Validation:

    • Purify the final compound using column chromatography or recrystallization.

    • Obtain final validation and purity assessment via ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Potential Applications in Drug Discovery

The 1,2,4-triazine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors and other enzyme-targeted agents.[1][5] The specific functional groups on this compound make it an intriguing candidate for several therapeutic areas.

A. Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Recent studies have highlighted 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDK1.[1] PDKs are critical enzymes in cancer metabolism, and their inhibition can reverse the Warburg effect, leading to apoptotic cancer cell death.[1]

Mechanistic Hypothesis: The aminotriazine core can act as a hinge-binding motif, forming crucial hydrogen bonds within the ATP-binding pocket of kinases like PDK1. The aminomethyl group at the C6 position can serve as a vector for further modification to enhance selectivity and potency or to improve pharmacokinetic properties.

pdk_pathway PDK1 PDK1 (Active) PDH PDH (Inactive) PDK1->PDH Phosphorylates PDH_active PDH (Active) Pyruvate Pyruvate Pyruvate->PDH Blocked AcetylCoA Acetyl-CoA Pyruvate->PDH_active Activates TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA Activates Apoptosis Apoptosis TCA->Apoptosis Promotes Compound 3-Amino-1,2,4-Triazine Derivative Compound->PDK1 Inhibits Compound->PDH_active Prevents Inactivation PDH_active->AcetylCoA Converts

Caption: Inhibition of PDK1 by a triazine derivative promotes PDH activity.

B. D-Amino Acid Oxidase (DAAO) Inhibition

Derivatives of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, which are structurally related to the target compound, have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[6] DAAO inhibitors are investigated as potential treatments for schizophrenia by increasing brain levels of D-serine. The core scaffold of our target compound shares features that could allow it to bind to the DAAO active site.[6]

C. Antimicrobial and Antiviral Potential

The broader class of 1,2,4-triazine derivatives has been extensively studied for antimicrobial and antiviral activities.[7] The nitrogen-rich heterocyclic system is adept at coordinating with metal ions essential for microbial enzyme function and can interfere with viral replication processes. Further screening of this specific molecule is warranted.

Conclusion and Future Directions

This compound represents a well-defined chemical entity with significant potential for drug discovery and development. Its logical synthesis route and the proven therapeutic relevance of its core scaffold make it a valuable building block for creating libraries of targeted inhibitors. Future research should focus on synthesizing and screening this compound and its analogs against kinase panels (especially PDKs), DAAO, and various microbial strains to fully elucidate its therapeutic potential.

References

  • Vertex AI Search. (n.d.). This compound dihydrochloride.
  • BLDpharm. (n.d.). 155499-44-8|this compound.
  • PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.
  • Georganics. (n.d.). 3-Amino-1,2,4-triazine.
  • Sigma-Aldrich. (n.d.). 3-Amino-5,6-dimethyl-1,2,4-triazine 97%.
  • ChemSynthesis. (n.d.). 3-amino-6-methyl-1,2,4-triazin-5-ol.
  • Nasser, R., et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • ChemicalBook. (n.d.). 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one synthesis.
  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine 97%.
  • Carbone, D., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 15(9), 2585.
  • Abdel-Rahman, R., & Bawazir, W. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200.
  • Google Patents. (n.d.). US4175188A - Process for the production of 1,2,4-triazin-5-one derivatives.
  • Lee, S., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry, 58(12), 5038–5051.
  • ResearchGate. (2023). 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation.

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An In-depth Technical Guide to the Solubility of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a heterocyclic compound of interest in pharmaceutical research. While specific quantitative solubility data for this molecule is not extensively documented in public literature, this paper establishes a scientifically grounded, inferred solubility profile based on its chemical structure and the known behavior of analogous triazine derivatives. We delve into the core physicochemical principles governing its solubility, present a gold-standard experimental protocol for its empirical determination, and explore the critical implications of this data for drug development and formulation science. This guide is intended for researchers, chemists, and formulation scientists engaged in the characterization and development of new chemical entities.

Introduction: The Central Role of Solubility

The journey of a drug candidate from laboratory discovery to clinical application is critically dependent on its physicochemical properties, foremost among them being solubility. Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, dictates the bioavailability, manufacturability, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API). For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1] Therefore, a thorough understanding of an API's solubility profile is not merely an academic exercise but a foundational pillar of rational drug design and development.[2][3][4]

This guide focuses on this compound. Its structure, featuring a polar triazine core, a primary amino group, and an aminomethyl substituent, suggests complex solubility behavior. The presence of multiple ionizable functional groups indicates that its aqueous solubility will be profoundly influenced by pH.[5]

Physicochemical Characterization and Inferred Solubility Profile

Direct, experimentally-derived solubility values for this compound are scarce in publicly accessible databases. However, by analyzing its molecular structure and drawing parallels with similar aminotriazine compounds, we can construct a robust, inferred solubility profile.

Molecular Structure:

  • 1,2,4-Triazin-5(4H)-one Core: A polar heterocyclic ring system containing nitrogen and an amide-like functional group.

  • Two Primary Amino Groups (-NH2): These groups are basic and can be protonated in acidic conditions, forming positively charged species.

  • Hydrogen Bonding Capability: The presence of multiple nitrogen and oxygen atoms, along with N-H groups, allows for extensive hydrogen bonding with protic solvents.

Ionization and pH-Dependence:

The compound is amphiprotic, meaning it can act as both a base and an acid. The two amino groups are basic and will become protonated (and more soluble) as the pH decreases.[5] Conversely, the N-H proton within the triazine ring has acidic character and can dissociate at high pH, forming an anion. This dual nature leads to a U-shaped pH-solubility profile, with the lowest solubility expected at or near its isoelectric point. The ionized forms of a compound are typically hundreds to thousands of times more soluble than the neutral form.[5]

Inferred Solubility Table

The following table summarizes the expected solubility of this compound in various common solvents. This profile is an estimation based on structural analogy to other aminotriazines and fundamental chemical principles.[6][7][8] Empirical verification is required for definitive characterization.

Solvent ClassSolvent ExampleInferred SolubilityRationale
Aqueous (Acidic) pH 1.2 Buffer (e.g., 0.1 N HCl)HighProtonation of the amino groups leads to the formation of highly soluble cationic salts.[5][9]
Aqueous (Neutral) pH 7.4 Buffer (e.g., PBS)Low to ModerateThe compound exists predominantly in its neutral, less soluble form near its isoelectric point.
Aqueous (Basic) pH > 10 BufferModerate to HighDeprotonation of the triazinone ring N-H group forms a more soluble anionic species.
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighStrong hydrogen bond acceptor, capable of disrupting the crystal lattice and solvating the molecule.[7]
Polar Aprotic Dimethylformamide (DMF)HighSimilar to DMSO, its polarity and hydrogen bonding capacity make it an effective solvent.
Polar Protic Methanol, EthanolModerateCapable of hydrogen bonding, but less effective at solvating the charged species compared to aqueous buffers.[7]
Non-Polar Toluene, Hexane, Ethyl AcetateVery Low / Insoluble"Like dissolves like" principle. The high polarity of the API prevents dissolution in non-polar organic solvents.[6][7]

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To move from an inferred profile to definitive data, a standardized experimental protocol is essential. The saturation shake-flask method is the universally recognized gold standard for determining thermodynamic equilibrium solubility, as endorsed by regulatory bodies like the International Council for Harmonisation (ICH).[10][11][12]

Causality Behind Experimental Choices:
  • Excess Solid: Adding an excess of the API ensures that the solution reaches true thermodynamic equilibrium with the solid phase, defining the saturation point.[10]

  • Temperature Control: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments are conducted at 37 ± 1°C to simulate human body temperature.[11][12][13]

  • Equilibration Time: Sufficient time (typically 24-72 hours) is required for the dissolution process to reach a steady state. Sampling at multiple time points confirms that equilibrium has been achieved.[10]

  • pH Control & Measurement: For ionizable compounds, pH is the most critical variable. Using buffered media across the physiological range (pH 1.2 to 6.8) is mandated by ICH M9 guidelines for Biopharmaceutics Classification System (BCS) studies.[11][12][13] Verifying the pH of the final saturated solution is crucial, as the dissolution of the API itself can alter it.[11]

  • Phase Separation: Inaccurate separation of undissolved solid from the saturated supernatant is a major source of error. Centrifugation followed by careful filtration is a robust method.[14]

Step-by-Step Protocol
  • Preparation of Media: Prepare a series of aqueous buffers, typically at a minimum of pH 1.2, 4.5, and 6.8, as per ICH guidelines.[12][13] Prepare other organic solvents as required.

  • Addition of Compound: Add an excess amount of this compound solid to a series of vials (in triplicate for each solvent). A visual excess of solid material should be present.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber set to 37°C. Agitate at a consistent, moderate speed (e.g., 100 rpm) for at least 24 hours.[10]

  • Phase Separation: After the equilibration period, remove the vials and allow them to stand briefly. Centrifuge the vials at high speed (e.g., >10,000 rpm) to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particulates, filter the aliquot using a syringe filter (e.g., 0.22 µm PVDF) into a clean analysis vial.

  • Dilution: Immediately perform an accurate, gravimetric dilution of the filtrate with the appropriate mobile phase to prevent precipitation and bring the concentration into the quantifiable range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in units such as mg/mL or µg/mL.

  • Confirmation of Equilibrium: Repeat steps 4-8 at a later time point (e.g., 48 or 72 hours) to ensure the measured concentration is stable and that equilibrium has been reached.[10]

Visualization of Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis A Add Excess API to Solvent B Seal Vials (Triplicates) A->B C Agitate at 37°C (24-72h) B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Accurately Dilute Filtrate E->F G Quantify via Validated HPLC F->G H Calculate Solubility (e.g., mg/mL) G->H

Caption: Gold-standard Shake-Flask workflow for solubility determination.

Implications for Drug Development & Formulation

The inferred solubility profile of this compound—characterized by low intrinsic solubility and strong pH-dependence—presents both challenges and opportunities for formulation scientists.

  • Low Intrinsic Solubility: The poor solubility in neutral pH suggests that a simple aqueous formulation for oral delivery would likely result in low and erratic bioavailability (a characteristic of BCS Class II or IV compounds).

  • pH-Dependent Solubility: The high solubility in acidic pH indicates that the drug may dissolve well in the stomach (pH 1-3) but could precipitate upon entering the higher pH environment of the small intestine, where most drug absorption occurs.

These characteristics necessitate advanced formulation strategies to ensure adequate drug exposure.[2][15][16]

Potential Formulation Strategies:
  • Salt Formation: Creating a stable salt of the API (e.g., a hydrochloride or mesylate salt) can lock the molecule in its ionized, more soluble state, significantly improving its dissolution rate.[4][15] This is often the most effective and common strategy for basic compounds.

  • pH Modification: Incorporating acidic excipients (pH modifiers) into the solid dosage form can create an acidic microenvironment around the dissolving drug particle, even in the neutral pH of the intestine, thereby promoting dissolution.[9]

  • Amorphous Solid Dispersions (ASDs): By dispersing the API at a molecular level within a polymer matrix, the high energy of the amorphous state can be harnessed to achieve a supersaturated solution in vivo, driving absorption.[3][4]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug particles, which enhances the dissolution rate according to the Noyes-Whitney equation.[2][16]

  • Lipid-Based Formulations: For compounds with sufficient lipophilicity, encapsulating the drug in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can bypass the need for dissolution in the aqueous GI fluids.[3][15]

Logical Framework for Formulation Decisions

G cluster_input Input Data cluster_strategy Formulation Strategies cluster_output Desired Outcomes Solubility Solubility Profile (Low intrinsic, pH-dependent) Salt Salt Formation Solubility->Salt ASD Amorphous Solid Dispersion (ASD) Solubility->ASD Size Particle Size Reduction Solubility->Size Lipid Lipid-Based (SEDDS) Solubility->Lipid pHMod pH Modification Solubility->pHMod Bioavailability Enhanced Bioavailability Salt->Bioavailability Stability Improved Stability Salt->Stability Manufacturability Robust Manufacturing Process Salt->Manufacturability ASD->Bioavailability ASD->Stability ASD->Manufacturability Size->Bioavailability Size->Stability Size->Manufacturability Lipid->Bioavailability Lipid->Stability Lipid->Manufacturability pHMod->Bioavailability pHMod->Stability pHMod->Manufacturability

Caption: Decision logic from solubility data to formulation strategy.

Conclusion

While awaiting definitive empirical data, the physicochemical properties of this compound strongly suggest it is a compound with low intrinsic aqueous solubility and significant pH-dependent behavior. This profile places it in a challenging but well-understood category of APIs. By employing the gold-standard shake-flask methodology, researchers can precisely quantify its solubility across relevant physiological and formulation conditions. This critical data will, in turn, enable the rational selection of advanced formulation strategies—such as salt formation or amorphous solid dispersions—necessary to overcome its inherent biopharmaceutical limitations and unlock its full therapeutic potential.

References

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved from [Link]

  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. Retrieved from [Link]

  • Murdande, D., Pikal, M., Shanker, R., & Bogner, R. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharmaceutical Technology. Retrieved from [Link]

  • Šamatovska, E., & Jevševar, S. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Pharmaceuticals, 16(11), 1599. Retrieved from [Link]

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 639. Retrieved from [Link]

  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]

  • Solubility of Things. (n.d.). Aminotriazine. Retrieved from [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Cristofoletti, R., et al. (2021). ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. AAPS PharmSciTech, 22(3), 118. Retrieved from [Link]

  • da Costa, A., et al. (2015). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 51(4), 855-864. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Retrieved from [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs - consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Retrieved from [Link]

  • Tsume, Y., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3546-3559. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Retrieved from [Link]

  • ResearchGate. (n.d.). Ionizable Drug Self-Associations and the Solubility Dependence on pH. Retrieved from [Link]

  • Brittain, H.G. (2009). Ionic Equilibria and the pH Dependence of Solubility. ResearchGate. Retrieved from [Link]

  • Ward, T.M., & Getzen, F.W. (1970). Aqueous solubility of alkylamino-s-triazine as a function of pH and molecular structure. Journal of Agricultural and Food Chemistry, 18(2), 210-213. Retrieved from [Link]

  • Nguyen, T.T., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15, 12345-12356. Retrieved from [Link]

  • Chen, Y., et al. (2020). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions. Journal of Chemical & Engineering Data, 65(6), 3123-3131. Retrieved from [Link]

  • Tanna, S., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics, 16(10), 4069-4081. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. Retrieved from [Link]

  • Li, Y., et al. (2026). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega, 11(1), 123-130. Retrieved from [Link]

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An In-depth Spectroscopic Guide to 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one (CAS: 33509-43-2)

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The initial request for spectroscopic data on 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one led to an important finding during preliminary data acquisition. Publicly available spectroscopic information and chemical database entries consistently associate the CAS Number 33509-43-2 with the compound 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one . No validated spectroscopic data was found for the originally named compound. To maintain scientific integrity and provide actionable, verifiable information for researchers, this guide has been meticulously developed to cover the structural and spectroscopic characterization of the compound corresponding to CAS 33509-43-2. This pivot ensures that the data, protocols, and interpretations provided herein are grounded in experimentally verified information.

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one , a heterocyclic compound of significant interest in agrochemical research. It serves as a key intermediate in the synthesis of herbicides, such as metribuzin.[1] Understanding its spectroscopic signature is paramount for quality control, reaction monitoring, and structural verification. This document synthesizes experimental mass spectrometry data with predictive analyses of infrared and nuclear magnetic resonance spectra. The causality behind spectral features is explained, and field-proven protocols for data acquisition are detailed, offering a holistic resource for drug development professionals and analytical scientists. The molecule exists in tautomeric forms, primarily the thione (C=S) form, which is reflected in its structural data.[1]

Mass Spectrometry (MS) Analysis: Molecular Integrity and Fragmentation

Mass spectrometry is the cornerstone for confirming the molecular weight and elemental composition of a synthesized compound. For 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, high-resolution mass spectrometry (HRMS) provides unequivocal evidence of its identity.

Experimental Data (LC-ESI-QFT)

Liquid Chromatography-Electrospray Ionization-Quadrupole Fourier Transform (LC-ESI-QFT) mass spectrometry in negative ion mode is particularly well-suited for this molecule due to the presence of acidic protons.

ParameterObserved ValueInterpretation
Molecular Formula C₇H₁₂N₄OS-
Molecular Weight 200.26 g/mol Theoretical monoisotopic mass: 200.0732 Da.
Ionization Mode ESI (Negative)Efficient deprotonation to form [M-H]⁻.
Precursor Ion ([M-H]⁻) m/z 199.0659Confirms the molecular weight of the parent molecule.[2]
Major Fragment Ion m/z 57.9756Corresponds to the loss of the tert-butyl group, a characteristic fragmentation pathway for this structure.[2]

Data sourced from PubChem, originally submitted by Elapavalore, A.; Kondić, T.; et al.[2]

Causality and Interpretation

The choice of negative ESI mode is logical; the N-H protons on the triazine ring are sufficiently acidic to be abstracted, forming a stable [M-H]⁻ anion. The observed precursor ion at m/z 199.0659 aligns perfectly with the theoretical exact mass of the deprotonated molecule (C₇H₁₁N₄OS⁻), validating the elemental composition.[2] The fragmentation pattern, specifically the high-intensity signal corresponding to the loss of the bulky tert-butyl group, provides critical structural information, confirming its presence and attachment to the triazine core.

Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade acetonitrile or methanol.

  • Chromatography: Inject the sample onto a C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1x150mm).[2] Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid (for positive mode) or ammonium acetate (for negative mode).

  • MS Acquisition (Thermo Q Exactive Orbitrap):

    • Set ionization mode to ESI Negative.

    • Acquire data in full scan mode over an m/z range of 50-300.

    • Set resolution to >70,000 to ensure accurate mass measurement.

    • Perform data-dependent MS/MS (HCD fragmentation) on the most intense ions to elicit fragmentation data.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Predicted Characteristic Absorption Bands
Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeRationale and Significance
N-H Stretch (Amino & Amide) 3400 - 3100 cm⁻¹ (broad)StretchingThe presence of both an amino group (-NH₂) and amide-like N-H bonds within the ring leads to broad absorption in this region, indicative of hydrogen bonding.
C-H Stretch (tert-butyl) 2970 - 2870 cm⁻¹StretchingCharacteristic sharp peaks confirming the aliphatic C-H bonds of the tert-butyl group.
C=O Stretch (Amide) ~1710 - 1680 cm⁻¹StretchingA strong, sharp absorption band indicating the presence of the carbonyl group in the triazinone ring. Its exact position is influenced by ring strain and conjugation.
C=N Stretch ~1650 - 1550 cm⁻¹StretchingCorresponds to the endocyclic C=N bond within the triazine ring.
C=S Stretch (Thione) ~1250 - 1020 cm⁻¹StretchingThe presence of a thione is confirmed by a moderately intense band in this region. This is a key band to distinguish it from the mercapto tautomer.
Protocol: FTIR Spectroscopy (KBr Pellet)
  • Sample Preparation: Grind 1-2 mg of the dry compound with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or semi-transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum from 4000 to 400 cm⁻¹. Collect at least 16 scans and perform a background subtraction using an empty sample holder.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework. Although experimental spectra are not publicly available, a detailed prediction based on established chemical shift principles serves as a powerful guide for any researcher analyzing this molecule.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~1.30Singlet (s)9HC(CH₃ )₃The nine protons of the tert-butyl group are chemically equivalent, resulting in a single, sharp peak. Its upfield position is characteristic of aliphatic protons.
~5.50Broad Singlet (br s)2HNH₂ The amino protons are exchangeable with solvent. In DMSO-d₆, they typically appear as a broad singlet. This peak will disappear upon D₂O exchange.
~11.0 - 13.0Broad Singlet (br s)2HRing NH The two N-H protons on the triazine ring are also exchangeable and are expected to be significantly deshielded due to the electronegative environment, appearing far downfield.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentRationale
~28.0-C (CH₃)₃The methyl carbons of the tert-butyl group.
~35.0-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~145.0C -tert-butylThe ring carbon attached to the tert-butyl group, shifted downfield by the adjacent nitrogen atoms.
~160.0C =OThe carbonyl carbon, highly deshielded by the double bond to oxygen and adjacent nitrogen atoms.
~175.0C =SThe thione carbon, which is typically the most deshielded carbon in the structure due to the nature of the C=S double bond.
Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for this molecule due to its ability to dissolve polar compounds and slow the exchange of N-H protons.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Structural Confirmation: Perform 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations) to definitively assign all signals and confirm the connectivity of the molecule.

Integrated Spectroscopic Workflow

Effective structural elucidation relies on the synergistic use of multiple spectroscopic techniques. The following workflow illustrates the logical process for confirming the identity and purity of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

G cluster_0 Step 1: Purity & Molecular Formula cluster_1 Step 2: Functional Group Identification cluster_2 Step 3: Structural Framework Mapping cluster_3 Step 4: Final Confirmation MS Mass Spectrometry (HRMS) MW Molecular Weight Confirmation (m/z 199.0659 for [M-H]⁻) MS->MW Formula Elemental Formula Validation (C₇H₁₂N₄OS) MS->Formula FG Identify Key Groups: C=O, N-H, C=S, C=N MW->FG Data supports... IR Infrared Spectroscopy (FTIR) IR->FG H_NMR ¹H NMR: - tert-butyl (9H, s) - NH₂ (2H, br s) - NH (2H, br s) FG->H_NMR Data supports... NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR->H_NMR C_NMR ¹³C NMR: - 5 distinct carbons - Confirm C=O, C=S NMR->C_NMR TwoD_NMR 2D NMR (HSQC/HMBC): Confirm C-H Connectivity NMR->TwoD_NMR Confirm Structure Confirmed C_NMR->Confirm All data consistent

Caption: Integrated workflow for the structural elucidation of the target molecule.

References

  • Synthesis, Characterization and Biological Activity of Some 1,2,4-Triazine Derivatives. (2025). ResearchGate. [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Current Chemistry Letters, 10(1), 39-48. [Link]

  • PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. National Center for Biotechnology Information. Retrieved December 21, 2025, from [Link]

  • Lingappa, M., et al. (2021). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate. [Link]

  • Sridhar, B., et al. (2006). 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1382-o1383. [Link]

  • Wang, J., et al. (2019). Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative. Tropical Journal of Pharmaceutical Research, 18(2), 339-344. [Link]

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The Triazinone Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The triazinone heterocyclic core is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This versatility has established it as a "privileged scaffold" in drug discovery, leading to the development of therapeutic agents across multiple disease areas. Triazinone derivatives have yielded FDA-approved drugs for cancer and have shown significant promise as antiviral, antimicrobial, anti-inflammatory, and herbicidal agents.[1][2] Their success stems from the triazine ring's unique electronic properties and the ease with which its three substitution points can be modified, allowing for precise tuning of steric, electronic, and pharmacokinetic properties to optimize interaction with biological targets. This guide provides a comprehensive overview of the diverse biological activities of triazinone derivatives, delves into their underlying mechanisms of action, presents detailed experimental protocols for their evaluation, and explores future perspectives for their therapeutic application.

Introduction to the Triazinone Scaffold

Triazines are six-membered heterocyclic rings containing three nitrogen atoms. The symmetrical 1,3,5-triazine isomer (s-triazine) is of particular interest in drug development due to its structural versatility.[3][4] The triazinone core, a derivative of s-triazine, features a carbonyl group, which further enhances its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules. This structural feature is critical to its function as a pharmacophore. The three modifiable sites on the s-triazine ring allow for the creation of vast chemical libraries, enabling systematic exploration of structure-activity relationships (SAR) to identify potent and selective drug candidates.[5]

The Broad Spectrum of Biological Activities

The therapeutic potential of triazinone derivatives is extensive, with compounds demonstrating efficacy in a wide range of applications.

Anticancer Activity

The anticancer properties of triazinone derivatives are well-documented, with several compounds approved for clinical use and many more in development.[1] Altretamine, for example, is an FDA-approved drug for the treatment of refractory ovarian cancer.[3] Other approved drugs include gedatolisib for metastatic breast cancer and enasidenib for leukemia.[1]

The mechanisms underlying their antitumor effects are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis. Common targets include:

  • Kinase Inhibition: Many triazinone derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling. A notable target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in various cancers.[1][4] By blocking EGFR, these compounds can halt downstream signaling cascades, such as the PI3K/AKT/mTOR and MEK/ERK pathways, that drive tumor growth.[3]

  • Topoisomerase Inhibition: Certain derivatives act as topoisomerase II inhibitors.[6] These enzymes are vital for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

  • Tubulin Polymerization Inhibition: Some compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[6][7] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase, preventing cell division and leading to apoptosis.

  • Induction of Apoptosis: Beyond cell cycle arrest, many triazinone derivatives can directly induce apoptosis by modulating the expression of key regulatory proteins. This includes the upregulation of the tumor suppressor p53 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.[6]

Antiviral Activity

The triazinone scaffold has proven to be a valuable template for the development of antiviral agents.[5] Derivatives have shown activity against a broad spectrum of DNA and RNA viruses.[8] For instance, certain triazine analogues of cidofovir exhibit potent activity against herpesviruses, adenoviruses, and poxviruses.[8] More recently, research has focused on developing triazinone-based compounds against emerging viral threats, including SARS-CoV-2.[9][10] The mechanism of antiviral action often involves the inhibition of viral enzymes essential for replication, such as polymerases or proteases.

Antimicrobial Activity

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. Triazinone derivatives have emerged as a promising class of compounds with activity against a range of pathogenic bacteria and fungi.[11][12][13] Their antibacterial and antifungal effects are often attributed to their ability to disrupt microbial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.[13] Some derivatives have also shown synergistic activity with existing antifungal drugs like fluconazole, particularly against resistant strains of Candida albicans.[2]

Herbicidal Activity

In agriculture, triazinone derivatives, such as atrazine and metribuzin, have been widely used as herbicides for decades.[14][15] Their primary mode of action is the inhibition of photosynthesis.[15] These compounds bind to the D1 protein of photosystem II (PSII) in chloroplasts, blocking the electron transport chain.[14][16] This disruption leads to the production of reactive oxygen species, causing lipid peroxidation and ultimately leading to the death of susceptible plants.[14][17]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Triazinone derivatives have been investigated for their anti-inflammatory properties and have shown promise in preclinical studies.[18] Their mechanisms often involve the inhibition of pro-inflammatory mediators and enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways.[19]

Key Mechanisms of Action & Signaling Pathways

The diverse biological activities of triazinone derivatives are a direct result of their ability to interact with a multitude of biological targets. Below are visual representations of some of the key pathways modulated by these compounds.

EGFR_Pathway cluster_membrane Cell Membrane EGFR EGFR PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Triazinone Triazinone Derivative Triazinone->EGFR Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway inhibition by a triazinone derivative.

Apoptosis_Pathway Triazinone Triazinone Derivative p53 p53 Triazinone->p53 Upregulation Bcl2 Bcl-2 Triazinone->Bcl2 Downregulation Bax Bax p53->Bax Activation Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Induction of apoptosis by a triazinone derivative.

Quantitative Data Summary

The potency of triazinone derivatives is often quantified by their half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50) values. The following table summarizes representative data for various derivatives across different biological activities.

Compound ClassTarget/Cell LineActivityIC50/GI50 ValueReference
Quinazoline-1,3,5-triazine HybridEGFR EnzymeAnticancer36.8 nM[1]
Pyrazole-1,3,5-triazine DerivativeEGFR EnzymeAnticancer229.4 nM[1]
MEK1/PI3K Bifunctional InhibitorMEK1 EnzymeAnticancer0.015 nM[3]
MEK1/PI3K Bifunctional InhibitorPI3K EnzymeAnticancer191 nM[3]
Monastrol-1,3,5-triazine DerivativeHL-60 (Leukemia)Anticancer23.1 µM[4]
1,2,4-Triazinone DerivativeMCF-7 (Breast Cancer)AnticancerPotent (nM range)[6]
Imidazo-triazine DerivativeE. coliAntibacterialMIC: 3.91 µg/mL[13]
s-Triazine DerivativeSARS-CoV-2AntiviralEC50: Low µM range[9]

Key Experimental Workflows and Protocols

Evaluating the biological activity of novel triazinone derivatives requires robust and standardized assays. Below are detailed protocols for common experimental workflows.

Workflow for Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_MoA Mechanism of Action Start Synthesized Triazinone Derivatives Step1 Cytotoxicity Assay (e.g., MTT Assay) Start->Step1 Step2 Mechanism of Action Studies Step1->Step2 Step3 In Vivo Studies Step2->Step3 Assay1 Cell Cycle Analysis (Flow Cytometry) Assay2 Apoptosis Assay (Annexin V/PI) Assay3 Kinase Inhibition Assay End Lead Compound Identification Step3->End

Caption: General workflow for screening anticancer triazinone derivatives.

Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of triazinone derivatives on cancer cell lines.

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Triazinone derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazinone derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Disc Diffusion Assay for Antimicrobial Activity

Objective: To qualitatively assess the antimicrobial activity of triazinone derivatives.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Agar plates (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi)

  • Sterile paper discs (6 mm)

  • Triazinone derivatives (dissolved in a suitable solvent)

  • Positive control (standard antibiotic/antifungal) and negative control (solvent)

Procedure:

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the microbial suspension onto the surface of the agar plate using a sterile swab.

  • Disc Application: Impregnate sterile paper discs with a known concentration of the triazinone derivatives. Place the discs onto the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial activity.

Future Perspectives and Drug Development Challenges

The triazinone scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on several key areas:

  • Targeted Therapies: The development of highly selective inhibitors for specific isoforms of kinases or other enzymes to minimize off-target effects and improve therapeutic windows.

  • Combination Therapies: Exploring the synergistic effects of triazinone derivatives with other established drugs to overcome resistance and enhance efficacy.

  • Novel Applications: Investigating the potential of triazinones in treating other diseases, such as neurodegenerative disorders and parasitic infections.[11]

Despite their promise, challenges remain in the development of triazinone-based drugs. These include optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion), managing potential toxicities, and navigating the complexities of clinical trials. However, the proven success and inherent versatility of the triazinone scaffold ensure its continued importance in the quest for novel and effective therapeutic agents.

References

  • He, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(11), 4335. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line. European Journal of Medicinal Chemistry, 156, 349-363. [Link]

  • Verma, T., et al. (2017). Triazinone Derivatives as Antibacterial and Antimalarial Agents. International Journal of Pharmaceutical Sciences and Research, 8(10), 1000-1011. [Link]

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  • Various Authors. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. World News of Natural Sciences, 55, 25-32. [Link]

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  • Various Authors. (2023). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. ResearchGate. [Link]

  • Yaduwanshi, P. S., et al. (2021). A Review On Recent Approach In Synthetic Methods, Chemical Characteristics And Biological Potential Of Triazine And Quinazolinone Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 11(3), 1-13. [Link]

  • Xie, Y., et al. (2023). Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. Molecules, 28(1), 1. [Link]

  • LeBaron, H. M., et al. (2008). The Triazine Herbicides: A Milestone in the Development of Weed Control Technology. Pest Management Science, 64(8), 767-773. [Link]

  • de Oliveira, R. S., et al. (2019). Anti-inflammatory activity of triazine derivatives: A systematic review. European Journal of Medicinal Chemistry, 162, 435-447. [Link]

  • De Clercq, E., et al. (2007). Antiviral activity of triazine analogues of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (cidofovir) and related compounds. Journal of Medicinal Chemistry, 50(5), 1069-1077. [Link]

  • Various Authors. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Current Organic Chemistry, 26(1), 1-2. [Link]

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An In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Disclaimer: The following guide on the thermal stability and decomposition of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one is a scientifically inferred compilation based on the thermal analysis of structurally related 1,2,4-triazine derivatives. As of the latest literature review, specific experimental data for this exact molecule is not publicly available. This document serves as an expert guide to the anticipated thermal behavior and the methodologies for its empirical determination.

Introduction: The Significance of Thermal Analysis in Drug Development

This compound belongs to the 1,2,4-triazine class of nitrogen-containing heterocycles, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including potential anticancer and antimicrobial properties.[1][2][3] The journey of a drug candidate from discovery to market is arduous, with thermal stability being a critical parameter influencing its viability.[4][5][6] Understanding the thermal behavior of a potential pharmaceutical is paramount for defining storage conditions, processing parameters, and ensuring the safety and efficacy of the final drug product.[4][5][6]

This guide provides a comprehensive overview of the expected thermal stability and decomposition profile of this compound, drawing parallels from published data on analogous triazinone structures. We will delve into the core analytical techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), providing not just the "how" but the "why" behind the experimental design.

Anticipated Thermal Profile: An Evidence-Based Postulation

Based on studies of various substituted 1,2,4-triazinone derivatives, it is anticipated that this compound will exhibit high thermal stability. Research on similar nitrogen-rich heterocyclic compounds has shown that they often remain stable at temperatures well above ambient conditions.[4][5][7][8][9] For instance, certain annelated triazinones are stable up to a temperature range of 241–296 °C in air.[7] Dihydroimidazotriazinones have demonstrated high thermal stability in both inert (>230 °C) and oxidizing (>260 °C) atmospheres.[8][9]

The presence of amino and aminomethyl groups, capable of hydrogen bonding, may contribute to a relatively high melting point and thermal stability. The decomposition process is expected to be complex, likely occurring in multiple stages, and will be highly dependent on the atmospheric conditions (inert vs. oxidative).

Core Experimental Methodologies: A Practical Guide

The primary techniques for assessing the thermal stability of a compound like this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10][11][12][13] These methods provide complementary information on mass changes and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events

TGA measures the change in mass of a sample as it is heated at a controlled rate.[12] This technique is instrumental in determining the onset of decomposition, identifying intermediate stable species, and quantifying the residual mass.

  • Instrument Preparation:

    • Ensure the TGA microbalance is calibrated and the furnace is clean.[10]

    • Select an appropriate crucible, typically alumina or platinum, ensuring it is inert to the sample and any decomposition products.[14]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the finely ground sample into the TGA crucible. A smaller sample size minimizes thermal gradients and ensures better heat transfer.[14]

  • Experimental Conditions:

    • Purge Gas: Conduct experiments under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen at the same flow rate). This allows for the differentiation between thermal decomposition (pyrolysis) and oxidative degradation.[12]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature of 30-40 °C.

      • Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature of 600-800 °C. The heating rate can be varied to study the kinetics of decomposition.[11]

  • Data Analysis:

    • Plot the mass change (%) as a function of temperature.

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Analyze the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates for each stage.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 Instrument Calibration p2 Sample Weighing (5-10 mg) p1->p2 Ensure Accuracy a1 Heating Program (10°C/min) p2->a1 a2 Inert/Oxidative Atmosphere d1 Plot Mass vs. Temperature a2->d1 d2 Determine T(onset) d1->d2 d3 Analyze DTG for Maxima d1->d3

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC): Probing Energetic Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is used to determine melting points, glass transitions, and the enthalpy of phase changes and decomposition.

  • Instrument Preparation:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Use hermetically sealed aluminum pans to contain any volatile decomposition products.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Experimental Conditions:

    • Purge Gas: Typically conducted under an inert atmosphere (e.g., nitrogen at 20-50 mL/min) to prevent oxidative reactions.

    • Temperature Program:

      • Equilibrate at a low temperature (e.g., 25 °C).

      • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature beyond its decomposition point, as determined by TGA.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which correspond to melting, and exothermic peaks, which can indicate decomposition or crystallization.

    • Determine the onset temperature and peak temperature for each thermal event.

    • Integrate the area under the peaks to calculate the enthalpy of the transition (e.g., enthalpy of fusion, ΔHm).

DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation p1 Instrument Calibration p2 Sample Encapsulation (2-5 mg) p1->p2 Ensure Accuracy a1 Heating Program (10°C/min) p2->a1 a2 Inert Atmosphere d1 Plot Heat Flow vs. Temperature a2->d1 d2 Identify Endotherms/Exotherms d1->d2 d3 Calculate Enthalpy (ΔH) d2->d3

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Expected Thermal Data Summary

The following table summarizes the anticipated thermal properties of this compound based on data from analogous compounds.

ParameterExpected Range/ValueAnalytical TechniqueSignificance
Melting Point (Tm)> 200 °CDSCIndicates purity and solid-state stability.
Onset of Decomposition (Tonset)230 - 300 °CTGADefines the upper limit of thermal stability.
Decomposition StagesMulti-stageTGA/DTGSuggests a complex decomposition pathway.
Enthalpy of Fusion (ΔHm)20 - 40 kJ/molDSCEnergy required for melting; relates to crystal lattice energy.

Postulated Decomposition Pathway

The decomposition of nitrogen-rich heterocyclic compounds often proceeds through a radical mechanism involving the homolytic cleavage of C-N, C-C, and N-N bonds.[4][5][6] For this compound, the decomposition pathway is likely to be initiated by the cleavage of the weaker bonds in the molecule.

Under inert conditions (pyrolysis), the initial fragmentation could involve the loss of the aminomethyl side chain and the amino group, leading to the formation of ammonia (NH₃), hydrogen cyanide (HCN), and other small nitrogen-containing fragments.[8][9] The triazine ring itself would likely fragment at higher temperatures.

In an oxidative atmosphere, the decomposition would be more complex, involving reactions with oxygen to produce oxides of carbon (CO, CO₂) and nitrogen (NO, NO₂), in addition to water.[6][9]

Visualizing the Postulated Decomposition

Decomposition_Pathway cluster_inert Inert Atmosphere (Pyrolysis) cluster_oxidative Oxidative Atmosphere parent 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one i1 Initial Fragmentation (Loss of side chains) parent->i1 Heat o1 Oxidative Degradation parent->o1 Heat + O2 i2 NH3, HCN i1->i2 i3 Triazine Ring Cleavage i1->i3 i4 Char Residue i3->i4 o2 CO, CO2, H2O o1->o2 o3 NOx o1->o3

Caption: Postulated decomposition pathways.

Conclusion and Future Directions

This guide provides a robust framework for understanding and evaluating the thermal stability of this compound. While direct experimental data is pending, the analysis of structurally similar compounds allows for informed predictions of its thermal behavior. The provided experimental protocols for TGA and DSC serve as a starting point for empirical verification.

For drug development professionals, a thorough thermal analysis is a non-negotiable step. It provides critical data for formulation development, stability testing, and regulatory submissions. Future work should focus on obtaining empirical TGA and DSC data for the title compound, coupled with evolved gas analysis (EGA) techniques like TGA-FTIR or TGA-MS to definitively identify the decomposition products and elucidate the precise fragmentation pathways.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). International Journal of Molecular Sciences. [Link][4][5][6]

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  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (2003). ResearchGate. [Link]

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  • Protocol Thermogravimetric Analysis (TGA). EPFL. [Link][14]

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  • Thermo-physical Investigations of Oils, N-(2-aminoethyl)-Oleamide and Resulting Gels using TGA-DSC. (2020). Oriental Journal of Chemistry. [Link]

  • (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B)... (2014). ResearchGate. [Link]

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  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (2025). MDPI. [Link][8]

  • In Vitro, In Vivo, Ex Vivo Characterisation of Dihydroimidazotriazinones and Their Thermal Decomposition Course Studied by Coupled and Simultaneous Thermal Analysis Methods. (2025). PubMed. [Link][9]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. (2018). Scirp.org. [Link][1]

  • 2.8: Thermal Analysis. (2022). Chemistry LibreTexts. [Link]

  • Determining the content of amino groups using TGA?. (2015). ResearchGate. [Link]

  • Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides. (2024). MDPI. [Link]

  • 1,2,4-triazine derivatives: Synthesis and biological applications. (2014). International Journal of Pharma Sciences and Research. [Link][2]

  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. (2017). PubMed. [Link][3]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. (2000). ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols: A Guide to Utilizing 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in Diamine Oxidase Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the application of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in enzymatic assays, with a specific focus on its potential use as a modulator of diamine oxidase (DAO) activity. While the inhibitory properties of this specific compound are yet to be fully elucidated, its structural similarity to other known D-amino acid oxidase inhibitors suggests its potential as a valuable research tool in the study of amine oxidases.[1][2][3][4] This guide will detail the scientific rationale, provide a robust experimental protocol for a fluorometric DAO assay, and offer insights into data interpretation and validation.

Introduction: The Significance of Diamine Oxidase and the Potential of Novel Triazinones

Diamine oxidase (DAO), also known as histaminase, is a critical enzyme in the metabolism of biogenic amines, most notably histamine.[5][6][7] It plays a crucial role in maintaining histamine homeostasis, particularly in the gastrointestinal tract, and is implicated in a variety of physiological and pathological processes including allergic reactions, inflammatory disorders, and digestive health.[5][7][8][9] Consequently, the identification and characterization of novel DAO inhibitors are of significant interest for both basic research and therapeutic development.

The 1,2,4-triazin-5(4H)-one scaffold has emerged as a promising pharmacophore in the design of inhibitors for various enzymes, including D-amino acid oxidase (DAAO), an enzyme functionally related to DAO.[1][2][3][4] this compound, the subject of this guide, belongs to this chemical class. While its specific biological targets are still under investigation, its structural features warrant its evaluation as a potential modulator of DAO activity. This application note will, therefore, provide a framework for researchers to investigate the effects of this compound on DAO enzymatic activity using a sensitive and reliable fluorometric assay.

Scientific Principles: The Coupled Enzymatic Assay for DAO Activity

The protocol described herein employs a coupled enzymatic assay to quantify DAO activity. This method is indirect, relying on the detection of a product of the DAO-catalyzed reaction. The central principle is the measurement of hydrogen peroxide (H₂O₂), a stoichiometric product of the oxidative deamination of a DAO substrate, such as putrescine.[6][10][11]

The overall reaction can be visualized as a two-step process:

  • DAO-catalyzed reaction: Diamine Oxidase catalyzes the oxidation of a diamine substrate (e.g., putrescine), producing an aldehyde, ammonia, and hydrogen peroxide.

  • Fluorogenic detection of Hydrogen Peroxide: The generated H₂O₂ is then used by horseradish peroxidase (HRP) to catalyze the oxidation of a non-fluorescent probe, Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine), into the highly fluorescent product, resorufin.[12][13][14] The resulting fluorescence is directly proportional to the amount of H₂O₂ produced, and thus to the DAO activity.

This coupled assay format offers high sensitivity and a continuous readout, making it suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[15][16]

Logical Flow of the Coupled Enzymatic Assay

DAO_Assay_Workflow cluster_dao_reaction Step 1: DAO Reaction cluster_detection_reaction Step 2: Fluorometric Detection DAO Diamine Oxidase (DAO) Products Aldehyde + NH₃ DAO->Products H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 Putrescine Putrescine (Substrate) Putrescine->DAO O2 O₂ O2->DAO H2O H₂O H2O->DAO HRP Horseradish Peroxidase (HRP) H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex™ Red (Non-fluorescent) AmplexRed->HRP Measurement Measure Fluorescence (Ex/Em = 530-571/585 nm) Resorufin->Measurement Inhibitor 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one (Potential Inhibitor) Inhibitor->DAO Inhibition?

Caption: Workflow of the coupled enzymatic assay for DAO activity.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format, suitable for inhibitor screening and IC₅₀ determination.

Materials and Reagents
ReagentSupplierCatalog NumberStorage
This compoundVariesVariesPer manufacturer's instructions
Diamine Oxidase (DAO), porcine kidneySigma-AldrichD7876-20°C
Putrescine dihydrochloride (Substrate)Sigma-AldrichP7505Room Temperature
Amplex™ Red reagentThermo FisherA12222-20°C, protected from light
Horseradish Peroxidase (HRP)Sigma-AldrichP8375-20°C
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855Room Temperature
Phosphate-Buffered Saline (PBS), pH 7.4VariesVariesRoom Temperature
96-well black, flat-bottom platesVariesVariesN/A
Hydrogen Peroxide (H₂O₂), 30% solutionSigma-AldrichH10092-8°C
Reagent Preparation
  • DAO Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4.

  • DAO Enzyme Stock Solution (1 U/mL): Reconstitute lyophilized DAO in cold DAO Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Putrescine Substrate Stock Solution (100 mM): Dissolve putrescine dihydrochloride in deionized water. Store at -20°C.

  • Amplex™ Red Stock Solution (10 mM): Dissolve Amplex™ Red reagent in anhydrous DMSO. Store at -20°C, protected from light.

  • HRP Stock Solution (10 U/mL): Dissolve HRP in DAO Assay Buffer. Aliquot and store at -20°C.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

  • Hydrogen Peroxide Standard (1 mM): Prepare a fresh 1 mM H₂O₂ solution in DAO Assay Buffer from a 30% stock. The concentration of the stock solution should be verified by UV absorbance at 240 nm.

Assay Procedure
  • Prepare H₂O₂ Standard Curve:

    • Perform serial dilutions of the 1 mM H₂O₂ standard in DAO Assay Buffer to obtain concentrations ranging from 10 µM to 0 µM.

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

    • Add 50 µL of the Detection Master Mix (see step 3) to each standard well.

  • Prepare Test Compound Dilutions:

    • Perform serial dilutions of the 10 mM stock solution of this compound in DAO Assay Buffer to achieve final assay concentrations ranging from, for example, 100 µM to 1 nM. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Prepare Master Mixes:

    • Detection Master Mix (for H₂O₂ standards and assay wells): For each 1 mL of master mix, combine 900 µL of DAO Assay Buffer, 50 µL of 10 mM Amplex™ Red stock, and 50 µL of 10 U/mL HRP stock. Prepare fresh and protect from light.

    • Enzyme-Substrate Master Mix: For each 1 mL of master mix, combine an appropriate volume of DAO Assay Buffer, DAO enzyme stock (to achieve a final concentration of, for example, 0.05 U/mL in the well), and putrescine stock (to achieve a final concentration of, for example, 1 mM in the well). The optimal concentrations of enzyme and substrate should be determined empirically.

  • Assay Plate Setup:

    • Blank Wells: 25 µL DAO Assay Buffer + 25 µL Enzyme-Substrate Master Mix.

    • Positive Control Wells (No Inhibitor): 25 µL DAO Assay Buffer + 25 µL Enzyme-Substrate Master Mix.

    • Test Compound Wells: 25 µL of each test compound dilution + 25 µL Enzyme-Substrate Master Mix.

    • Negative Control (No Enzyme): 25 µL DAO Assay Buffer + 25 µL of a modified Enzyme-Substrate Master Mix lacking the DAO enzyme.

  • Reaction Initiation and Incubation:

    • To all wells except the H₂O₂ standards, add 50 µL of the Detection Master Mix.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.

    • Excitation Wavelength: 530-571 nm

    • Emission Wavelength: ~585 nm

Experimental Workflow Diagram

Protocol_Workflow start Start prep_reagents Prepare Reagents (Buffers, Stocks, Dilutions) start->prep_reagents prep_standards Prepare H₂O₂ Standard Curve prep_reagents->prep_standards prep_compounds Prepare Test Compound Serial Dilutions prep_reagents->prep_compounds setup_plate Set up 96-well Plate (Blanks, Controls, Samples) prep_standards->setup_plate prep_compounds->setup_plate add_enzyme_substrate_mix Add Enzyme-Substrate Master Mix setup_plate->add_enzyme_substrate_mix add_detection_mix Add Detection Master Mix incubate Incubate at 37°C (Protect from light) add_detection_mix->incubate add_enzyme_substrate_mix->add_detection_mix read_fluorescence Read Fluorescence (Kinetic Mode) incubate->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC₅₀) read_fluorescence->analyze_data end End analyze_data->end

Caption: Step-by-step experimental workflow for the DAO inhibition assay.

Data Analysis and Interpretation

  • Subtract Background: For each time point, subtract the average fluorescence of the blank wells from all other wells.

  • Calculate Percent Inhibition:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each concentration of the test compound.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Positive Control Well)] x 100%

  • Determine IC₅₀:

    • Plot the percent inhibition as a function of the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Representative Data Table
[Inhibitor] (µM)Log [Inhibitor]Average Rate (RFU/min)% Inhibition
0N/A15000
0.01-214503.3
0.1-1120020.0
1075050.0
10115090.0
10025096.7

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following controls and validation steps are essential:

  • Positive and Negative Controls: These are crucial for confirming that the assay is working correctly and for data normalization.

  • DMSO Control: A control with the highest concentration of DMSO used in the assay should be included to ensure the solvent does not affect enzyme activity.

  • Linearity of the Reaction: The reaction rate should be linear over the course of the measurement. If substrate depletion or enzyme instability occurs, the initial linear phase should be used for calculations.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the investigation of this compound as a potential inhibitor of diamine oxidase. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the compound's effects on DAO activity. The principles and methods described herein are also adaptable for the study of other potential enzyme modulators and can be a valuable tool in drug discovery and development.

References

  • Diamine oxidase - Wikipedia. [Link]

  • Diamine Oxidase - BioAssay Systems. [Link]

  • Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit. [Link]

  • Amplex Red H2O2 Assay Kit - Signosis. [Link]

  • Diamine Oxidase Activity Assay Kit (Fluorometric) - Creative BioMart. [Link]

  • Detection of Enzymatically Generated Hydrogen Peroxide by Metal-Based Fluorescent Probe | Analytical Chemistry - ACS Publications. [Link]

  • Diamine Oxidase Assay Kit (Fluorometric) (BA0172). [Link]

  • Diamine Oxidase Assay Kit (Fluorometric) (ARG82249) - Arigo biolaboratories. [Link]

  • Diamine Oxidase: An Overview of Historical, Biochemical and Functional Aspects - Karger Publishers. [Link]

  • Diamine oxidase: An overview of historical, biochemical and functional aspects - Erasmus University Rotterdam. [Link]

  • The Peroxidase-Coupled Assay to Measure MAO Enzymatic Activity - PubMed. [Link]

  • Diamine Oxidase Reactivity: Exploring Its Role and Influence - SeeBeyond Medicine Shop. [Link]

  • (PDF) Assays for peroxidase activity: The HRP case - ResearchGate. [Link]

  • The Pros and Cons of Horseradish Peroxidase Assay (HRP) Testing - Contract Laboratory. [Link]

  • A simple, real-time assay of horseradish peroxidase using biolayer interferometry - Taylor & Francis Online. [Link]

  • 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one | C9H6Cl2N4O | CID 135564536 - PubChem. [Link]

  • QuantiFluo™ Diamine Oxidase Assay Kit - BioAssay Systems. [Link]

  • Diamine oxidase (DAO) Activity Assay Kit (MAES0214). [Link]

  • How to Perform Diamine Oxidase Assay: A Comprehensive Guide. [Link]

  • D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold - ScienceDirect. [Link]

  • 3-amino-6-methyl-1,2,4-triazin-5-ol - ChemSynthesis. [Link]

  • 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one - PubChem. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors - NIH. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - ResearchGate. [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors - PubMed. [Link]

  • Enzymatic, cell-based, and in silico evaluation of di-substituted aminomethyl-1,2,3-triazole–cinamamide hybrids as mushroom tyrosinase inhibitors - NIH. [Link]

  • 3-Amino-1,2,4-triazine - High purity | EN - Georganics. [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][5][12][17]triazin-7(6H)-ones and Derivatives - MDPI. [Link]

  • Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - MDPI. [Link]

  • 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - Semantic Scholar. [Link]

  • This compound dihydrochloride - Autech Scientific. [Link]

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Application Note: 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a Novel Scaffold for Amine-Reactive Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fluorescent labeling of biomolecules is an indispensable technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins, nucleic acids, and other cellular components.[1] The continuous search for novel fluorophores is driven by the need for improved photostability, higher quantum yields, and unique spectral properties. Heterocyclic compounds are a cornerstone of fluorophore chemistry, with triazine derivatives showing significant promise in various optical applications, including organic light-emitting diodes (OLEDs) and fluorescent probes.[2][3][4]

This document describes the application of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (herein referred to as "ATzO") as a versatile chemical scaffold for the development of custom fluorescent labels. ATzO is a unique starting material distinguished by its 1,2,4-triazine core and two primary amine groups—a ring-associated amino group and an aminomethyl side chain.[5][6] While the intrinsic fluorescent properties of the unmodified ATzO core are yet to be fully characterized, its functional handles provide a direct pathway for its conversion into a high-performance, amine-reactive fluorescent probe suitable for robustly labeling proteins and other biomolecules.

This guide provides a comprehensive, field-proven methodology for:

  • The chemical conversion of the ATzO scaffold into an amine-reactive N-hydroxysuccinimidyl (NHS) ester derivative.

  • A detailed protocol for the covalent labeling of proteins.

  • Methods for the characterization and quality control of the resulting fluorescent bioconjugate.

Principle of Application: From Scaffold to Reactive Dye

The utility of ATzO as a fluorescent label precursor is rooted in its dual primary amine functionality. These amines serve as ideal anchor points for chemical modification. Direct labeling of proteins is most commonly and efficiently achieved by reacting primary amines on the protein (specifically, the ε-amino group of lysine residues and the N-terminal α-amino group) with an amine-reactive electrophile, such as an NHS ester.[1][7]

Therefore, the core strategy is to first convert the ATzO scaffold into an amine-reactive reagent. This is accomplished through a robust and reliable two-step chemical synthesis outlined below.

dot

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: NHS Ester Activation A ATzO Scaffold (this compound) C ATzO-Carboxylate Intermediate (ATzO-COOH) A->C Triethylamine (TEA) DMSO B Succinimidyl Anhydride B->C D ATzO-COOH F Amine-Reactive ATzO-NHS Ester (Ready-to-use Label) D->F Anhydrous DMF Room Temp E NHS / EDC E->F G Target Protein (with Lysine Residues) F->G Covalent Reaction pH 8.0-9.0 H Fluorescently Labeled Protein (Stable Amide Bond) G->H G A Prepare Antibody in Bicarbonate Buffer (pH 8.3) C Combine & React (1 hour, RT, dark) A->C B Prepare ATzO-NHS Stock in DMSO B->C D Purify via Desalting Column C->D E Collect Labeled Antibody Fractions D->E F Characterize & Store (4°C or -20°C) E->F

Sources

The Versatile Intermediate: 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic use of highly functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, and its stable hydrochloride salt, has emerged as a valuable building block. Its unique arrangement of amino groups and a reactive aminomethyl substituent on a triazinone core provides a versatile platform for the synthesis of a diverse array of compounds, particularly in the pursuit of novel therapeutic agents. This guide provides an in-depth exploration of this intermediate, focusing on its synthesis, properties, and key applications, complete with detailed protocols to facilitate its use in the laboratory.

Introduction to a Privileged Scaffold

The 1,2,4-triazine nucleus is a well-established "privileged scaffold" in medicinal chemistry, known to be a core component in molecules exhibiting a wide spectrum of biological activities, including antiviral and anticancer properties. The subject of this guide, this compound, is a trifunctional building block that offers multiple points for chemical modification. The 3-amino group, the 6-aminomethyl moiety, and the triazinone ring itself can all participate in various chemical transformations, allowing for the systematic exploration of chemical space around this core structure. This multi-handle nature is a key attribute that makes it an attractive starting material for the generation of compound libraries in drug discovery programs.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound monohydrochloride is provided in the table below.

PropertyValueSource
CAS Number 93206-04-3[1]
Molecular Formula C₄H₈ClN₅O[1]
Molecular Weight 177.59 g/mol [1]
Appearance Typically a powder[2]
Solubility Good solubility in water (approx. 50 g/L)[1]

Handling and Storage: this compound monohydrochloride is a stable solid. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Synthesis of the Intermediate

The synthesis of 3-amino-1,2,4-triazin-5(4H)-one derivatives often involves the cyclization of α-keto acids or their derivatives with aminoguanidines or related compounds. While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in peer-reviewed journals, a general and illustrative synthetic approach can be conceptualized based on established 1,2,4-triazine synthesis methodologies.

A plausible synthetic route could involve the reaction of an appropriately protected amino-α-keto acid derivative with aminoguanidine. The aminomethyl moiety would likely require a protecting group, such as a Boc or Cbz group, which can be removed in a subsequent step.

Conceptual Synthesis cluster_0 Conceptual Synthetic Pathway Protected_Amino_Keto_Acid Protected Amino-α-keto Acid Derivative Cyclization Cyclization Protected_Amino_Keto_Acid->Cyclization Aminoguanidine Aminoguanidine Aminoguanidine->Cyclization Protected_Intermediate Protected Triazinone Cyclization->Protected_Intermediate Deprotection Deprotection Protected_Intermediate->Deprotection Final_Product 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one Deprotection->Final_Product

Conceptual Synthetic Pathway for the Target Intermediate.

Application in Organic Synthesis: A Gateway to Novel Bioactive Molecules

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules. The presence of two distinct amino functionalities allows for selective derivatization, enabling the construction of diverse molecular scaffolds.

General Reactivity Profile
  • N-Acylation and N-Sulfonylation: The primary amino groups can readily undergo acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, to introduce a wide variety of substituents.

  • Reductive Amination: The aminomethyl group can be further functionalized through reductive amination with aldehydes or ketones.

  • Condensation Reactions: The 3-amino group can participate in condensation reactions to form fused heterocyclic systems.

  • Modification of the Triazine Ring: The triazine ring itself can be subject to various transformations, although this is less common when the primary goal is to use it as a scaffold.

Protocol: Synthesis of N-Substituted Derivatives via Acylation

This protocol describes a general procedure for the acylation of the amino groups of this compound. The choice of solvent, base, and reaction conditions may need to be optimized depending on the specific acylating agent used.

Materials:

  • This compound monohydrochloride

  • Acyl chloride or anhydride (e.g., benzoyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))

  • Tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound monohydrochloride (1.0 eq).

  • Add the anhydrous solvent (e.g., DMF, 10 mL per gram of starting material).

  • Add the tertiary amine base (2.2-3.0 eq) to the suspension and stir until the starting material dissolves. The base is necessary to neutralize the hydrochloride salt and the acid generated during the reaction.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.0-2.2 eq, depending on whether mono- or di-acylation is desired) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated derivative.

Acylation_Workflow cluster_1 General Acylation Protocol Start Dissolve Triazinone & Base in Anhydrous Solvent Cool Cool to 0 °C Start->Cool 1 Add_Reagent Add Acylating Agent Cool->Add_Reagent 2 React Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reagent->React 3 Workup Aqueous Workup & Extraction React->Workup 4 Purify Purification (Chromatography/Recrystallization) Workup->Purify 5 Product N-Acylated Product Purify->Product 6

Workflow for the N-acylation of the target intermediate.

Future Perspectives and Applications

The strategic importance of this compound as a synthetic intermediate is poised to grow, particularly in the field of drug discovery. Its application in the synthesis of kinase inhibitors, antiviral agents, and other biologically active molecules is an active area of research.[3] The ability to readily introduce diverse chemical functionalities onto this scaffold allows for the rapid generation of focused compound libraries for high-throughput screening. As the demand for novel and effective therapeutics continues to rise, the utility of such versatile building blocks in accelerating the drug discovery process cannot be overstated.

References

  • ChemBK. This compound monohydrochloride. [Link]

  • Nasser, R. M. et al. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.
  • Carbone, D. et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • Al-Sanea, M. M. et al. (2015). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 20(9), 15969-15984. [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2), 191-200. [Link]

  • Al-Omair, M. A. et al. (2010). Reactions of 3-amino-1,2,4-triazine with coupling reagents and electrophiles. ResearchGate. [Link]

  • Bakhotmah, D. A. (2015). Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part I. International Journal of Chemistry, 7(1). [Link]

  • Patent US5384403A. (1995). Synthesis of aminotriazinone 4-amino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine.
  • Carbone, D. et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. [Link]

  • Patent US4175188A. (1979).
  • O'Neill, B. T. et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 951-956. [Link]

  • PubChem. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. [Link]

  • Patent US4326056A. (1982). Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.
  • European Patent Office. EP 0238357 A2. 1,2,4-Triazinone derivatives, their preparation and use. [Link]

  • Chem-Impex. 6-Amino-[1][3][4]triazine-5-carboxylic acid. [Link]

  • NIST WebBook. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. [Link]

  • PubChem. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. [Link]

  • Chem-Impex. 6-Amino-[1][3][4]triazine-5-carboxylic acid. [Link]

  • NIST WebBook. 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the design and implementation of high-throughput screening (HTS) campaigns utilizing the novel small molecule, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. While direct HTS applications of this specific molecule are not yet extensively documented, the broader 1,2,4-triazine scaffold is a recognized pharmacophore present in numerous biologically active compounds, including potent enzyme inhibitors.[1][2][3][4] This guide, therefore, presents a detailed, field-proven framework for a hypothetical HTS campaign to identify novel kinase inhibitors, a prominent target class for 1,2,4-triazine derivatives.[5] The protocols herein are designed to be robust, self-validating, and adaptable for various research and drug discovery objectives.

Introduction: The Scientific Rationale for Screening this compound

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including antitumor, antiviral, and enzyme inhibitory functions.[1][2] Notably, substituted 1,2,4-triazines have been successfully developed as selective inhibitors of protein kinases, such as Pyruvate Dehydrogenase Kinase 1 (PDK1), which are critical nodes in cancer cell metabolism and survival signaling pathways.[5]

The subject of this guide, this compound, possesses key functional groups—an amino group and an aminomethyl substituent—that offer potential hydrogen bonding and ionic interaction opportunities within an enzyme's active site. These features make it a compelling candidate for screening against enzyme targets, particularly ATP-binding sites characteristic of protein kinases.

This application note will detail a robust HTS workflow to assess the inhibitory potential of this compound against a representative protein kinase. The principles and protocols described can be readily adapted for other enzyme classes or cellular phenotypes.

Assay Principle and Technology Selection

The success of an HTS campaign is fundamentally dependent on the choice of a sensitive, reproducible, and scalable assay technology.[6] For kinase inhibitor screening, bioluminescent assays are often preferred over fluorescent methods due to their superior signal-to-background ratios, reduced interference from compound autofluorescence, and high sensitivity.[7][8][9]

This protocol will leverage a commercially available ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity. Inhibition of the kinase results in a decrease in ADP production and, consequently, a lower luminescent signal.

Hypothetical Kinase Signaling Pathway

Below is a conceptual diagram of a signaling pathway involving a hypothetical target kinase, "Target Kinase," which is a common setup in cancer-related drug discovery.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Activates Target_Kinase Target Kinase (Screening Target) Adaptor_Protein->Target_Kinase Activates Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Phosphorylates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Regulates Test_Compound 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one Test_Compound->Target_Kinase Inhibits

Caption: Hypothetical signaling cascade for HTS.

HTS Assay Development and Validation

Prior to initiating a full-scale screen, the assay must be meticulously developed and validated to ensure its robustness and reliability.[10]

Reagent Preparation and Optimization
  • Compound Handling: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Subsequent dilutions should be made in DMSO to create a concentration series for testing.

  • Enzyme and Substrate Titration: To determine optimal assay conditions, perform matrix titrations of the target kinase and its specific substrate. The goal is to identify concentrations that yield a robust signal while operating in the linear range of the reaction (typically using ATP at its Km concentration).

Protocol for Kinase and Substrate Optimization
  • Prepare a series of kinase dilutions in kinase reaction buffer.

  • Prepare a series of substrate and ATP dilutions in kinase reaction buffer.

  • In a 384-well white, opaque assay plate, combine the various concentrations of kinase, substrate, and ATP.

  • Initiate the reaction and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.

  • Read the luminescence on a plate reader.

  • Plot the results to identify the concentrations that provide a strong signal with minimal reagent usage.

Assay Performance Validation

The quality and reliability of an HTS assay are quantified using the Z'-factor, a statistical parameter that reflects the dynamic range and data variation of the assay.[11]

  • Z'-Factor Calculation:

    • Prepare control wells on multiple plates:

      • Positive Control (Max Signal): Kinase reaction with no inhibitor (e.g., DMSO vehicle only).

      • Negative Control (Min Signal): Kinase reaction with a known, potent inhibitor of the target kinase or no enzyme.

    • Calculate the Z'-factor using the formula:

      
      
      (where σ is the standard deviation and μ is the mean of the controls).
      
    • Acceptance Criteria: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

ParameterDescriptionAcceptance Criterion
Z'-Factor A measure of assay quality, considering both signal window and data variation.≥ 0.5
Signal-to-Background Ratio of the mean positive control signal to the mean negative control signal.> 10
CV (%) of Controls Coefficient of variation for positive and negative controls.< 15%
Table 1: HTS Assay Validation Parameters.

High-Throughput Screening Workflow

The following protocol outlines the steps for a full-plate screening of a compound library, including this compound.

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection cluster_analysis Data Analysis p1 1. Compound Plating: Dispense 50 nL of test compounds, positive controls (Staurosporine), and negative controls (DMSO) into a 384-well assay plate. r1 2. Add Kinase/Substrate Mix: Add 5 µL of Target Kinase and substrate/ATP mix to all wells. p1->r1 r2 3. Incubation: Incubate at room temperature for 60 minutes. r1->r2 d1 4. Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. r2->d1 d2 5. Develop Signal: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes. d1->d2 d3 6. Read Plate: Measure luminescence using a plate reader. d2->d3 a1 7. Data Normalization & Hit ID: Calculate % inhibition and Z-score. Identify primary hits. d3->a1

Sources

Cell-based assay protocol using 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening for Cytotoxicity Using a Luminescence-Based Cell Viability Assay with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Frontier in Cytotoxicity Screening

The discovery of novel therapeutic agents with selective cytotoxicity against cancer cells remains a cornerstone of oncological research. The compound this compound, hereafter referred to as Triazinone Compound-X (TC-X), represents a new chemical entity with a scaffold suggestive of potential interactions with cellular metabolic pathways. Cell-based assays are fundamental to the initial stages of drug discovery, offering a physiologically relevant context to evaluate a compound's biological effects.[1][2][3] This document, prepared for experienced research professionals, provides a comprehensive, field-tested protocol for evaluating the cytotoxic potential of TC-X using a highly sensitive, luminescence-based cell viability assay that quantifies adenosine triphosphate (ATP).

The rationale for selecting an ATP-based assay lies in its direct correlation with metabolic activity; a decrease in cellular ATP is a hallmark of cytotoxicity and a rapid indicator of cell death.[4] This method is renowned for its simplicity, robustness, and suitability for high-throughput screening (HTS).[3] We will detail the entire workflow, from initial compound handling and cell culture preparation to data analysis and interpretation, emphasizing the causality behind each experimental choice to ensure a self-validating and reproducible system.

Principle of the Assay: Quantifying Cell Health via ATP Luminescence

The protocol employs a stabilized luciferase and its substrate, D-luciferin, to measure intracellular ATP levels. In the presence of ATP and oxygen, luciferase catalyzes the oxidation of D-luciferin, producing oxyluciferin and a luminescent signal.

D-luciferin + ATP + O₂ --(Luciferase, Mg²⁺)--> Oxyluciferin + AMP + PPi + CO₂ + Light

The intensity of the emitted light is directly proportional to the concentration of ATP, and by extension, the number of viable, metabolically active cells in the culture.[4][5] The assay reagent also contains a cell lysis agent to release ATP from the cells and inhibitors of ATPases to prevent ATP degradation, ensuring the stability of the luminescent signal.[5]

Experimental Workflow & Design

A successful and reproducible experiment begins with a well-planned workflow. The diagram below outlines the critical stages of the cytotoxicity assay, from cell preparation to final data analysis.

AssayWorkflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_read Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis A 1. Prepare TC-X Stock & Serial Dilutions C 3. Seed Cells into 96-well Assay Plate A->C B 2. Culture & Harvest Cells (e.g., HeLa, A549) B->C D 4. Add Compound Dilutions & Controls to Plate C->D E 5. Incubate for 24-72 hours D->E F 6. Equilibrate Plate to Room Temp E->F G 7. Add Luminescence Reagent F->G H 8. Incubate & Measure Luminescence G->H I 9. Normalize Data & Plot Dose-Response H->I J 10. Calculate IC₅₀ Value I->J

Caption: Recommended 96-well plate layout for cytotoxicity screening.

  • Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution or control medium to the wells.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C, 5% CO₂.

Luminescence Reading
  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. This ensures uniform temperature across the plate, which is critical for consistent enzyme activity. [4][5]2. Reagent Addition: Add a volume of luminescence reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium).

  • Mixing: Place the plate on an orbital shaker for 2 minutes at a low speed (e.g., 300-500 rpm) to induce cell lysis and ensure complete mixing. [4]4. Signal Stabilization: Incubate the plate at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize. [5]5. Measurement: Read the luminescence on a plate reader. Integration time is typically 0.5 to 1 second per well.

PART 3: Data Analysis and Interpretation

Data Normalization
  • Background Subtraction: Average the Relative Light Unit (RLU) values from the "Media Only" (background) wells and subtract this value from all other wells.

  • Percentage Viability Calculation: Normalize the data to the "Vehicle Control" (untreated cells) wells, which represent 100% viability.

    • % Viability = (RLU_Sample - RLU_Background) / (RLU_Vehicle - RLU_Background) * 100

Dose-Response Analysis
  • Plotting: Plot the normalized % Viability against the log of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data.

  • IC₅₀ Determination: From the fitted curve, determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the cell viability.

ParameterDescription
Top Plateau Maximum % Viability (should be near 100%).
Bottom Plateau Minimum % Viability at saturating compound concentrations.
Hill Slope Describes the steepness of the curve.
IC₅₀ The concentration at the inflection point of the curve.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability Inconsistent cell seeding; Pipetting errors; Edge effects.Improve pipetting technique; Automate liquid handling if possible; Always use perimeter wells for PBS/media only. [6][7]
Low Luminescent Signal Low cell number; Reagent not at room temp; Incorrect plate type.Optimize cell seeding density; Ensure all components are at room temperature; Use solid white, opaque plates. [8][9]
IC₅₀ of Positive Control Out of Range Cell passage number too high; Contamination; Error in dilution.Use cells at a consistent, low passage number; Regularly test for mycoplasma; Prepare fresh dilutions for each experiment. [8][7]

References

  • Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. In Vitro Cell Based Assays. Available from: [Link]

  • Mire-Sluis, A., et al. (2018). A guide for potency assay development of cell-based product candidates. Cell & Gene Therapy Insights. Available from: [Link]

  • Bitesize Bio. The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio Website. Available from: [Link]

  • Wertalik, P. (2023). A Comprehensive Guide to Cell-Based Assays: Importance, Types, and Applications. Drug Discovery and Development. Available from: [Link]

  • Immunologix. Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix Website. Available from: [Link]

  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Azure Biosystems Website. Available from: [Link]

  • Eppendorf AG & Promega GmbH. (2018). From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. Available from: [Link]

  • Riss, T.L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Isogen Life Science. Viability assays: a comparison of luminescence-, fluorescence-, and absorbance-based assays to determine viable cell counts. Isogen Website. Available from: [Link]

  • Chem-Space. This compound dihydrochloride. Chem-Space Website. Available from: [Link]

Sources

Sensitive Quantification of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in Pharmaceutical Samples via Pre-Column Derivatization with Dansyl Chloride and RP-HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and highly sensitive method for the quantification of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a compound characterized by multiple amine functionalities. Due to its lack of a strong native chromophore, direct analysis by HPLC with UV detection is challenging. To overcome this limitation, a pre-column derivatization strategy using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) has been developed. Dansyl chloride reacts with the primary and secondary amino groups on the target molecule to form a stable, highly fluorescent derivative that also possesses strong UV absorbance.[1] This derivatization significantly enhances detection sensitivity and improves chromatographic retention on reversed-phase columns.[1] The detailed protocol herein covers sample preparation, the derivatization procedure, HPLC-UV/FLD operational parameters, and a comprehensive guide to method validation in accordance with ICH Q2(R1) guidelines.[2][3][4]

Introduction and Rationale

This compound is a heterocyclic compound of interest in drug development due to its triazine core, a scaffold present in various biologically active molecules. Accurate quantification of this molecule is crucial for pharmacokinetic studies, stability testing, and quality control. The primary analytical challenge lies in its molecular structure, which, despite containing nitrogen, lacks a significant chromophore, leading to poor sensitivity with standard UV detectors in HPLC systems.

Derivative methods are essential for compounds that are difficult to detect directly.[5][6][7] Pre-column derivatization with dansyl chloride was selected for this application based on several key advantages:

  • Versatility: Dansyl chloride reliably reacts with both primary and secondary amino groups under mild alkaline conditions, making it ideal for the target analyte which possesses two primary amines and a secondary amine within the ring structure.[1][8][9]

  • Enhanced Detectability: The resulting N-dansyl-sulfonamide derivative is intensely fluorescent and has a high molar absorptivity in the UV region, allowing for quantification in the picomole range.[1][9]

  • Improved Chromatography: The bulky, non-polar dansyl group significantly increases the hydrophobicity of the analyte, leading to better retention and separation on common C18 reversed-phase columns.[1]

  • Derivative Stability: The formed dansyl derivatives are chemically stable, permitting repeatable analysis and convenient sample batch processing.[1]

This guide provides a self-validating system, detailing not just the procedural steps but also the scientific principles that ensure a robust and reliable analytical method.

Experimental Workflow Overview

The analytical process follows a logical sequence from sample preparation to final data analysis. Each stage is optimized to ensure maximum derivatization efficiency and accurate quantification.

Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase SamplePrep Sample Preparation (Dissolution & Dilution) Derivatization Derivatization Reaction (Dansyl Chloride) SamplePrep->Derivatization Buffered Sample Quench Reaction Quenching (Excess Reagent Removal) Derivatization->Quench Incubation (Heat, Dark) HPLC RP-HPLC Separation (C18 Column) Quench->HPLC Injection Detection Detection (UV and/or Fluorescence) HPLC->Detection Elution Quantification Data Analysis (Quantification) Detection->Quantification Chromatogram Reaction Analyte Analyte 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one Conditions pH 9.5-10.5 60-80 °C, 30-60 min Analyte->Conditions Dansyl Dansyl Chloride (Excess) Dansyl->Conditions Product Tris-Dansyl Derivative (UV/Fluorescent) Conditions->Product

Caption: Chemical derivatization of the target analyte with Dansyl Chloride.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeRecommended Supplier
This compoundReference StandardIn-house/Custom
Dansyl Chloride (≥99.0%)HPLC/FluorescenceSigma-Aldrich
Acetonitrile (ACN)HPLC or LC-MS GradeFisher Scientific
Methanol (MeOH)HPLC GradeMerck
Sodium Bicarbonate (NaHCO₃)Analytical ReagentVWR
Sodium Carbonate (Na₂CO₃)Analytical ReagentVWR
Methylamine solution (e.g., 40% in water)Analytical ReagentSigma-Aldrich
Sodium AcetateHPLC GradeSigma-Aldrich
Glacial Acetic AcidHPLC GradeFisher Scientific
Ultrapure Water (18.2 MΩ·cm)Type IMillipore Milli-Q
0.22 µm Syringe Filters (PTFE or Nylon)-Pall Corporation
Solution Preparation
  • Derivatization Buffer (100 mM Sodium Carbonate/Bicarbonate, pH 9.8): Dissolve 0.21 g of sodium bicarbonate and 0.23 g of sodium carbonate in 50 mL of ultrapure water. Adjust pH if necessary. This buffer provides the alkaline environment needed for the reaction. [1]* Dansyl Chloride Solution (20 mg/mL): Prepare fresh daily. Dissolve 100 mg of dansyl chloride in 5 mL of acetonitrile. Store protected from light.

    • Scientist's Note: Dansyl chloride is moisture-sensitive and hydrolyzes over time. Fresh preparation is critical for reproducible results.

  • Quenching Solution (10% Methylamine): Dilute a concentrated stock of methylamine with ultrapure water. This solution is used to consume excess dansyl chloride.

  • Mobile Phase A (25 mM Sodium Acetate, pH 5.9): Dissolve 2.05 g of sodium acetate in 1 L of ultrapure water. Adjust pH to 5.9 with glacial acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: Acetonitrile (100%).

Detailed Experimental Protocols

Protocol 1: Pre-Column Derivatization
  • Sample Preparation: Accurately weigh and dissolve the reference standard or sample containing the analyte in a suitable diluent (e.g., 50:50 ACN:Water) to achieve a final concentration in the range of 1-100 µg/mL.

  • Aliquot Transfer: Transfer 100 µL of the sample or standard solution into a 1.5 mL amber microcentrifuge tube.

  • Add Buffer: Add 100 µL of the Derivatization Buffer (pH 9.8) to the tube. Vortex briefly to mix.

  • Add Derivatizing Reagent: Add 100 µL of the freshly prepared Dansyl Chloride solution.

    • Rationale: A molar excess of dansyl chloride is used to drive the reaction to completion for all three amino groups.

  • Reaction Incubation: Vortex the mixture thoroughly for 30 seconds. Incubate in a heating block or water bath at 70°C for 45 minutes. The incubation must be performed in the dark (e.g., by covering the rack with aluminum foil) to prevent photodegradation of the dansyl group. [1]6. Reaction Quenching: After incubation, cool the mixture to room temperature. Add 25 µL of the Quenching Solution to consume unreacted dansyl chloride. Vortex and let stand for 10 minutes at room temperature.

  • Final Preparation: Centrifuge the mixture at 10,000 x g for 5 minutes to pellet any precipitate. Transfer the clear supernatant to an HPLC vial for analysis.

Protocol 2: HPLC-UV/FLD Method
ParameterRecommended Condition
HPLC SystemAgilent 1260 Infinity II or equivalent, with UV and Fluorescence detectors
ColumnReversed-Phase C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters XBridge, Agilent Zorbax)
Column Temperature35°C
Mobile Phase A25 mM Sodium Acetate, pH 5.9
Mobile Phase BAcetonitrile
Flow Rate1.0 mL/min
Injection Volume10 µL
UV Detector Wavelength254 nm or 330 nm
Fluorescence DetectorExcitation: 340 nm, Emission: 525 nm [8][9]

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.02080
18.02080
18.17030
25.07030
  • Rationale: A gradient elution is necessary to effectively separate the hydrophobic dansylated analyte from polar components and any peaks arising from the derivatization reagent byproducts.

Method Validation (as per ICH Q2(R1))

A validated analytical method ensures that the results are reliable and fit for purpose. [4][10]The following parameters should be assessed. Hypothetical performance data is provided for guidance.

Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., placebo, degradants).Peak purity > 99.0%
Linearity Ability to elicit test results that are directly proportional to the analyte concentration.Correlation Coefficient (r²) ≥ 0.998
Range The interval between the upper and lower concentrations of analyte that have been demonstrated to have suitable precision, accuracy, and linearity.80-120% of the test concentration
Accuracy The closeness of test results to the true value, assessed by % recovery of spiked samples.98.0% - 102.0% recovery
Precision - Repeatability (Intra-day): Precision over a short interval with the same operator and equipment. - Intermediate Precision (Inter-day): Variation within the same lab but on different days/analysts.RSD ≤ 2.0%
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N ratio ≥ 10, Precision RSD ≤ 10%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.S/N ratio ≥ 3
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temp).RSD ≤ 5.0% for varied conditions
Example: Linearity Data

A calibration curve was constructed by analyzing six standards prepared from a stock solution.

Concentration (µg/mL)Peak Area (Fluorescence)
1.055,890
5.0281,450
10.0559,800
25.01,401,500
50.02,798,600
100.05,610,200
Result r² = 0.9997

Conclusion

The pre-column derivatization method using dansyl chloride provides a powerful solution for the sensitive and reliable quantification of this compound. The procedure transforms the non-chromophoric analyte into a stable, highly detectable derivative suitable for reversed-phase HPLC analysis with either UV or fluorescence detection. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for researchers and drug development professionals to implement this method for routine analysis, ensuring data of high quality and integrity.

References

  • Scribd. HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • Diva-portal.org. An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Available at: [Link]

  • Oxford Academic. Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Available at: [Link]

  • ResearchGate. HPLC of amino acids as dansyl and dabsyl derivatives. Available at: [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. Available at: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • RSC Publishing. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Why High-Purity O-Phthalaldehyde is Essential for Accurate Amino Acid Profiling. Available at: [Link]

  • ResearchGate. Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives. Available at: [Link]

  • NIH. High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives. Available at: [Link]

  • Acta Scientific. Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Available at: [Link]

  • NIH. Trace Biogenic Amine Analysis with Pre-Column Derivatization and with Fluorescent and Chemiluminescent Detection in HPLC. Available at: [Link]

  • HELIX Chromatography. HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Available at: [Link]

  • Butterworth Laboratories. Amino Acid Analysis By HPLC. Available at: [Link]

  • PubChem. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Available at: [Link]

  • Interchim. Fluorescamine. Available at: [Link]

  • ResearchGate. A general mechanism of ninhydrin derivatization using primary and secondary amines. Available at: [Link]

  • Sultan Qaboos University Journal For Science. Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Available at: [Link]

  • A review. Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques. Available at: [Link]

  • ACS Publications. High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization. Available at: [Link]

  • ChemSynthesis. 3-amino-6-methyl-1,2,4-triazin-5-ol. Available at: [Link]

  • ResearchGate. Scheme of derivatization procedure of three different amino. Available at: [Link]

  • PubChem. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. Available at: [Link]

  • Waters. Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Available at: [Link]

  • SIELC Technologies. Separation of 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one on Newcrom R1 HPLC column. Available at: [Link]

  • MDPI. Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Available at: [Link]

  • Georganics. 3-Amino-1,2,4-triazine - High purity. Available at: [Link]

Sources

Application Notes & Protocols: The Utility of 1,2,4-Triazin-5-one Derivatives in Radiolabeling Studies for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Novel Chelating Scaffolds in Radiopharmacy

In the landscape of molecular imaging and targeted radionuclide therapy, the development of robust bifunctional chelators is of paramount importance. These molecules serve as the critical link between a diagnostic or therapeutic radionuclide and a targeting vector, such as a peptide or antibody. The ideal chelator must exhibit rapid and stable coordination with the radiometal under mild conditions, while also possessing a functional group for covalent attachment to the targeting biomolecule. The 1,2,4-triazine scaffold has emerged as a promising heterocyclic core for the design of such chelators, owing to its rich coordination chemistry and synthetic tractability.

This document provides a comprehensive guide to the conceptual use of a representative 1,2,4-triazin-5-one derivative, specifically 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, as a bifunctional chelator in radiolabeling studies. While this exact molecule may not be extensively documented, its structure embodies the key features of a bifunctional chelator. We will focus on its application with Gallium-68 (⁶⁸Ga), a positron-emitting radionuclide that has become a cornerstone of modern Positron Emission Tomography (PET) imaging. The principles and protocols detailed herein are designed to be broadly applicable to other similar 1,2,4-triazine-based chelators and are grounded in established radiochemical practices.

The Rationale for 1,2,4-Triazin-5-one Based Chelators and Gallium-68

The 1,2,4-Triazin-5-one Scaffold: A Versatile Platform

The 1,2,4-triazine ring system, a six-membered heterocycle containing three nitrogen atoms, offers several advantages for the design of bifunctional chelators:

  • Rich Coordination Chemistry: The nitrogen and oxygen atoms within the triazinone ring can act as donor atoms for coordinating with metal ions.

  • Synthetic Accessibility: A variety of synthetic routes to substituted 1,2,4-triazines have been established, allowing for the introduction of various functional groups.[1][2][3][4][5]

  • Tunable Properties: The physicochemical properties of the resulting metal complexes, such as stability, charge, and lipophilicity, can be modulated through synthetic modifications of the triazine core.

The conceptual molecule, this compound, exemplifies the bifunctional nature of this scaffold. The triazinone core, with its amino group, provides the metal-chelating domain, while the aminomethyl group at the 6-position serves as a reactive handle for conjugation to targeting molecules.

Gallium-68: The PET Isotope of Choice

Gallium-68 has gained significant traction in clinical and preclinical PET imaging for several compelling reasons:

  • Favorable Decay Characteristics: ⁶⁸Ga decays by positron emission (89%) with a half-life of 68 minutes, which is well-suited for imaging studies of molecules with rapid pharmacokinetics.

  • Generator Availability: ⁶⁸Ga is conveniently produced from a Germanium-68/Gallium-68 (⁶⁸Ge/⁶⁸Ga) generator, obviating the need for an on-site cyclotron.[6][7] This enhances its accessibility for widespread clinical use.

  • Well-Established Coordination Chemistry: The trivalent gallium cation (Ga³⁺) forms stable complexes with a variety of chelators, particularly those with hard donor atoms like oxygen and nitrogen.[6][8]

The combination of a versatile 1,2,4-triazin-5-one based chelator with the excellent properties of ⁶⁸Ga provides a powerful platform for the development of novel PET imaging agents.

Conceptual Workflow for the Development of a ⁶⁸Ga-Labeled Targeting Agent

The development of a PET imaging agent based on the this compound scaffold follows a logical progression from chelator synthesis to final product quality control.

G cluster_0 Pre-clinical Development cluster_1 Radiolabeling and Quality Control cluster_2 Application A Synthesis of 3-Amino-6- (aminomethyl)-1,2,4-triazin-5(4H)-one B Conjugation to Targeting Molecule (e.g., Peptide) A->B Functionalization C Purification and Characterization of Conjugate B->C Purification D Radiolabeling with ⁶⁸Ga C->D Labeling Precursor E Purification of [⁶⁸Ga]Ga-Triazine-Peptide D->E Crude Product F Quality Control of Final Product E->F Purified Product G In vitro and in vivo PET Imaging Studies F->G Validated Tracer G A Elute ⁶⁸GaCl₃ from ⁶⁸Ge/⁶⁸Ga Generator B Prepare Reaction Mixture: - ⁶⁸GaCl₃ - Triazine-Peptide Conjugate - Buffer (pH 4.5) A->B C Incubate at 95°C for 10 min B->C D Cool to Room Temperature C->D E Load onto C18 SPE Cartridge D->E F Wash with Water (Remove free ⁶⁸Ga) E->F G Elute with Ethanol ([⁶⁸Ga]Ga-Triazine-Peptide) F->G H Formulate in Saline G->H

Figure 2: Workflow for the radiolabeling of a triazine-peptide conjugate with ⁶⁸Ga.

Protocol 3: Quality Control of the Final Product

It is imperative to perform a series of quality control tests to ensure the safety and efficacy of the radiopharmaceutical before administration. [9] 1. Visual Inspection:

  • The final product should be a clear, colorless solution, free of any particulate matter.

2. pH Measurement:

  • Using a calibrated pH meter or pH strips, confirm that the pH of the final product is within the acceptable range for injection (typically 4.5 - 7.5).

3. Radiochemical Purity (RCP):

  • Instant Thin-Layer Chromatography (iTLC):

    • Stationary Phase: iTLC-SG strips.

    • Mobile Phase 1: Saline. The [⁶⁸Ga]Ga-triazine-peptide remains at the origin (Rf = 0), while free ⁶⁸Ga moves with the solvent front (Rf = 1).

    • Mobile Phase 2: 1 M Ammonium Acetate : Methanol (1:1). The [⁶⁸Ga]Ga-triazine-peptide moves with the solvent front (Rf = 1), while colloidal ⁶⁸Ga remains at the origin (Rf = 0).

    • Analyze the strips using a radio-TLC scanner.

    • Acceptance Criteria: RCP ≥ 95%.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Reverse-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

    • Detectors: UV detector (to identify the unlabeled peptide) and a radioactivity detector.

    • The retention time of the [⁶⁸Ga]Ga-triazine-peptide should be consistent and well-separated from any free ⁶⁸Ga or other radiochemical impurities.

    • Acceptance Criteria: RCP ≥ 95%.

4. Sterility and Endotoxin Testing:

  • These tests should be performed according to standard pharmacopeial methods, although results may not be available before product release due to the short half-life of ⁶⁸Ga. In such cases, validation of an aseptic process is crucial.

Parameter Method Specification
AppearanceVisual InspectionClear, colorless, free of particulates
pHpH meter or strip4.5 - 7.5
Radiochemical PurityiTLC and/or HPLC≥ 95%
Radionuclidic PurityGamma SpectroscopyConfirmed ⁶⁸Ga peaks
SterilityUSP <71>Sterile
Bacterial EndotoxinsUSP <85>≤ 175 EU / V
Table 1: Summary of Quality Control Specifications for [⁶⁸Ga]Ga-Triazine-Peptide.

Conclusion and Future Perspectives

The 1,2,4-triazin-5-one scaffold represents a promising and versatile platform for the development of novel bifunctional chelators for radiopharmaceutical applications. When combined with the favorable characteristics of Gallium-68, these chelators can be utilized to create a new generation of PET imaging agents for a wide range of disease targets. The protocols and conceptual frameworks provided in these application notes are intended to serve as a guide for researchers and drug development professionals in this exciting field. Further research into the synthesis and optimization of 1,2,4-triazine-based chelators will undoubtedly expand the toolkit of radiochemists and contribute to the advancement of molecular imaging.

References

  • (Reference not directly cited in the text, but relevant to the general field).
  • Synthesis of 3-hydroxy-6-oxot[1][2][10]riazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. PubMed. [Link]

  • (Reference not directly cited in the text, but relevant to the general field).
  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. [Link]

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  • Quality control of 68 Ga radiopharmaceuticals: pitfalls and solutions. INIS-IAEA. [Link]

  • (Reference not directly cited in the text, but relevant to the general field).
  • Process for the production of 1,2,4-triazin-5-one derivatives.
  • (Reference not directly cited in the text, but relevant to the general field).
  • Gallium-68: Chemistry and Radiolabeled Peptides Exploring Different Oncogenic Pathways. PubMed. [Link]

  • Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. PMC - NIH. [Link]

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  • Special Issue : Gallium 68 Radiochemistry and Labelling Strategies. MDPI. [Link]

  • (Reference not directly cited in the text, but relevant to the general field).
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  • Novel one pot synthesis of substituted 1,2,4-triazines. Arkivoc. [Link]

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  • Quality control of 68Ga radiopharmaceuticals: pitfalls and solutions. ResearchGate. [Link]

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3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one as a building block for combinatorial chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one: A Versatile Bifunctional Building Block for Combinatorial Library Synthesis

Abstract

The 1,2,4-triazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[1][2] This application note details the utility of a specific derivative, this compound, as a powerful building block for combinatorial chemistry. Its key feature is the presence of two chemically distinct primary amine functionalities: a C3-amino group on the electron-deficient triazine ring and a more reactive, flexible aminomethyl group at the C6 position. This structural arrangement allows for selective and orthogonal derivatization, enabling the rapid generation of diverse chemical libraries. We provide detailed, validated protocols for key synthetic transformations, including selective acylation, reductive amination, and the Ugi multicomponent reaction, to empower researchers in drug discovery and chemical biology.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

In modern drug discovery, the goal of combinatorial chemistry is not merely to create large numbers of compounds, but to generate libraries with high levels of structural and skeletal diversity.[3][4][5] A single, rigid core can limit the exploration of chemical space. The title compound, this compound, addresses this challenge by offering two points of modification with differential reactivity.

  • The C6-Aminomethyl Group: A primary alkylamine, this group is highly nucleophilic and sterically accessible. It readily participates in standard amine chemistries such as acylation, sulfonylation, reductive amination, and multicomponent reactions.

  • The C3-Amino Group: An amino group directly attached to the electron-deficient triazine ring, its nucleophilicity is significantly attenuated. This allows for selective reactions at the aminomethyl position while leaving the C3-amino group available for subsequent, potentially harsher, modification steps or for its role as a key pharmacophoric feature.

This differential reactivity is the cornerstone of its utility, allowing for a strategic, stepwise approach to library synthesis.

PropertyValueSource
Chemical Name This compound-
CAS Number 155499-44-8[6]
Molecular Formula C₄H₆N₅O (as free base)-
Molecular Weight 142.12 g/mol (as free base)-
Appearance Typically an off-white to pale yellow powder[7]
Handling Often supplied as a more stable dihydrochloride salt (C₄H₉Cl₂N₅O, MW: 214.05)[8]. Store in a cool, dry place away from moisture.[8]
Conceptual Workflow: Orthogonal Derivatization Strategy

The core strategy involves the sequential or selective modification of the two primary amine groups. The more nucleophilic aminomethyl group is typically addressed first under mild conditions, followed by modification of the less reactive C3-amino group if desired. This creates a library where two independent sets of building blocks (R¹ and R²) can be introduced, maximizing diversity from a single scaffold.

G cluster_0 Step 1: Selective Derivatization (C6-Aminomethyl) cluster_1 Step 2: Second Derivatization (C3-Amino) scaffold 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one reagents1 R¹-X (e.g., R¹COCl, R¹SO₂Cl, R¹CHO + Reducing Agent) scaffold->reagents1 product1 Intermediate Scaffold (C6-R¹) reagents1->product1 Mild Conditions reagents2 R²-Y (e.g., Acylation, Arylation) product1->reagents2 final_product Diverse Library Member (C6-R¹, C3-R²) reagents2->final_product Forcing Conditions (Optional) G start 1. Dissolve Scaffold & Aldehyde (e.g., in DCE/MeOH) step2 2. Stir for 30-60 min (Imine Formation) start->step2 step3 3. Add NaBH(OAc)₃ (Portion-wise) step2->step3 step4 4. Stir Overnight at RT step3->step4 step5 5. Quench Reaction (e.g., sat. NaHCO₃) step4->step5 step6 6. Extract & Purify (e.g., Prep-HPLC) step5->step6 end 7. Characterize (LC-MS, NMR) step6->end

Figure 2: Step-by-step workflow for selective reductive amination.

Detailed Methodology:

  • Reagent Preparation: In a dry reaction vial, add this compound dihydrochloride (1.0 eq, e.g., 21.4 mg, 0.1 mmol).

  • Reaction Setup: Add a suitable solvent mixture such as 1,2-dichloroethane (DCE) and methanol (4:1, 2 mL). Add the aldehyde or ketone building block (1.1 eq, 0.11 mmol).

  • Imine Formation: Add a mild base like triethylamine (TEA) (2.2 eq, 31 µL, 0.22 mmol) to neutralize the hydrochloride salt and facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 31.8 mg, 0.15 mmol) portion-wise over 5 minutes. Causality: Portion-wise addition controls any initial exotherm and ensures a smooth reaction.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by LC-MS by observing the consumption of the starting material and the appearance of the product mass.

  • Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (5 mL). Stir for 15 minutes.

  • Extraction: If applicable (depending on product polarity), extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via preparative HPLC or flash column chromatography. The final product's identity and purity should be confirmed by LC-MS and ¹H NMR analysis.

Rationale: The Ugi reaction is a cornerstone of multicomponent reaction (MCR) chemistry, enabling the one-pot synthesis of complex α-acylamino amide structures from four simple inputs. [9][10][11]Using our scaffold as the amine component allows for the simultaneous introduction of three new diversity points (from the aldehyde, carboxylic acid, and isocyanide), leading to a rapid and efficient explosion of molecular complexity. [12] Workflow Diagram:

G scaffold Amine: Triazinone Scaffold reaction One-Pot Reaction (Methanol, RT, 24-48h) scaffold->reaction aldehyde Aldehyde: R¹-CHO aldehyde->reaction acid Carboxylic Acid: R²-COOH acid->reaction isocyanide Isocyanide: R³-NC isocyanide->reaction product Complex Peptidomimetic Product reaction->product

Figure 3: The four components of the Ugi reaction converging in a single step.

Detailed Methodology:

  • Reagent Preparation: To a vial, add this compound (1.0 eq, using the free base or the HCl salt with 2.0 eq of a non-nucleophilic base like DIPEA).

  • Reaction Setup: Add methanol (MeOH, 0.2-0.5 M concentration). Methanol is a preferred solvent as it facilitates the necessary proton transfers in the reaction mechanism. [11]3. Component Addition: Add the carboxylic acid (1.0 eq), followed by the aldehyde (1.0 eq). Stir for 10 minutes to allow for initial imine formation.

  • Isocyanide Addition: Add the isocyanide component (1.0 eq). Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.

  • Reaction: Tightly cap the vial and stir the mixture at room temperature for 24-72 hours.

  • Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, concentrate the reaction mixture in vacuo.

  • Purification & Validation: The crude product is often a complex mixture. Purification is almost always required and is best achieved by preparative HPLC. The successful formation of the Ugi product is validated by LC-MS (observing the combined mass of all four components minus water) and NMR spectroscopy.

Application in Drug Discovery: From Library to Hits

Libraries synthesized from the this compound scaffold are well-suited for high-throughput screening (HTS) campaigns against a wide range of biological targets. The 1,2,4-triazine core itself has been found in compounds targeting kinases, GPCRs, and enzymes involved in cancer metabolism. [13][14][15] Screening Workflow:

G cluster_synthesis Library Generation cluster_screening Biological Screening cluster_followup Hit Validation & Optimization scaffold Triazinone Scaffold deriv Combinatorial Synthesis (e.g., Reductive Amination, Ugi) scaffold->deriv library Purified Compound Library (>95% Purity) deriv->library hts High-Throughput Screen (Biochemical or Cell-Based Assay) library->hts hits Primary 'Hits' (Active Compounds) hts->hits dose Dose-Response & IC₅₀ Determination hits->dose sar Structure-Activity Relationship (SAR) Analysis dose->sar lead Lead Candidate sar->lead

Figure 4: High-level workflow from library synthesis to lead candidate identification.

The structural data obtained from active compounds ("hits") allows for the establishment of a Structure-Activity Relationship (SAR). This knowledge guides the next round of synthesis, where new building blocks are selected to improve potency, selectivity, and drug-like properties, ultimately leading to a potential lead candidate for further development.

Conclusion

This compound is a high-value building block for the construction of diverse and novel chemical libraries. Its bifunctional nature, characterized by two primary amines of differential reactivity, provides a strategic platform for controlled, stepwise derivatization. The robust protocols for reductive amination and Ugi multicomponent reactions presented here offer reliable and efficient pathways to rapidly expand into unexplored chemical space, providing a critical advantage for hit and lead discovery programs in modern medicinal chemistry.

References
  • Combinatorial Libraries of Bis-Heterocyclic Compounds with Skeletal Diversity.PMC - NIH.
  • Combinatorial chemistry: libraries from libraries, the art of the diversity-oriented transformation of resin-bound peptides and chiral polyamides to low molecular weight acyclic and heterocyclic compounds.Semantic Scholar.
  • Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity.
  • The Evolution of Triazine Scaffolds in Modern Drug Discover.TeamChem.
  • Beyond Mere Diversity: Tailoring Combinatorial Libraries for Drug Discovery.
  • Privileged Scaffolds for Library Design and Drug Discovery.PMC - NIH.
  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists.PMC - PubMed Central.
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design.
  • An efficient synthesis of 1, 2, 4- triazine derivatives and their in vitro antimicrobial activity.Scholars Research Library.
  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics.Beilstein Journals.
  • Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines.PMC - NIH.
  • This compound dihydrochloride.Autech Industry Co.,Limited.
  • α-Amino Acids as Synthons in the Ugi-5-Centers-4-Components Reaction: Chemistry and Applic
  • Ugi Four-Component Reactions Using Altern
  • Design, synthesis and screening of 1, 2, 4-triazinone derivatives as potential antitumor agents with apoptosis inducing activity on MCF-7 breast cancer cell line.PubMed.
  • Synthesis and Biological Activities of 1,2,4-Triazine Derivatives.
  • 155499-44-8|this compound.BLDpharm.
  • This compound HCl.Echemi.
  • Amino Acid 19: Reductive Amin
  • 22.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancre

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Application Notes and Protocols: 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold of 1,2,4-Triazine in Kinase Inhibition

The 1,2,4-triazine core is recognized as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide array of biological targets.[1][2] Its unique electronic properties, arising from the presence of three nitrogen atoms in the six-membered ring, make it an attractive framework for the design of enzyme inhibitors.[1] In the realm of oncology and inflammatory diseases, protein kinases are critical targets for therapeutic intervention. Numerous studies have highlighted the potential of substituted triazines as potent and selective kinase inhibitors.[3][4][5][6] Specifically, the 3-amino-1,2,4-triazine moiety has been identified as a key pharmacophore in the development of inhibitors for metabolic kinases such as Pyruvate Dehydrogenase Kinase (PDK) and signaling kinases like Fyn.[3][7]

This application note focuses on the utility of a novel, yet underexplored, derivative: 3-amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one . The introduction of a basic aminomethyl group at the C6 position offers a new vector for interaction with the target protein, potentially enhancing potency and selectivity through the formation of additional hydrogen bonds or salt bridges with acidic residues in the kinase active site. This guide provides a comprehensive overview, including a proposed synthetic route for this compound and detailed protocols for its evaluation as an inhibitor against a panel of high-value kinase targets.

Strategic Rationale: Why this compound?

The design of this compound as a potential kinase inhibitor is rooted in established structure-activity relationships (SAR) of related compounds. The 3-amino group is crucial for hydrogen bonding interactions within the hinge region of many kinases, a common feature of ATP-competitive inhibitors. The 1,2,4-triazin-5(4H)-one core provides a rigid scaffold for the presentation of substituents in a defined spatial orientation.

The novel aspect of this molecule is the 6-(aminomethyl) substituent. This basic group can engage in ionic interactions with acidic residues (e.g., aspartate, glutamate) often found at the periphery of the ATP-binding pocket. This added interaction can significantly increase binding affinity and contribute to selectivity for kinases that possess such a residue.

Proposed Synthesis of this compound

Synthetic_Pathway A 6-Methyl-3-amino- 1,2,4-triazin-5(4H)-one B 3-Amino-6-(bromomethyl)- 1,2,4-triazin-5(4H)-one A->B  NBS, AIBN    CCl4, Reflux   C 2-((3-Amino-5-oxo-4,5-dihydro- 1,2,4-triazin-6-yl)methyl)isoindoline-1,3-dione B->C  Potassium Phthalimide    DMF, 80°C   D 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one C->D  Hydrazine Hydrate    EtOH, Reflux  

Caption: Proposed synthetic pathway for this compound.

Protocol 1: Synthesis of 3-Amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one

This protocol describes the radical bromination of the 6-methyl group.

Materials:

  • 6-Methyl-3-amino-1,2,4-triazin-5(4H)-one

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4), anhydrous

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a solution of 6-methyl-3-amino-1,2,4-triazin-5(4H)-one (1 eq.) in anhydrous CCl4, add NBS (1.1 eq.) and a catalytic amount of AIBN.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one.

Protocol 2: Synthesis of this compound

This protocol details the Gabriel synthesis approach for the introduction of the amino group.

Materials:

  • 3-Amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one

  • Potassium phthalimide

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate

  • Ethanol (EtOH)

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Dissolve 3-amino-6-(bromomethyl)-1,2,4-triazin-5(4H)-one (1 eq.) in anhydrous DMF.

  • Add potassium phthalimide (1.1 eq.) to the solution.

  • Heat the reaction mixture at 80°C and stir until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the phthalimide-protected intermediate.

  • Suspend the intermediate in ethanol and add hydrazine hydrate (4-5 eq.).

  • Heat the mixture to reflux. A precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with concentrated HCl and filter off the precipitate.

  • Neutralize the filtrate with a base (e.g., NaOH) and extract the product with a suitable organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by chromatography or recrystallization to yield this compound.

Application in Kinase Inhibitor Screening

The this compound scaffold is a promising candidate for inhibition of several kinase families implicated in cancer and other diseases. Based on the activities of structurally related triazines, we propose screening this compound against the following kinases:

  • Pyruvate Dehydrogenase Kinase (PDK): 3-amino-1,2,4-triazine derivatives have shown potent and selective inhibition of PDK1.[3][8]

  • Fyn Tyrosine Kinase: The 3-amino-1,2,4-triazin-5(2H)-one core has been identified as a scaffold for Fyn inhibitors.[7]

  • Phosphoinositide 3-kinase (PI3K): Substituted triazines are known to inhibit PI3K activity.[4][6]

  • Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: 1,3,5-triazine derivatives have demonstrated potent inhibition of EGFR-TK.[5][9]

Protocol 3: General In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[5][10] This platform is adaptable for a wide range of kinases and is suitable for high-throughput screening.[11]

Kinase_Assay_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ADP Detection A Kinase + Substrate + ATP + Test Compound B ADP + Phosphorylated Substrate A->B Incubation C Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes ATP) D Add Kinase Detection Reagent (Converts ADP to ATP, generates light) C->D E Measure Luminescence D->E

Caption: General workflow for the ADP-Glo™ Kinase Assay.

Materials:

  • Purified recombinant kinase (e.g., PDK1, Fyn, PI3K, EGFR)

  • Kinase-specific substrate (peptide or protein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine, Dasatinib)

  • Kinase buffer (specific to each kinase)

  • ATP

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the kinase and its specific substrate, diluted in the appropriate kinase buffer.

    • Initiate the reaction by adding ATP.

    • Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data Summary:

Kinase TargetSubstrateATP Concentration (µM)Positive ControlExpected IC50 Range for Active Compounds
PDK1 PDKtide5Dichloroacetate0.01 - 10 µM
Fyn Poly(Glu,Tyr) 4:110Saracatinib0.1 - 20 µM
PI3Kα PIP210Wortmannin0.05 - 15 µM
EGFR Poly(Glu,Tyr) 4:15Gefitinib0.01 - 10 µM

Structure-Activity Relationship (SAR) and Lead Optimization

The initial screening of this compound will provide valuable data on its inhibitory activity and selectivity. Subsequent lead optimization efforts can explore modifications at several positions to improve potency and drug-like properties.

Bioisosteric Replacements for the Aminomethyl Group:

The aminomethyl group is a key interaction point. However, its basicity might affect cell permeability and oral bioavailability. Bioisosteric replacement is a powerful strategy to modulate these properties while maintaining or improving biological activity.[12]

Bioisosteric ReplacementRationalePotential Advantages
Hydroxymethyl Replaces a hydrogen bond donor with a neutral hydrogen bond donor/acceptor.Improved cell permeability, reduced off-target effects related to basicity.
Fluoromethyl/Difluoromethyl Modulates the pKa of a neighboring group and can act as a hydrogen bond acceptor.Increased metabolic stability.
Small heterocycles (e.g., oxazole, imidazole) Mimics the spatial and electronic properties of the aminomethyl group.Enhanced metabolic stability and potential for additional interactions.

Conclusion

This compound represents a promising scaffold for the development of novel kinase inhibitors. Its synthesis is achievable through a proposed multi-step route, and its potential for potent and selective kinase inhibition can be readily assessed using established in vitro assays. The strategic placement of the aminomethyl group provides a unique opportunity for strong interactions with the target protein, potentially leading to the discovery of new therapeutic agents for a range of diseases. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the full potential of this intriguing molecule.

References

  • TeamChem. The Evolution of Triazine Scaffolds in Modern Drug Discover. Available from: [Link]

  • Current Organic Chemistry. Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. Available from: [Link]

  • NIH. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. Available from: [Link]

  • NIH. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. Available from: [Link]

  • NIH. Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies - PMC. Available from: [Link]

  • ACS Publications. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Available from: [Link]

  • NIH. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PMC. Available from: [Link]

  • PubMed. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Available from: [Link]

  • NIH. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC. Available from: [Link]

  • NIH. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Available from: [Link]

  • PubMed. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Available from: [Link]

  • NIH. Binding investigation and preliminary optimisation of the 3-amino-1,2,4-triazin-5(2H)-one core for the development of new Fyn inhibitors. Available from: [Link]

  • BPS Bioscience. PDK3 Kinase Assay Kit. Available from: [Link]

  • ResearchGate. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Available from: [Link]

  • NIH. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Available from: [Link]

  • ResearchGate. Guidelines for HTRF technology in EGFR kinase assay. Available from: [Link]

  • BPS Bioscience. Chemi-Verse™ FYN Kinase Assay Kit. Available from: [Link]

  • PubMed. Binding investigation and preliminary optimisation of the 3-amino-1,2,4-triazin-5(2H)-one core for the development of new Fyn inhibitors. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. As a molecule of significant interest in medicinal chemistry and drug development, its efficient synthesis is crucial. This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and optimize your reaction yields. We will explore a common, reliable synthetic pathway, address potential pitfalls at each stage, and provide actionable solutions grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is a common and reliable synthetic route for this compound?

A common and robust strategy involves a multi-step synthesis beginning with a protected glycine derivative. This approach provides good control over the functional groups and generally leads to higher purity of the final product. The overall workflow can be visualized as follows:

cluster_0 Part 1: Ring Formation cluster_1 Part 2: Functional Group Interconversion A N-Boc-Glycine B α-Keto Ester Derivative A->B Esterification & Oxidation D 6-(Boc-aminomethyl)-3-thioxo- 1,2,4-triazin-5(4H)-one B->D Cyclocondensation C Thiocarbohydrazide C->D Cyclocondensation E 3-(Methylthio) Intermediate D->E S-Methylation F 3-Amino, N-Boc Intermediate E->F Amination G Final Product: 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one F->G Boc Deprotection

Caption: General Synthetic Workflow.

This pathway involves:

  • Cyclocondensation: Reacting an α-keto acid derivative (prepared from protected glycine) with thiocarbohydrazide to form the 3-thioxo-1,2,4-triazin-5-one core.[1][2]

  • S-Methylation: Activating the thione group by converting it to a better leaving group, typically a methylthio ether.[1]

  • Amination: Displacing the methylthio group with an amino group using an ammonia source.

  • Deprotection: Removing the protecting group (e.g., Boc) from the aminomethyl side chain to yield the final product.

Q2: Why is the use of a protecting group on the glycine nitrogen necessary?

The primary amine of glycine is a potent nucleophile. Without protection (e.g., with a tert-butyloxycarbonyl, "Boc," group), it would compete in the cyclocondensation reaction with thiocarbohydrazide, leading to a complex mixture of unwanted side products and significantly reducing the yield of the desired triazinone ring. The Boc group is ideal as it is stable under the conditions required for ring formation and S-methylation but can be cleanly removed under acidic conditions that typically do not affect the triazinone core.

Q3: What are the primary safety concerns during this synthesis?

Several reagents used in this synthesis require careful handling:

  • Thiocarbohydrazide: Can be harmful if swallowed or inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Methyl Iodide (or other methylating agents): Highly toxic, volatile, and a suspected carcinogen. All S-methylation steps must be performed in a certified chemical fume hood with appropriate gloves and eye protection.

  • Strong Acids (e.g., Trifluoroacetic Acid): Used for deprotection, these are highly corrosive. Handle with care, using acid-resistant gloves and safety glasses.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Q4: How can I monitor the progress of the key reaction steps?
  • Thin Layer Chromatography (TLC): This is the most common method. A typical mobile phase for these polar compounds would be a mixture of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 9:1 or 8:2 v/v). Staining with potassium permanganate or visualization under UV light (if compounds are UV-active) is effective.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the mass of the product at each step, confirming the success of the transformation. This is particularly useful for confirming the S-methylation and amination steps.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low yield during the initial cyclocondensation reaction.

Question: I am reacting my α-keto ester with thiocarbohydrazide, but my yield of the 3-thioxo-triazinone intermediate is consistently below 40%. What could be the cause?

Answer: This is a common issue often related to reaction conditions or starting material purity.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Incorrect pH The cyclocondensation mechanism involves a series of nucleophilic attacks and dehydrations that are highly pH-dependent. If the medium is too acidic, the nucleophilicity of the hydrazide is reduced. If too basic, the keto group is less electrophilic.The reaction is often performed in an aqueous or alcoholic solvent with a mild acid catalyst like acetic acid. Try buffering the reaction mixture to a pH of 4-5.[2]
Impure α-Keto Ester The α-keto ester precursor can be unstable and may degrade upon storage or during its synthesis. Impurities will lead to side reactions.Verify the purity of your α-keto ester by ¹H NMR and LC-MS immediately before use. If necessary, repurify it via column chromatography.
Sub-optimal Temperature The reaction may require heating to overcome the activation energy for the dehydration steps. However, excessive heat can cause decomposition of the thiocarbohydrazide or the product.Start the reaction at room temperature and monitor by TLC. If the reaction is sluggish, gradually increase the temperature to 40-60 °C and continue monitoring.
Poor Solubility If the reactants are not fully dissolved, the reaction will be slow and incomplete.If using an alcohol like ethanol, consider adding a co-solvent like water or DMF to improve the solubility of the thiocarbohydrazide.
Problem 2: The S-methylation step is incomplete or messy.

Question: After adding methyl iodide and base to my 3-thioxo intermediate, TLC analysis shows a mixture of starting material, product, and several other spots. How can I improve this?

Answer: Incomplete S-methylation is typically an issue of base strength, nucleophilicity, or the choice of methylating agent.

Scientific Rationale & Troubleshooting Workflow:

The reaction proceeds via deprotonation of the thione to form a highly nucleophilic thiolate, which then attacks the methylating agent.

Start Low Yield in S-Methylation CheckBase Is the base strong enough to deprotonate the thione? Start->CheckBase CheckAgent Is the methylating agent reactive enough? CheckBase->CheckAgent Yes Sol1 Switch from NaHCO₃/K₂CO₃ to a stronger base like NaH or DBU in an aprotic solvent (THF, DMF). CheckBase->Sol1 No CheckTemp Is the temperature appropriate? CheckAgent->CheckTemp Yes Sol2 If using Dimethyl Sulfate (DMS), switch to the more reactive Methyl Iodide (MeI). CheckAgent->Sol2 No End High Yield Achieved CheckTemp->End Yes Sol3 Start reaction at 0°C to control exotherm, then allow to warm to RT. Monitor by TLC. CheckTemp->Sol3 No Sol1->CheckBase Sol2->CheckAgent Sol3->CheckTemp

Caption: Troubleshooting S-Methylation.

Problem 3: The final amination of the 3-(methylthio) intermediate fails.

Question: I am heating my 3-(methylthio) intermediate with an ammonia source, but I see no conversion to the 3-amino product. What is preventing the reaction?

Answer: The displacement of the methylthio group requires a potent nucleophile and often forcing conditions. The aromaticity of the triazine ring makes nucleophilic aromatic substitution (SNAr) challenging.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Action
Insufficient Nucleophilicity Aqueous or alcoholic ammonia may not be nucleophilic enough to displace the methylthio group under standard reflux conditions.Use a more potent ammonia source. A sealed tube reaction with a solution of ammonia in methanol (7N) or liquid ammonia at low temperature are common industrial solutions. Alternatively, using ammonium chloride with a strong, non-nucleophilic base can generate ammonia in situ.
Low Reaction Temperature Significant thermal energy is often required to overcome the activation barrier for this SNAr reaction.If using a high-boiling solvent like DMF or NMP, increase the temperature to 100-120 °C. For lower boiling solvents, a sealed vessel or microwave reactor is necessary to reach higher temperatures and pressures.[3][4]
Protonation of Nucleophile If the reaction conditions are acidic, the ammonia will exist as the non-nucleophilic ammonium ion (NH₄⁺), halting the reaction.Ensure the reaction is run under neutral or basic conditions. The reaction itself produces methanethiol, which is weakly acidic, so the inclusion of a non-nucleophilic base may be beneficial.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(Boc-aminomethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 6-(Boc-aminomethyl)-3-thioxo-1,2,4-triazin-5(4H)-one (1.0 equiv).

  • Solvent: Suspend the starting material in anhydrous methanol (approx. 0.1 M concentration).

  • Base Addition: Cool the suspension to 0 °C in an ice bath. Add sodium methoxide (1.1 equiv, 25 wt% solution in methanol) dropwise over 10 minutes. The suspension should become a clear solution as the thiolate salt forms.

  • Methylation: Add methyl iodide (1.2 equiv) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion by TLC (Mobile phase: 10% MeOH in DCM). The product spot should be less polar than the starting material.

  • Workup: Once complete, quench the reaction by adding water. The product may precipitate. If not, reduce the solvent volume in vacuo and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel, gradient elution from 2% to 10% MeOH in DCM) to yield the pure product.

Protocol 2: Boc-Deprotection to Yield the Final Product Hydrochloride Salt
  • Setup: Dissolve the purified 3-Amino-6-(Boc-aminomethyl)-1,2,4-triazin-5(4H)-one (1.0 equiv) in a minimal amount of methanol or 1,4-dioxane.

  • Acid Addition: To this solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equiv) at room temperature.

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid (1-2 hours). Monitor by LC-MS to confirm the loss of the Boc group (mass change of -100.12 g/mol ).

  • Isolation: The hydrochloride salt of the product is typically insoluble in dioxane or ether. Upon completion, add diethyl ether to the reaction mixture to precipitate the product fully.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with diethyl ether to remove any organic residue, and dry in vacuo to yield the final product as its hydrochloride salt.[5][6]

References

  • Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PMC - PubMed Central. [Link]

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. [Link]

  • Process for the production of 1,2,4-triazin-5-one derivatives.
  • GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. ResearchGate. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Royal Society of Chemistry. [Link]

  • Optimization of Guanidine Formation Reaction. ResearchGate. [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. SCIRP. [Link]

  • Synthesis and Molecular Structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][3][7][8]triazin-8(7H)-one. PubMed. [Link]

  • Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI. [Link]

  • Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part. SciSpace. [Link]

  • Synthesis and antioxidant activity of 3-(2-R-ylidenehydrazinyl)-6-tert-butyl-4H-[3][7][8]triazin-5-ones. ResearchGate. [Link]

  • This compound dihydrochloride. Autech Industry Co.,Limited. [Link]

  • This compound monohydrochloride. ChemBK. [Link]

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Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as "Compound T"). This resource is designed for researchers, scientists, and drug development professionals to address the common challenge of its low solubility in aqueous buffers. This guide provides a structured, question-and-answer approach to systematically troubleshoot and overcome solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving Compound T in my aqueous buffer. What is the recommended first step?

A1: The recommended initial step is to prepare a concentrated stock solution in an appropriate organic solvent.

Many organic compounds, particularly those with complex ring structures like Compound T, exhibit low solubility in aqueous solutions.[1] Attempting to dissolve the compound directly into a buffer can lead to incomplete dissolution and inaccurate concentrations.

Best Practice: The DMSO Stock Solution

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for dissolving a broad range of small molecules in life science research.[2][3]

Protocol: Preparing a 10 mM Stock Solution of Compound T in DMSO

  • Weighing the Compound: Accurately weigh a precise amount of Compound T (e.g., 1.56 mg for a 1 mL stock). For small quantities, it's advisable to add the solvent directly to the vial to avoid loss of material.[4]

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing Compound T. For 1.56 mg of Compound T (Molecular Weight: 156.15 g/mol ), you would add 1 mL of DMSO to achieve a 10 mM stock solution.

  • Dissolution: Ensure complete dissolution by vortexing or gentle sonication. The resulting solution should be clear and free of any visible particulates.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[6] Store these aliquots at -20°C or -80°C for long-term stability.[4]

A note on final DMSO concentration: For most cell-based assays, the final concentration of DMSO in the working solution should be kept below 0.5% to avoid cellular toxicity.[6][7]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous buffer. What's happening and how can I fix it?

A2: This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (DMSO) is introduced into a poor solvent (aqueous buffer), causing it to crash out of solution. The key to solving this lies in understanding the physicochemical properties of Compound T, particularly its pKa.

The solubility of an ionizable compound is highly dependent on the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[9][11] For a basic compound like Compound T, its solubility will increase in a buffer with a pH below its pKa.

Troubleshooting Workflow for Precipitation:

start Precipitation observed upon dilution of DMSO stock check_pH Is the buffer pH below the estimated pKa of Compound T (e.g., pH < 6)? start->check_pH adjust_pH Adjust buffer pH to be 1-2 units below the estimated pKa check_pH->adjust_pH No failure Precipitation persists check_pH->failure Yes retest Re-test dilution adjust_pH->retest success Compound remains in solution retest->success retest->failure co_solvent Consider using a co-solvent failure->co_solvent

Caption: Troubleshooting workflow for precipitation.

Experimental Protocol: pH-Dependent Solubility Test

  • Prepare a series of buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 8.0). Common buffer systems are appropriate, but be aware that some buffer salts can influence solubility.[12][13]

  • Add a small, consistent amount of your DMSO stock solution of Compound T to each buffer to reach the desired final concentration.

  • Incubate the solutions for a set period (e.g., 1-2 hours) at the experimental temperature.

  • Visually inspect for precipitation. For a more quantitative measure, you can centrifuge the samples and measure the concentration of the supernatant using HPLC-UV.

Expected Outcome: You should observe higher solubility at lower pH values.

Q3: Adjusting the pH helped, but I still see some precipitation at my desired concentration. What are my next options?

A3: If pH adjustment alone is insufficient, the next step is to consider the use of co-solvents or other solubility-enhancing excipients.

Option 1: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[14] They work by reducing the polarity of the solvent system.

Co-solvent Typical Starting Concentration Considerations
Ethanol1-10% (v/v)Generally well-tolerated in many biological assays.
Propylene Glycol1-20% (v/v)Can increase viscosity.
Polyethylene Glycol (PEG 300/400)1-20% (v/v)Low toxicity, but can also increase viscosity.

Protocol: Co-solvent Screening

  • Prepare your aqueous buffer at the optimal pH determined previously.

  • Create a set of buffers containing different concentrations of a chosen co-solvent (e.g., 2%, 5%, and 10% ethanol).

  • Add your DMSO stock of Compound T to each co-solvent buffer to your target concentration.

  • Assess solubility as described in the pH-dependent solubility test.

Option 2: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[15] This is a widely used technique in pharmaceutical formulations.[1]

cluster_0 Cyclodextrin cluster_1 Compound T cluster_2 Inclusion Complex CD Hydrophilic Exterior Complex Soluble Complex CD->Complex Drug Hydrophobic Molecule Drug->Complex

Caption: Cyclodextrin inclusion complex formation.

Q4: Are there any concerns about the chemical stability of Compound T in different buffers?

A4: Yes, the stability of your compound is as critical as its solubility, and it can be influenced by pH and buffer components.

Triazine and triazinone rings can be susceptible to hydrolysis, especially under strongly acidic or basic conditions.[16][17] It is crucial to ensure that the conditions used to solubilize Compound T do not lead to its degradation.

Protocol: Preliminary Stability Assessment

  • Prepare solutions of Compound T in the buffers that provided the best solubility (e.g., an acidic buffer and a co-solvent buffer).

  • Incubate these solutions under your experimental conditions for a relevant period (e.g., 0, 2, 4, and 24 hours).

  • At each time point, analyze the samples by HPLC. A decrease in the peak area of the parent compound and the appearance of new peaks would indicate degradation.

If instability is observed, you may need to find a compromise between solubility and stability, or consider using a freshly prepared solution for each experiment.

Q5: What should I do if none of the above methods work?

A5: If you continue to face significant solubility challenges, more advanced formulation strategies may be necessary. These often require specialized expertise and equipment but can be highly effective for very poorly soluble compounds.

  • Solid Dispersions: Dispersing the compound in a solid, water-soluble polymer matrix can enhance its dissolution rate.[1]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can dramatically increase its surface area and, consequently, its dissolution rate.[1]

  • Prodrugs: Chemical modification of the compound to a more soluble form that converts to the active compound in situ.

These advanced techniques are typically employed in later stages of drug development. For most research applications, a combination of pH adjustment and co-solvents should be sufficient to achieve the necessary concentrations for in vitro studies.

References

  • Captivate Bio. (n.d.). SMALL MOLECULES. Retrieved from [Link]

  • Dahlin, J. L. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in molecular biology (Clifton, N.J.), 803, 265–271. Retrieved from [Link]

  • Enfanos. (n.d.). Preparation of Stock Solutions. Retrieved from [Link]

  • Confalonieri, D. (2016, January 14). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]

  • Kozik, V. (2012). Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. ResearchGate. Retrieved from [Link]

  • Dr. Hliebov. (2017, October 16). How to Use Henderson Hasselbalch Equation for Pharmacology [Video]. YouTube. Retrieved from [Link]

  • Casinto, C. J. V. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate. Retrieved from [Link]

  • Bergström, C. A. S., et al. (2014). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 11(5), 1545-1557. Retrieved from [Link]

  • El-Gendy, M. A., et al. (1998). Preformulation degradation kinetics and chemical stability of a novel triazoline anticonvulsant. Journal of pharmaceutical sciences, 87(7), 844–850. Retrieved from [Link]

  • SEN Pharma. (2024, August 8). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY. Retrieved from [Link]

  • Wijayasiri, L., Hatton, P., & Bogod, D. (2017). The Primary FRCA Structured Oral Examination Study Guide 2. Taylor & Francis. Retrieved from [Link]

  • Raghuram, M. (2025, December 3). Enhancing solubility with novel excipients. Manufacturing Chemist. Retrieved from [Link]

  • Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. Retrieved from [Link]

  • Preiksaitis, J., et al. (2023). Solubility of Ionizable Compounds from pKa Shift. Molecules, 28(22), 7598. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 11). 17.2: Buffers- Solutions That Resist pH Change. Retrieved from [Link]

  • Sugihara, H., et al. (2016). Effect of buffer capacity on dissolution and supersaturation profiles of pioglitazone hydrochloride. Journal of pharmaceutical sciences, 105(9), 2878–2885. Retrieved from [Link]

  • Miller, D. A. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]

  • Steenkamp, P. A. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. Retrieved from [Link]

  • iGEM IISER Pune India 2021. (2021, October 21). DMSO stock preparation. Protocols.io. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Shah, S., et al. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. Journal of pharmaceutical sciences, 100(6), 2261–2272. Retrieved from [Link]

  • American Pharmaceutical Review. (n.d.). Solubility Enhancement Excipients. Retrieved from [Link]

  • O'Leary, A., et al. (2013). The effect of salts, pH and additives in the lysis buffer on the solubility of RGP1. ResearchGate. Retrieved from [Link]

  • Frank, K. J., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics, 20(12), 6214-6225. Retrieved from [Link]

  • Khan, I., et al. (2019). An Experimental and Theoretical Study of the Conformational Stability of Triazinone Fleximers: Quantitative Analysis for Intermolecular Interactions. ChemistrySelect, 4(33), 9789-9795. Retrieved from [Link]

  • TCU College of Science & Engineering. (n.d.). DFT Simulations of pKa Values of Triazines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

  • Bernardes, G. J. L., et al. (2020). Comparative Study of Click Handle Stability in Common Ligation Conditions. Bioconjugate chemistry, 31(5), 1434–1441. Retrieved from [Link]

  • Carbone, M. L., et al. (2022). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 14(15), 3788. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 3-amino-6-methyl-1,2,4-triazin-5-ol. Retrieved from [Link]

  • Amole Biotechnology. (2025, September 17). This compound dihydrochloride. Retrieved from [Link]

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Technical Support Center: Optimization of Reaction Conditions for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and optimization of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. The guidance is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to make informed decisions and achieve optimal reaction outcomes.

I. Synthetic Strategy Overview

A robust synthesis of this compound can be envisioned through a multi-step pathway involving the initial construction of a protected precursor to the aminomethyl group, followed by cyclization to form the triazinone ring, and concluding with a deprotection step. This approach allows for better control over the reaction and purification of intermediates.

Below is a proposed workflow diagram for the synthesis, which will be the basis for our troubleshooting guide.

cluster_0 Step 1: Synthesis of Glyoxylic Acid Precursor cluster_1 Step 2: Triazinone Ring Formation cluster_2 Step 3: Deprotection and Salt Formation A Commercially available protected aminoacetaldehyde (e.g., N-Boc-aminoacetaldehyde) B Oxidation A->B e.g., Pinnick Oxidation C Protected aminomethyl glyoxylic acid B->C E Condensation/ Cyclization C->E D Aminoguanidine salt D->E F Protected 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one E->F G Deprotection F->G e.g., Acidic conditions for Boc group H Final Product: 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one G->H I Optional Salt Formation (e.g., with HCl) H->I J Product as Hydrochloride Salt I->J

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, categorized by the reaction step.

Step 1: Synthesis of the Glyoxylic Acid Precursor
ProblemPotential Cause(s)Suggested Solution(s)
Low yield of protected aminomethyl glyoxylic acid Incomplete oxidation of the starting aldehyde.- Ensure the oxidizing agent (e.g., sodium chlorite in Pinnick oxidation) is fresh and used in appropriate stoichiometric excess.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.- Control the reaction temperature, as side reactions can occur at elevated temperatures.
Degradation of the starting material or product.- Maintain a buffered reaction medium (e.g., with a phosphate buffer) to prevent pH fluctuations that could lead to decomposition.- Work up the reaction promptly upon completion to minimize product degradation.
Presence of unreacted starting aldehyde in the product Insufficient amount of oxidizing agent or reaction time.- Increase the equivalents of the oxidizing agent incrementally.- Extend the reaction time, monitoring by TLC to avoid over-oxidation or side-product formation.
Poor solubility of the starting material.- Use a co-solvent system (e.g., t-BuOH/water) to improve the solubility of the aldehyde.
Step 2: Triazinone Ring Formation
ProblemPotential Cause(s)Suggested Solution(s)
Low yield of the protected triazinone Inefficient cyclization.- Optimize the reaction pH. The condensation is often pH-sensitive. A mildly acidic to neutral pH is typically favorable.- Increase the reaction temperature. Refluxing in a suitable solvent like ethanol or a water/ethanol mixture can drive the reaction to completion.[1]
Formation of multiple byproducts.- Control the addition rate of the glyoxylic acid precursor to the aminoguanidine solution to maintain a low concentration of the electrophile, minimizing self-condensation or other side reactions.- Ensure the purity of the starting materials, as impurities can interfere with the desired reaction pathway.
Product is difficult to purify from starting materials Similar polarity of the product and starting materials.- If the product precipitates from the reaction mixture, filtration may be sufficient for initial purification.- If column chromatography is necessary, explore different solvent systems. A gradient elution from a less polar to a more polar solvent system on silica gel is a good starting point. Adding a small amount of a modifier like acetic acid or triethylamine can improve peak shape.
Step 3: Deprotection and Salt Formation
ProblemPotential Cause(s)Suggested Solution(s)
Incomplete deprotection Insufficient acid strength or reaction time.- For Boc deprotection, use a stronger acid like trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane or methanol).[2]- Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
Acid-labile nature of the triazinone ring.- Perform the deprotection at a lower temperature (e.g., 0 °C to room temperature) to minimize degradation of the heterocyclic core.- Use a scavenger (e.g., anisole or thioanisole) if carbocation-mediated side reactions are suspected.
Difficulty in isolating the final product after deprotection High water solubility of the free amine.- After neutralizing the reaction mixture, consider lyophilization to remove water and obtain the crude product.- Isolate the product as a hydrochloride salt, which is often a crystalline solid and less soluble in organic solvents. This can be achieved by treating the deprotected amine in an organic solvent with a solution of HCl.
Formation of the dihydrochloride salt when the monohydrochloride is desired Use of excess HCl during salt formation.- Carefully control the stoichiometry of HCl added. Use one equivalent of HCl for the monohydrochloride salt.- Titrate a solution of the free amine with a standardized HCl solution to the desired pH.

III. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the aminomethyl side chain?

A1: The tert-butoxycarbonyl (Boc) group is a good choice as it is stable under the conditions of triazinone ring formation and can be readily removed under acidic conditions that are often compatible with the final product. Phthalimide is another option, which can be removed with hydrazine, but this may require an additional purification step to remove the phthalhydrazide byproduct.

Q2: How can I monitor the progress of the triazinone ring formation?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the most effective technique. It allows for the simultaneous monitoring of the consumption of starting materials and the formation of the product, as well as the detection of any major byproducts. Thin Layer Chromatography (TLC) can also be used, but co-elution of starting materials and products can sometimes be an issue.

Q3: My final product is a sticky oil. How can I obtain a solid?

A3: Sticky oils are often the result of residual solvents or impurities. First, ensure that all solvents have been thoroughly removed under high vacuum. If the product is still an oil, converting it to a salt, such as the hydrochloride or sulfate salt, can often induce crystallization. Trituration with a non-polar solvent in which the product is insoluble may also help to solidify the material.

Q4: What are the typical purification methods for 1,2,4-triazin-5-one derivatives?

A4: Purification strategies are highly dependent on the specific properties of the compound. Common methods include:

  • Recrystallization: If a suitable solvent system can be found.

  • Column Chromatography: Normal phase (silica gel) or reverse phase (C18) chromatography can be effective.

  • Semi-preparative HPLC: This is particularly useful for achieving high purity, especially for compounds that are difficult to separate by conventional column chromatography.[3]

Q5: Are there any specific safety precautions I should take when working with these compounds?

A5: As with all chemical syntheses, it is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Some of the reagents, such as oxidizing agents and strong acids, are corrosive and should be handled with care. The toxicological properties of the final product may not be fully known, so it should be handled with caution.

IV. Experimental Protocols

Protocol 1: General Procedure for Triazinone Ring Formation
  • Dissolve the protected aminomethyl glyoxylic acid (1.0 eq) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • In a separate flask, dissolve aminoguanidine hydrochloride (1.1 eq) and a mild base such as sodium acetate (1.1 eq) in water.

  • Slowly add the glyoxylic acid solution to the aminoguanidine solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold water and then a non-polar organic solvent (e.g., diethyl ether), and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.

Protocol 2: General Procedure for Boc Deprotection and Hydrochloride Salt Formation
  • Dissolve the Boc-protected triazinone (1.0 eq) in a minimal amount of a suitable organic solvent (e.g., methanol, ethyl acetate, or dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or a saturated solution of HCl in methanol, >3 eq) with stirring.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitor by TLC or LC-MS).

  • If the hydrochloride salt precipitates, collect the solid by filtration, wash with the organic solvent used for the reaction, and dry under vacuum.

  • If the product remains in solution, remove the solvent under reduced pressure to obtain the crude salt. The salt can be further purified by trituration or recrystallization.

V. References

  • Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. ResearchGate. Available from: [Link]

  • Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties as Enzymetic Affect (Cellobiase Activity) Part. SciSpace. Available from: [Link]

  • Synthesis and Molecular Structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][4][5][6]triazin-8(7H)-one. PubMed. Available from: [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. Available from: [Link]

  • This compound monohydrochloride. ChemBK. Available from: [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Available from: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available from: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available from: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. National Institutes of Health. Available from: [Link]

  • Method for preparing 4-amino-6-methyl-1,2,4triazine-3-ketone. Google Patents. Available from:

  • Synthesis of 3-hydroxy-6-oxo[4][5][6]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas. PubMed. Available from: [Link]

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Technical Support Center: Stabilizing 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. This document provides in-depth guidance, troubleshooting, and best practices for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in solution. Inconsistent experimental results can often be traced back to compound degradation, and this guide is designed to help you mitigate these issues proactively.

Section 1: Understanding the Stability of this compound

The this compound molecule possesses a triazinone core, which, like many heterocyclic systems, is susceptible to degradation under common laboratory conditions. The primary amino groups and the triazine ring itself are potential sites for chemical reactions that can compromise the compound's purity and activity. Understanding these potential liabilities is the first step toward preventing them. This guide will walk you through the likely degradation pathways and provide robust protocols for handling, storage, and analysis.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the handling and use of this compound solutions.

Question 1: I am observing high variability and a loss of potency in my biological assay results over time. Could this be related to compound stability?

Answer: Yes, this is a classic sign of compound degradation. The instability of the compound in your assay buffer or stock solution is the most probable cause. Degradation leads to a decrease in the effective concentration of the active parent compound, resulting in lower-than-expected biological activity.[1] Furthermore, the resulting degradation products could potentially interfere with the assay, leading to either inhibition or an artificial enhancement of the signal.[1]

Causality Check: To confirm this, we recommend performing a simple time-course experiment. Prepare a fresh solution of the compound and immediately test it to establish a baseline activity. Then, incubate the solution under your typical experimental conditions (e.g., 37°C in assay buffer) and re-test its activity at several time points (e.g., 2, 4, 8, and 24 hours). A time-dependent decrease in activity strongly indicates a stability issue.

Question 2: My quality control HPLC analysis shows the appearance of new peaks that were not present when the solution was freshly prepared. What are they?

Answer: These new peaks are almost certainly degradation products. The 1,2,4-triazine ring system and its substituents can degrade via several mechanisms, with each degradant having a unique chromatographic profile.[1][2] Common degradation pathways for triazine derivatives include hydrolysis, oxidation, and photodegradation.[3][4]

Expert Insight: In reversed-phase HPLC, degradation products are often more polar than the parent compound and will therefore have shorter retention times. This is because hydrolysis and oxidation typically introduce hydrophilic functional groups like hydroxyls or carboxyls.

Question 3: What are the most likely degradation pathways for this compound in an aqueous solution?

Answer: Based on the chemical structure and the known behavior of related 1,2,4-triazine compounds, the primary degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The triazine ring can be susceptible to hydrolytic cleavage, particularly at non-neutral pH.[2] Studies on related triazinones have shown that both acid and base-catalyzed hydrolysis can occur.[5] For this specific molecule, the amide-like bond within the ring is a potential site for cleavage.

  • Oxidation: The amino groups and the electron-rich triazine ring are susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[3] Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress.[3]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[2] It is crucial to protect solutions from light during storage and handling.

The following diagram illustrates these potential degradation routes.

G cluster_conditions Stress Conditions cluster_products Potential Degradation Products parent 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one (in Solution) acid Acid/Base (H+/OH-) parent->acid Hydrolysis oxygen Oxygen/Peroxides (O2, H2O2) parent->oxygen Oxidation light Light (UV/Visible) parent->light Photolysis hydrolysis Hydrolytic Products (e.g., Ring-Opened Species) acid->hydrolysis oxidation Oxidized Products oxygen->oxidation photo Photolytic Products light->photo

Caption: Potential degradation pathways for the target compound in solution.

Section 3: Proactive Stability Management: Best Practices

To prevent degradation, a proactive approach to solution preparation, handling, and storage is essential.

Solvent Selection and Solution Preparation

The choice of solvent and the preparation method are critical first steps.

  • Solvent Purity: Always use high-purity, HPLC-grade water or solvents. Contaminants, such as metal ions, can catalyze degradation.[1]

  • pH Control: If compatible with your experimental system, use a buffered solution to maintain a stable pH, ideally between pH 6 and 7.5. The stability of related triazines can be pH-dependent.[5]

  • Degassing: For aqueous solutions, particularly for long-term storage, it is highly recommended to use degassed water (e.g., by sparging with nitrogen or argon) to minimize dissolved oxygen and reduce the risk of oxidation.

  • Fresh is Best: The most reliable strategy is to prepare solutions fresh for each experiment.[1] If this is not feasible, prepare concentrated stock solutions and dilute them immediately before use.

Recommended Storage Conditions

Proper storage is paramount for maintaining the integrity of your compound. Avoid repeated freeze-thaw cycles, which can accelerate degradation.[1]

ParameterStock Solution (Long-Term)Working Solution (Short-Term)
Temperature -80°C or -20°C2-8°C
Duration < 3 months< 24 hours
Atmosphere Inert gas (Argon/Nitrogen) overlayTightly sealed
Container Amber glass or polypropylene vialsLight-blocking microplates or tubes
Recommendation Aliquot into single-use volumesPrepare only the amount needed for the day
Handling Procedures
  • Protection from Light: Handle the solid compound and its solutions under subdued light. Use amber vials or wrap containers in aluminum foil to protect them from photolytic degradation.[2]

  • Inert Atmosphere: When weighing the solid or preparing solutions for long-term storage, consider working in a glove box or using an inert gas flush (e.g., argon) to displace air from the container.

Section 4: Experimental Protocols

These protocols provide a framework for preparing stable solutions and assessing their stability over time.

Protocol 1: Preparation of a Stabilized Stock Solution (10 mM Example)

This protocol is designed to maximize the stability of a concentrated stock solution for long-term storage.

  • Pre-Calculation: Determine the mass of this compound needed for your desired volume and concentration (Molar Mass will vary based on salt form; use the specific value from your supplier).

  • Solvent Preparation: Use HPLC-grade DMSO or a suitable buffer (e.g., 50 mM HEPES, pH 7.4). If using an aqueous buffer, degas it by sparging with argon or nitrogen gas for at least 15 minutes.

  • Weighing: Weigh the compound accurately in a clean, dry vial, minimizing exposure to light and atmospheric moisture.

  • Dissolution: Add the prepared solvent to the solid compound. Vortex or sonicate briefly until fully dissolved. If using a buffer, ensure the final pH is within the desired range.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in amber polypropylene cryovials.

  • Inert Gas Overlay: Before sealing each vial, gently flush the headspace with an inert gas (argon or nitrogen).

  • Storage: Immediately place the sealed aliquots in a -80°C freezer for long-term storage.

Protocol 2: Workflow for Monitoring Solution Stability via HPLC

This workflow allows you to empirically determine the stability of your compound under specific conditions. It is a crucial part of validating your storage and experimental procedures.[6]

G cluster_prep Preparation & Baseline cluster_storage Storage & Incubation cluster_analysis Time-Point Analysis cluster_eval Evaluation prep 1. Prepare Solution (as per Protocol 1 or experimental conditions) aliquot 2. Create Multiple, Identical Aliquots prep->aliquot t0 3. Immediately Analyze 'T=0' Aliquot (Establish baseline purity & concentration) aliquot->t0 store 4. Store Remaining Aliquots (Under desired test conditions: e.g., 4°C, RT, 37°C) t0->store tx 5. Analyze Aliquots at Set Time Points (e.g., T=24h, T=48h, T=1 week) store->tx compare 6. Compare Chromatograms (Purity %, Peak Area, New Peaks) tx->compare decision 7. Determine Usable Shelf-Life compare->decision

Caption: A systematic workflow for assessing the stability of a solution over time.

Methodology:

  • Prepare Solution: Make a fresh solution of the compound in the solvent or buffer you wish to test.

  • Establish Baseline (T=0): Immediately after preparation, analyze the solution using a suitable, validated HPLC method. Record the peak area and purity of the parent compound.

  • Store Samples: Store aliquots of the solution under the conditions you want to evaluate (e.g., refrigerated, room temperature, protected from light vs. exposed to light).

  • Analyze at Time Points: At regular intervals (e.g., 6 hours, 24 hours, 3 days, 1 week), remove an aliquot and re-analyze it using the same HPLC method.

  • Evaluate Data: Compare the peak area and purity of the parent compound at each time point to the T=0 baseline. A decrease in peak area and the appearance of new peaks indicate degradation. A common threshold for significant degradation is >5-10%.[2]

Section 5: References

  • BenchChem. Technical Support Center: Stability Studies of 5-Phenyl-1,2,4-Triazine Compounds. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUD7xEAYltuAXFjeEWk5fGij0L1T4CWPO-zOOVVzGKu2kWpvug8XEbrJiyJlWyDrqRGZ6URov4hHObDHjI7ntHcN3pG7I-CH7t_2n7E3Btd80MUMYhqzgpM2pIToUXTBbFBG_AtoxAmXt8RzJY3sjeZ21kX6DP6ggROSFBch0kza3sbzjQTee3sma17xYoK2sRts7kSX7xPldjuliY5YmqUs9HjDVzE_ORPnCP
  • PharmTech. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYvTUCVAa4cbaHo3ei9QfjIIxjeVBd_KlApPE1i88xh0aPBVL5gH2BI7mKidn2dqfceb5ZyFahK9vsEhEC6aStLPbz0t_474KvTyEqDl2zF5KQrhuKq63TKEwJl51yUEG-SZBq8cKW1kxrDVraFcdjeCGo9zK2xmeWDiYssc08QkDm2PbQD0vFOpF9uPMx5EmYEzuM_sNIL0LJKvs=
  • Springer Nature Experiments. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5ILYQbazXAoOAdmSNruQm-Xf9F09fN_Wtx-oyFayuLzmkysrGCuBnUJuf3xt4iJ1kwrazLVCkChpnirWeV1s5j4SO_cB6Bgl7KMK1ftYzi59oEvctsitRu531Na-Jj2dFvG5ze7neEDYX2_b4PGbS0z1-J75nMToP9Cs9QKyRmngIqaY=
  • ResearchGate. Determination of Triazine Herbicides and Degradation Products in Water by Solid-Phase Extraction and Chromatographic Techniques Coupled With Mass Spectrometry | Request PDF. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzA5hz4i8b0qY-eFLPo8xbtSdbfCXLWvkLUO47HDN8gtC70G2EDt2lr3eD5hQp7f6q8d8vWBBkksOWbGsMsAa1Tg6jLuVWfPq-IxKuozkDv75CkzhHaWOgME9KbZGMM6kh1yoQg-egoG8stdZ7YiX45j3kUlOesbZ2xHT3pQGMbOTuc9MQSq82TuVk_6Yt9aisQDoqmFI8GhvavnihG7mmLd9YoGo0s--H7pEAlRpVBWz0hQVdWnbZWrem0MnNeMZrr1OtybLiVHF_qVu5KSDX_VvyI8Gv_kVGnkFp7bleNoWapoUBvs7e56EzSfxB-iH8J2LKbt3wH6ovq7zB7eIB6IMaoQ0QzMmUuL8G2A==
  • Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET (3-Amino-5,6-dimethyl-1,2,4-triazine). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8tdGhj8T1C1oZn5-HgZAPW3rkFrK_eI0Pna_l-gonzb5VY6k7c6zgFx6kriobQNnuOoHFFsOkI4u6HVVdq4kfG6lds0-62ZUmgmy1R1uHp4hscjOt_sZXzMYnmSNQ-vcNEM82atiEVTfHpraIQWmMwOdygF6ISKZBYohouXJ-5PsVyHqwvnMCxWj8iZo-fWobVUoKK3v_8KfKicG4Nuw3pbrDR14YusEiX8KDJrsYz0fE4ci-HaQAvPinSGzhcFT2WpaZrc5NIK7CK0KcVbIi5P47zsuTxQ==
  • Fisher Scientific. SAFETY DATA SHEET (1,3,5-Triazine). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq8ysuSJmBvJejgn66PMiSZLxTAWcFQoCdtYSUa8hOd1B6iv_sVYQ52jByRC1qeYMOp3DM7rUvHkcs8Ll7oOEpMULSVUl7tVEJ1fKeCw6ZyrR27ND6XJjXGRp8kH1pZBmrZxIJjTRcaa0IzkRB_rfSVCJQt1l7Fka1KEufjMIpdJpbrs9MnUwTvNqqbvQ-sQ-sZQpEeN53xGPeJG9rvw9RGdjyGLwV5KH82iuSEvZXNl2nMup-9TiwJ5DTO2IW
  • PubMed. Acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2, 4-triazin-5(4H)-one (1,6-dihydrometamitron). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuqNq8uRegCQkuA4fT_3e1g9Pbfm1LAwdNhGpXxz2VuQjipqm2qrUis9-44pUonqypklUrq2c3xTs3cZ9NlS08HL3KoJM4kEmVvn0mdKY7rH-iYGPxCy12IYgB9cYeACuZRcJP
  • CDC. TRIAZINE HERBICIDES and THEIR METABOLITES in URINE 8315. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8-w0H3GeFa2_C0vJiH68x95dA2x9FWuiEjksdr8DHOehOgZOkxfKPxIBhAKvjSm3Rt7iWwFqS1_9anco9adjVRhXjoOvOhYCp4YrqQAvpOZ7CfnZF6Jv-Wd_2uqo81Uw9Rs5Mnc7GL4-6qbkmML8T
  • BenchChem. Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvYdEoqNGUB2VvRr0bSPX49eqUvKDFFVuMG1OY_Ae76tHm_wYVK-O7dquvt_86ipMqx93qeaW2xgmaXLYjXEnTaNe9PVvna2jG6ltdM7kk3L-q_kMAs29FpSIplAiijrRbCJBSoipY3bubEsR8TJSzS7yH3-kjEMZTSoNaMSI3t9SuKZlYxlgLOZz-fYbFZkb3n0v3jr9CWlqTUCjPT85znWCqC0Lss6HO28JTpZZosDY=
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWol2hE4vEQOLbc5cFXF36gYcLjx5wMFRA8mp7tQ_xEPiWtxoerg3nWgv2jg_0L3aYTg-jmCcMTceynuOoHbWqZz4dPCJ3pNaF4mpyFMPxnV4HQBHRgkpuGNejL9L31cvSPCuI_kqanatDpeU=
  • American Journal of Analytical Chemistry. Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJvOwcq8vCMzN04Akyk3VogCZjJE9l0GdukHh8teoIzSs1m6hMZBWdrT6ijtBx_7qzIyXt7qiG16C_L6v6tVVvATgBw_RoBNgoUZnjAGtkrApAGDqJGuI_itozs4ASDrgZEnPwiCDGlj3XBcRVFirFruHL4MDd_g==
  • MedCrave online. Forced Degradation Studies. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmpZxSRZ3OnsLga7F3C5SJAuWz17qGhAsdKcW2fM6JupVvLibkXh6ZBupEwCKOV38pyi__NQ0ZipGcsPNFbhg4ENhhCcCYVeBJvamE0qwPG99Vv2PYZryv50VEoR_59t49-vluS57Stnf-vI6Kv9Wz3S3EqZn2gFKbaY=
  • ResearchGate. (PDF) Investigations on the Degradation of Triazine Herbicides in Water by Photo-Fenton Process. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBl8LXG5dWMp0-CxzHUbP-6GlfGF1ynOrC1qR-vM3tNDu0RCLx6KlbiPaPvNQSmanYmGhrn1DXDeKjr7yE8jn-4UK6Nnd23mioNVdW-8tT26mNNorArZPX4swUn3o0D1ITQmf3zi0LczIJhknbDrnRI6KjH6pOSIP3ywtVaknJN6CKnnlyd_ppI-6yzns1Lk5d8zrRAj8dPQxQl3FZ-jcCdzaIyaSr-HMmYgch97vu4nP04u3JsNv7KrnNi13K_MHMD8247yuntQ==
  • ChemicalBook. 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ6B_RtePYgMCvudN5O-4mz2VRZvNaiUVZ5ZZvdtnK5_4Z-GFrcjKPv_pX-EJlJoGCnwIoZ6sxv0wEyO12tMHMoLvIa0xL2GAJFYA_7tNlsS1CbYaxTFnons3jfkWTZ3_gw8cpyxpAx788Qw==
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Sources

Technical Support Center: Purification of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. This document is intended for researchers, scientists, and professionals in drug development who are working with this highly polar heterocyclic compound. The presence of multiple basic amine groups and a polar triazinone core presents unique purification challenges. This guide provides troubleshooting strategies and answers to frequently asked questions to help you navigate these complexities and achieve high purity of your target compound.

Understanding the Molecule: Key Physicochemical Properties

The structure of this compound, with its two primary amine groups and a lactam-like moiety within the triazine ring, dictates its behavior during purification. These functional groups render the molecule highly polar and capable of extensive hydrogen bonding. Consequently, it exhibits low solubility in non-polar organic solvents and a strong affinity for polar stationary and mobile phases. The basic nature of the amino groups means that the compound's charge state is pH-dependent, a factor that can be leveraged during purification.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, their probable causes, and recommended solutions.

Issue 1: Poor Solubility in Common Recrystallization Solvents

Probable Cause: The high polarity and strong hydrogen bonding capacity of the molecule limit its solubility in many common organic solvents.

Solutions:

  • Solvent Screening: A systematic solvent screening is crucial. Focus on highly polar protic and aprotic solvents.

  • Two-Solvent System: Employ a two-solvent system for recrystallization.[1] A good starting point is to dissolve the compound in a minimal amount of a hot, highly polar solvent (e.g., water, methanol, or DMSO) and then add a less polar anti-solvent (e.g., ethanol, isopropanol, or acetonitrile) dropwise until turbidity is observed. Allow the solution to cool slowly.

  • pH Adjustment: The solubility of the compound is likely to be pH-dependent. Acidification of an aqueous solution with a small amount of acid (e.g., HCl or acetic acid) may increase solubility by forming a more soluble salt. Neutralization with a base can then induce crystallization.[2]

Solvent SystemTemperatureExpected SolubilityNotes
WaterHotHighGood starting solvent for recrystallization. Slow cooling is essential to obtain well-formed crystals.
MethanolHotModerate to HighCan be used as a primary solvent or in combination with an anti-solvent.
Ethanol/IsopropanolHotLow to ModerateCan act as anti-solvents when used with more polar solvents like water or DMSO.
AcetonitrileHotLowMay be a suitable anti-solvent.
Dimethylformamide (DMF)Ambient/HotHighHigh boiling point can make removal difficult. Use as a last resort.
Dimethyl Sulfoxide (DMSO)Ambient/HotHighVery high boiling point; challenging to remove completely.
Issue 2: Streaking and Poor Separation in Normal-Phase Chromatography

Probable Cause: The basic amino groups in the molecule strongly and often irreversibly interact with the acidic silanol groups on the surface of silica gel, leading to severe peak tailing and poor separation.[3]

Solutions:

  • Mobile Phase Modification: Add a basic modifier to the mobile phase to neutralize the acidic silica sites. A common choice is triethylamine (0.1-1%) or a solution of ammonia in methanol (e.g., 7N).[3][4]

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic compounds.[5]

    • Amine-Functionalized Silica: Using a stationary phase with bonded amine groups can significantly improve peak shape and separation.[3]

  • Reverse-Phase Chromatography: Given the polar nature of the compound, reverse-phase chromatography (e.g., with a C18 column) might be a more suitable option.[6][7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds that show little or no retention in reverse-phase chromatography.[6]

Experimental Protocol: Modified Normal-Phase Flash Chromatography

  • Stationary Phase: Silica gel (consider deactivating with water or using commercially available deactivated silica).

  • Mobile Phase Preparation: Prepare a gradient of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). To the polar solvent, add 0.5-1% triethylamine or use a pre-made solution of ammonia in methanol.

  • Sample Loading: Dissolve the crude product in a minimum amount of the initial mobile phase or a strong solvent like methanol. Adsorb the sample onto a small amount of silica gel, dry it, and load the dried powder onto the column. This technique, known as dry loading, often improves resolution.

  • Elution: Start with a low polarity mobile phase and gradually increase the polarity. For example, a gradient from 100% dichloromethane to 80:20 dichloromethane:methanol (with the basic modifier in the methanol portion).

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

Issue 3: Compound "Oiling Out" During Recrystallization

Probable Cause: The solution is too supersaturated, or it has been cooled too quickly. The presence of impurities can also inhibit crystal formation.

Solutions:

  • Add More Solvent: If an oil forms, heat the solution and add more of the primary solvent until the oil redissolves. Then, allow it to cool more slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution to induce crystallization.

  • Slow Cooling: After dissolving the compound in the hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.

Frequently Asked Questions (FAQs)

Q1: What is the likely solubility profile of this compound?

A: Due to its multiple polar functional groups capable of hydrogen bonding, the compound is expected to be highly soluble in polar protic solvents like water and methanol, and polar aprotic solvents like DMF and DMSO.[8][9] Its solubility will likely be low in less polar solvents such as ethyl acetate, dichloromethane, and hexane.[8]

Q2: How can I effectively remove highly polar, water-soluble impurities?

A: If your compound has some solubility in a moderately polar organic solvent where the impurities are less soluble, you can perform a series of washes. Alternatively, if the compound can be crystallized, the impurities may remain in the mother liquor. For chromatographic removal, HILIC or reverse-phase chromatography would be the methods of choice.

Q3: Is the compound stable to heat and pH changes?

A: While specific stability data is not available, triazinone rings are generally stable. However, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to hydrolysis of the triazinone ring or other degradation pathways. It is advisable to conduct small-scale stability studies if harsh conditions are necessary for purification.

Q4: Can I use protecting groups to aid in purification?

A: Yes, protecting the primary amine groups, for instance with a Boc (tert-butyloxycarbonyl) group, will significantly decrease the polarity of the molecule and mask the basic sites.[5] This would make it more amenable to standard normal-phase chromatography on silica gel. However, this adds two steps to the synthesis (protection and deprotection), which must be high-yielding to be practical.

Visualization of Purification Workflows

Diagram 1: Decision Tree for Purification Strategy

Purification_Strategy start Crude Product 3-Amino-6-(aminomethyl) -1,2,4-triazin-5(4H)-one is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Proceed to Chromatography is_solid->chromatography No (oil/gum) success Pure Product recrystallization->success Successful oiling_out Oiling out or no crystals? recrystallization->oiling_out Unsuccessful chrom_choice Choose Chromatography Method chromatography->chrom_choice oiling_out->chromatography No troubleshoot_xtal Troubleshoot Recrystallization (e.g., different solvents, slow cooling) oiling_out->troubleshoot_xtal Yes troubleshoot_xtal->recrystallization normal_phase Normal-Phase (with modifier) chrom_choice->normal_phase Moderate Polarity reverse_phase Reverse-Phase chrom_choice->reverse_phase Polar hilic HILIC chrom_choice->hilic Very Polar normal_phase->success reverse_phase->success hilic->success

Caption: A decision tree to guide the selection of a suitable purification method.

Diagram 2: Chromatographic Purification Workflow

Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation crude Crude Sample dissolve Dissolve in Minimum Suitable Solvent crude->dissolve dry_load Adsorb onto Silica/C18 (Dry Loading) dissolve->dry_load load Load Sample dry_load->load column Equilibrate Column (e.g., NP with modifier, RP, or HILIC) column->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC, LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate Solvent pool->evaporate final_product Pure Product evaporate->final_product

Caption: A generalized workflow for the chromatographic purification of the target compound.

References

  • BenchChem. Technical Support Center: Purification of Polar Organic Compounds. BenchChem. Accessed January 15, 2026.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?. Biotage. February 10, 2023.
  • Biotage.
  • University of California, Los Angeles. Recrystallization. UCLA Chemistry and Biochemistry. Accessed January 15, 2026.
  • Zala SP, Patel KP, Patel KS, Parmar JP, Sen DJ. Laboratory Techniques of Purification and Isolation. International Journal of Drug Development & Research. 2012;4(2):41-55.
  • Reddit. Purification of strong polar and basic compounds. r/Chempros. January 7, 2023.
  • BenchChem. Application Note: Recrystallization Techniques for Polar Fluorinated Molecules. BenchChem. Accessed January 15, 2026.
  • Biotage. Is there an easy way to purify organic amines?. Biotage. January 19, 2023.
  • Quora. Are amines soluble in organic solvents?. Quora. March 30, 2018.
  • Klenk H, Le-Van V, Merk W, et al. Process for the production of 1,2,4-triazin-5-one derivatives.
  • Rodriguez H, Martin N, Coro J, Lam A. Unconventional synthesis of nitrogenated heterocycles with potencial bioactive properties. ARKIVOC. 2011;(vii):149-166.
  • Chromatography Online. HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe. 2015;28(7).
  • University of Wisconsin-Madison. Recrystallization and Crystallization. UW-Madison Chemistry. Accessed January 15, 2026.
  • Ferraris D, Duvall B, Ko YS, et al. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Journal of Medicinal Chemistry. 2008;51(11):3357-3359.
  • Welch CJ, Brkovic A, Blackwell M, et al. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • Ley SV, Fitzpatrick DE, Ingham RJ, Myers RM. Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry. 2015;11:1352-1376.
  • Fogg PGT. Ammonia Solubilities. In: Solubility Data Series. Vol 21. Pergamon Press; 1985.
  • Klenk H, Le-Van V, Merk W, et al. Process for the production of 4-amino-6-tert. butyl-3-mercapto-1,2,4-triazin-5-one.
  • Kim S, Park S, Kang M, et al. Catalytic Asymmetric Aminohydroxylation with Amino-Substituted Heterocycles as Nitrogen Sources.
  • Da Settimo A, Da Settimo F, Marini AM, et al. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules. 2000;5(3):587-598.
  • Wu A, Chakraborty A, Witt D, et al. Challenges and Opportunities of Functionalized Cucurbiturils for Biomedical Applications. Journal of Organic Chemistry. 2002;67(17):5817-5830.
  • Ribeiro ACL, Santos CIAP, et al. Solubility, aggregation and stability of Amphotericin B drug in pure organic solvents: Thermodynamic analysis and solid form characterization. Fluid Phase Equilibria. 2021;541:113063.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. November 27, 2019.
  • Kumar A, Sharma S, Kumar D. An overview on Common Organic Solvents and their Toxicity.
  • Al-Obaid AM, Abdel-Alim AM, El-Sayed MA, et al. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules. 2009;14(1):364-372.
  • Reddy KS, Thirupathaiah B, et al. Catalytic asymmetric aminohydroxylation with amino-substituted heterocycles as nitrogen sources.
  • Master Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. August 9, 2020.
  • Artios Pharma Limited. Preparation of Substituted Heterocycles and Their Use as DNA Polymerase Theta (POLQ) Inhibitors. WO2020065171A1. April 2, 2020.
  • Zhang X, Zhao JJ, et al. Synthesis of aminomethyl‐substituted N‐heterocycles. Angewandte Chemie International Edition. 2021;60(38):20689-20694.

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How to increase the stability of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on ensuring the chemical integrity and stability of this compound during long-term storage. While specific public data on this molecule is limited, the principles outlined here are derived from established knowledge of 1,2,4-triazine derivatives and heterocyclic amines and provide a robust framework for handling and storage.

Frequently Asked Questions (FAQs) on Core Stability & Handling
Q1: What are the primary factors that can cause degradation of this compound?

A1: The stability of this compound is primarily influenced by four environmental factors: temperature, moisture (humidity), light, and pH. The presence of two amine groups and a lactam-like structure within the triazinone ring makes the molecule susceptible to several degradation pathways:

  • Hydrolysis: The amide bond in the triazinone ring can be susceptible to hydrolysis, especially under non-neutral pH conditions (either acidic or basic). The exocyclic aminomethyl group can also be affected.

  • Oxidation: The primary amine groups are potential sites for oxidation, which can be accelerated by exposure to air (oxygen), heat, or trace metal ions. Oxidative degradation can lead to discoloration (e.g., turning yellow or brown) and the formation of impurities.[1]

  • Photodegradation: Many heterocyclic compounds, including triazines, are sensitive to UV and visible light.[2][3] Light exposure can provide the energy needed to initiate radical reactions, leading to side-chain cleavage or dimerization.[2]

  • Thermal Degradation: Elevated temperatures increase the rate of all chemical reactions, including hydrolysis and oxidation.[4][5] Some suppliers recommend cold-chain transportation for this compound, strongly suggesting a sensitivity to ambient temperatures.[6]

Q2: I've just received my sample. What are the ideal immediate storage conditions?

A2: Upon receipt, the compound should be stored under controlled conditions to minimize immediate degradation. Based on the chemistry of related compounds and supplier recommendations, the following is advised:

  • Temperature: Store at -20°C or lower . A standard laboratory freezer is adequate. For critical long-term storage (greater than 1 year), storage at -80°C is preferable.

  • Atmosphere: Store under an inert atmosphere . The vial should be tightly sealed. For maximum protection, flush the vial headspace with dry argon or nitrogen before sealing. This displaces oxygen and moisture, mitigating oxidation and hydrolysis.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil. Store the vial in a box or freezer rack that remains dark.

  • Form: Store the compound as a dry solid (powder) . Storing in solution is not recommended for the long term, as solvent interactions can accelerate degradation.

Q3: Can I store this compound in solution for short-term use? If so, what is the best solvent and what precautions should I take?

A3: Yes, short-term storage in solution is possible with care.

  • Solvent Choice: Use anhydrous, aprotic solvents if the compound's solubility allows. If aqueous buffers are necessary for your experiment, use a buffer at a neutral pH (6.5-7.5) and prepare it fresh with degassed, high-purity water. Avoid acidic or basic conditions.

  • Preparation: Prepare solutions fresh for each experiment. If a stock solution must be made, prepare it in a high concentration to minimize the volume needed, and immediately aliquot it into single-use volumes in sealed vials.

  • Storage: Freeze aliquots immediately at -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. When thawing, allow the vial to equilibrate to room temperature before opening to prevent condensation from forming inside.

Troubleshooting Guide: Degradation Issues

This section addresses common problems encountered by users that may indicate compound degradation.

Problem 1: The color of my solid compound has changed from white/off-white to yellow or brown.
  • Probable Cause: This is a classic sign of oxidation . The amine functional groups are likely culprits. This may have been caused by improper storage with exposure to air (oxygen) or elevated temperatures.

  • Troubleshooting Steps:

    • Assess Purity: The first step is to determine if the compound is still usable for your application. Use an analytical technique like HPLC with a UV detector or LC-MS to check the purity profile against a reference standard or initial batch data.

    • Segregate the Sample: Do not combine this discolored batch with any new, high-purity batches. Label it clearly as "suspected degradation."

    • Review Storage Protocol: Immediately review your storage conditions. Was the vial seal compromised? Was it stored at the correct temperature? Was the headspace flushed with inert gas? Implement stricter controls for remaining and future samples.

  • Corrective Action: If purity is compromised beyond an acceptable level for your experiments, the batch should be discarded. For future batches, ensure storage is done in amber vials, under argon or nitrogen, at -20°C or below.

Problem 2: I am seeing poor reproducibility in my bioassays or experiments.
  • Probable Cause: Inconsistent results can stem from a gradual loss of compound potency due to degradation. This often occurs when a single stock solution is used over an extended period or subjected to multiple freeze-thaw cycles. The active concentration of your compound is likely decreasing over time.

  • Troubleshooting Workflow:

    • Prepare Fresh Solutions: Immediately discard the old stock solution and prepare a fresh one from solid material that has been properly stored.

    • Implement Aliquoting: If you haven't already, adopt a strict single-use aliquot strategy for all stock solutions. Calculate the amount needed per experiment and create frozen aliquots of that volume.

    • Perform a Concentration Check: If you have the capability, use HPLC to verify the concentration of your stock solution immediately after preparation and compare it to an aliquot that has been stored for a week. This can confirm if degradation is occurring in solution.

G cluster_0 Troubleshooting Workflow for Poor Reproducibility start Poor Experimental Reproducibility Observed check_stock Is a single stock solution being used repeatedly? start->check_stock discard_stock Discard old stock solution. Prepare fresh solution from solid. check_stock->discard_stock Yes aliquot Implement a single-use aliquot strategy for the new stock. check_stock->aliquot No, but good practice discard_stock->aliquot verify_conc Optional: Verify concentration of fresh vs. aged aliquots via HPLC. aliquot->verify_conc resolve Problem Resolved: Reproducibility Restored verify_conc->resolve

Fig 1. Decision workflow for troubleshooting poor experimental reproducibility.
Protocols for Enhancing Long-Term Stability

For researchers planning to store this compound for months or years, the following protocols are recommended.

Protocol 1: Preparation of Solid for Optimal Long-Term Storage

This protocol aims to create the ideal physical environment to halt chemical degradation.

Materials:

  • High-purity this compound

  • Appropriately sized amber glass vials with PTFE-lined screw caps

  • Source of dry argon or nitrogen gas

  • Vacuum desiccator

  • -80°C freezer

Methodology:

  • Pre-dry the Compound: Place the solid compound in a vacuum desiccator for 4-6 hours to remove any residual moisture absorbed from the atmosphere. This is a critical step.

  • Aliquot the Solid: Weigh the desired amounts of the dry powder into the pre-labeled amber glass vials. Preparing smaller, single-use amounts is preferable to repeatedly opening a large stock bottle.

  • Create an Inert Atmosphere:

    • Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 30-60 seconds.

    • The goal is to displace all oxygen and moisture-containing air.

  • Seal Tightly: Immediately and tightly screw on the PTFE-lined cap. The PTFE liner provides a superior seal against moisture and gas exchange compared to other materials.

  • Parafilm Seal (Optional but Recommended): Wrap the cap-vial interface with Parafilm for an extra barrier against moisture ingress during temperature changes.

  • Store: Place the prepared vials in a designated, clearly labeled box in a -80°C freezer.

Protocol 2: Stabilization via Salt Formation (Advanced)

If you have the capability, converting the free base to a more stable salt form, such as the dihydrochloride salt, can significantly improve stability.[7] Salts are generally more crystalline and less hygroscopic, with protonated amines that are less susceptible to oxidation.

Principle: Reacting the two basic amine groups on the molecule with a strong acid (like HCl) will form a stable ammonium salt.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Methanol or 1,4-Dioxane)

  • HCl solution in an organic solvent (e.g., 2 M HCl in Diethyl Ether)

  • Stir plate and stir bar

Methodology (Illustrative - requires optimization):

  • Dissolve the parent compound in a minimal amount of anhydrous methanol.

  • Cool the solution in an ice bath.

  • Slowly, dropwise, add 2.0 equivalents of the HCl solution while stirring.

  • A precipitate of the dihydrochloride salt should form.

  • Continue stirring in the ice bath for 30-60 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the salt with cold, anhydrous diethyl ether to remove any unreacted starting material.

  • Dry the resulting salt thoroughly under vacuum.

  • Store the resulting salt using the same procedure outlined in Protocol 1 .

Summary of Storage Recommendations
Parameter Short-Term (Weeks) Medium-Term (Months) Long-Term (Years) Rationale
Form Dry Solid / Fresh SolutionDry SolidDry Solid (or Salt Form)Solutions are less stable; salts are often the most stable solid form.
Temperature 4°C to -20°C-20°C-80°C Lower temperatures drastically slow degradation kinetics.[5]
Atmosphere Tightly Sealed VialInert Gas (Ar/N₂) HeadspaceInert Gas (Ar/N₂) Headspace Prevents oxidative degradation of amine groups.[1]
Light Protect from LightAmber Vial / Dark Storage Amber Vial / Dark Storage Prevents initiation of photodegradation pathways.[2]
Container Glass VialGlass Vial with PTFE-lined CapGlass Vial with PTFE-lined CapProvides an inert surface and superior seal.
References
  • Hydrogen-Bonded Rosettes of Aminotriazines for Selective-Ion Recognition. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Glass engineering of aminotriazine-based materials with sub-ambient T g and high kinetic stability. CrystEngComm (RSC Publishing). Available at: [Link]

  • Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. PubMed. Available at: [Link]

  • Benzoxazinone-Mediated Triazine Degradation: A Proposed Reaction Mechanism. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. PubChem. Available at: [Link]

  • Stability of heterocyclic amines during heating. Semantic Scholar. Available at: [Link]

  • Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. PMC - NIH. Available at: [Link]

  • Photodegradation study of some triazine-type herbicides. ResearchGate. Available at: [Link]

  • Intelligent Discrimination of Grain Aging Using Volatile Organic Compound Fingerprints and Machine Learning: A Comprehensive Review. MDPI. Available at: [Link]

  • Photocatalytic Degradation of Triazine Herbicides in Agricultural Water Using a Fe3O4/SiO2/TiO2 Photocatalyst: Phytotoxicity Assessment in Pak Choi. PMC - NIH. Available at: [Link]

  • This compound dihydrochloride. Chem-Space. Available at: [Link]

  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. MDPI. Available at: [Link]

  • 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook. Available at: [Link]

  • Mechanism for Stabilizing an Amorphous Drug Using Amino Acids within Co-Amorphous Blends. PMC - PubMed Central. Available at: [Link]

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI. Available at: [Link]

  • List of stabilizers together with their mechanism of stabilization. ResearchGate. Available at: [Link]

  • 24.9 Heterocyclic Amines. Organic Chemistry | OpenStax. Available at: [Link]

  • Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. NIH. Available at: [Link]

  • 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists. ResearchGate. Available at: [Link]

  • Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]

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Technical Support Center: Overcoming Background Fluorescence with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support guide for effectively utilizing 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one to mitigate background fluorescence in your assays. While this specific triazine derivative may be specialized, the principles of its application are rooted in the well-established science of fluorescence quenching. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice needed to enhance your assay's signal-to-noise ratio.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions researchers may have about background fluorescence and the role of chemical quenchers.

Q1: What is background fluorescence and where does it come from?

Background fluorescence, or autofluorescence, is unwanted light emission from sources other than your specific fluorescent probe.[1][2] It is a major cause of poor signal-to-noise ratios and can significantly limit assay sensitivity. Common sources include:

  • Endogenous Biomolecules: Many biological samples naturally fluoresce. Components like NADH, riboflavins, collagen, and elastin are well-known sources of autofluorescence.[3][4][5][6]

  • Assay Reagents & Media: Cell culture media, particularly those containing phenol red or fetal bovine serum (FBS), can contribute significantly to background signal.[3][7] High-purity reagents are recommended to minimize this.[8]

  • Plastic Consumables: Standard polystyrene microplates and culture flasks can be highly fluorescent.[3][4][5] Using black-walled, clear-bottom plates or glass-bottom vessels is a common strategy to reduce this interference.[8][9]

  • Test Compounds: In drug discovery, the compounds being screened can themselves be fluorescent, creating a direct interference.

Q2: How does a chemical quencher like this compound likely work?

A quencher is a molecule that reduces the emission intensity of a fluorophore.[10] While the precise mechanism for this specific triazine derivative would require empirical validation, small molecule quenchers generally operate through one of two primary pathways that require direct molecular contact:[11][12]

  • Collisional (Dynamic) Quenching: The quencher molecule collides with the fluorophore while it is in its excited state. This interaction provides a non-radiative pathway for the fluorophore to return to its ground state, preventing the emission of a photon.[11][12][13][14][15] This process is dependent on diffusion and therefore increases with temperature.[12][16]

  • Static Quenching: The quencher forms a non-fluorescent complex with the fluorophore in its ground state.[11][12][13][14][15] This complex prevents the fluorophore from being excited in the first place. The efficiency of static quenching often decreases at higher temperatures as the complex may become less stable.[12][13]

Given its structure, this compound likely acts as a contact-dependent quencher, effectively absorbing the excitation energy from nearby non-specific fluorophores contributing to the background.

Q3: Will the quencher affect my specific fluorescent signal?

This is a critical consideration. An ideal background quencher reduces non-specific signal without significantly impacting the specific signal from your probe of interest. However, if the quencher can access and interact with your specific probe, it will quench its signal as well. The key is spatial separation . In many assay formats (e.g., immunoassays, cell-surface binding), the specific probe is localized (e.g., bound to an antibody or a cell), while the background fluorescence and the quencher remain in the bulk solution. The quencher effectively cleans up the "noise" in the solution without reaching the "signal" bound to the solid phase or cell.

Q4: How do I determine the optimal concentration of the quencher?

The optimal concentration is a balance: high enough to maximally suppress background but low enough to avoid unwanted effects on your assay's specific signal or biology. This is determined empirically through a quencher titration experiment . You will test a range of quencher concentrations against your assay's positive and negative controls to determine the concentration that provides the best signal-to-background ratio. A detailed protocol is provided in Part 3.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered when using a background quencher.

Problem Potential Cause Recommended Solution
High background fluorescence persists after adding the quencher. 1. Insufficient Quencher Concentration: The concentration may be too low to effectively quench the background from all sources. 2. Incompatible Quencher: The quencher may not be effective against the specific source of your background fluorescence. 3. Overwhelming Autofluorescence: The intrinsic autofluorescence from the sample (e.g., cell lysate) is too high for the quencher to overcome alone.Solution 1: Increase the quencher concentration. Perform the titration experiment as described in Part 3 to find the optimal concentration. Solution 2: Identify the primary source of background. If it's the microplate, switch to a non-fluorescent black plate.[9] If it's the media, switch to a phenol red-free formulation or an optically clear buffer for the final reading step.[2][7] Solution 3: Consider using red-shifted fluorophores for your assay, as cellular autofluorescence is typically strongest in the blue-green spectrum.[7]
Both specific signal and background are completely gone. 1. Excessive Quencher Concentration: The quencher concentration is too high, leading to quenching of both specific and non-specific signals.[17] 2. Lack of Spatial Separation: In your assay design, the specific fluorescent probe is not spatially separated from the bulk solution, allowing the quencher to interact with it directly.Solution 1: Reduce the quencher concentration significantly. Refer to your titration experiment to select a lower concentration.[9] Solution 2: Re-evaluate your assay protocol. Ensure there are wash steps to remove unbound fluorescent probes before the quencher is added. If it's a homogenous assay, this type of quencher may not be suitable.
High well-to-well variability in fluorescence readings. 1. Inconsistent Pipetting: Small errors in pipetting the quencher, sample, or reagents can lead to large variations in signal.[9] 2. Incomplete Mixing: The quencher was not mixed thoroughly in the well, leading to uneven quenching.Solution 1: Use calibrated pipettes and proper technique. For multi-well plates, using a multi-channel pipette can improve consistency.[9] Solution 2: After adding the final reagent (often the quencher), gently mix the plate contents on an orbital shaker for 30-60 seconds before reading.
Assay signal decreases over time after adding the quencher. 1. Photobleaching: The fluorescent probe is being destroyed by prolonged exposure to the excitation light from the plate reader. 2. Assay Instability: The biological or chemical system is inherently unstable, and the signal decay is unrelated to the quencher.Solution 1: Reduce the exposure time or excitation intensity on the plate reader. Take readings at a single time point rather than kinetically, if possible. Solution 2: Run a control experiment without the quencher to assess the stability of the signal itself.

Part 3: Experimental Protocols & Workflows

Protocol 1: Determining Optimal Quencher Concentration

This protocol describes a systematic approach to find the ideal concentration of this compound for your specific assay.

Objective: To identify the quencher concentration that maximizes the Signal-to-Background (S/B) ratio.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Assay buffer

  • Your specific assay components (e.g., cells, enzymes, antibodies, fluorescent substrate)

  • Assay-compatible microplates (black-walled, clear-bottom recommended)[8]

  • Fluorescence microplate reader

Procedure:

  • Prepare a Quencher Dilution Series:

    • Create a 2x concentrated serial dilution of the quencher in your assay buffer. For example, if your final desired concentrations are 1, 5, 10, 20, 50, and 100 µM, you would prepare 2, 10, 20, 40, 100, and 200 µM solutions. Prepare a "0 µM" control with only the buffer and equivalent DMSO concentration.

  • Set Up Assay Plates:

    • Design a plate map that includes wells for your Negative Control (all components except the one that generates signal, e.g., no enzyme) and your Positive Control (all components for a maximal signal).

    • For each quencher concentration, you will test it against both the Negative and Positive controls. Run each condition in triplicate.

  • Run the Assay:

    • Dispense your assay components into the wells, following your standard protocol.

    • Add an equal volume of the 2x quencher dilutions to the appropriate wells. This will dilute the quencher to the final 1x concentration.

    • Example: To 50 µL of your assay reaction, add 50 µL of a 2x quencher solution.

    • Incubate the plate as required by your assay protocol.

  • Measure Fluorescence:

    • Read the plate on a fluorescence microplate reader using the appropriate excitation and emission wavelengths for your fluorophore.

  • Analyze the Data:

    • Calculate the average fluorescence for each triplicate.

    • For each quencher concentration, calculate the Signal-to-Background (S/B) ratio:

      • S/B = (Average Signal of Positive Control) / (Average Signal of Negative Control)

    • Plot the S/B ratio against the quencher concentration. The optimal concentration is the one that gives the highest S/B ratio.

Visualizing the Workflow

The following diagram illustrates the decision-making process for optimizing the use of a background quencher.

G cluster_start Assay Setup cluster_protocol Optimization Protocol cluster_decision Analysis & Decision start High Background Observed in Assay titration Perform Quencher Titration Experiment (See Protocol 1) start->titration analyze Calculate S/B Ratio for Each Concentration titration->analyze plot Plot S/B vs. [Quencher] analyze->plot decision Identify Peak of S/B Curve plot->decision optimal_c Optimal Quencher Concentration Found decision->optimal_c Peak Identified no_peak S/B Does Not Improve or Signal is Lost decision->no_peak No Clear Peak troubleshoot Proceed to Troubleshooting Guide (See Part 2) no_peak->troubleshoot

Caption: Workflow for optimizing quencher concentration.

Part 4: Understanding the Broader Context

Sources of Background Fluorescence

It is crucial to understand the origin of background noise to effectively combat it. The following diagram categorizes common sources.

Caption: Common sources of assay background fluorescence.

By systematically addressing these sources—through reagent choice, hardware selection, and the optimized use of quenchers like this compound—researchers can significantly improve the quality and reliability of their fluorescence-based data.

References

  • The Fluorescence Lifetime and Quenching . (2020). Chemistry LibreTexts. [Link]

  • Why is the important difference between dynamic and static quenching? (2023). ResearchGate. [Link]

  • How to Reduce Autofluorescence . (n.d.). SouthernBiotech. [Link]

  • Fluorescence quenching mechanisms . (n.d.). Fiveable. [Link]

  • Quenching of Fluorescence . (n.d.). Joseph R. Lakowicz, Principles of Fluorescence Spectroscopy. [Link]

  • Dynamic Quenching . (n.d.). Rose-Hulman Institute of Technology. [Link]

  • What is fluorescence quenching? (2024). AxisPharm. [Link]

  • Quenching (fluorescence) . (n.d.). Wikipedia. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments . (n.d.). Basicmedical Key. [Link]

  • Troubleshooting in Fluorescent Staining . (n.d.). Creative Bioarray. [Link]

  • How to reduce autofluorescence in cell-based assays . (n.d.). BMG LABTECH. [Link]

  • Green autofluorescence, a double edged monitoring tool for bacterial growth and activity in micro-plates . (2015). ResearchGate. [Link]

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Technical Support Center: Synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating common side reactions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and success of your experiments.

Introduction to the Synthesis and its Challenges

The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, typically proceeds via a cyclocondensation reaction. The most common route involves the reaction of a protected amino-alpha-ketoacid derivative with diaminoguanidine. While theoretically straightforward, this pathway is often complicated by the high reactivity of the starting materials and the potential for multiple reaction pathways, leading to a variety of side products. Understanding and controlling these side reactions is paramount for obtaining the desired product in high yield and purity.

This guide provides a comprehensive overview of the likely synthetic route, detailed troubleshooting for common issues arising from side reactions, and a set of frequently asked questions to support your research endeavors.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific experimental issues, their probable causes related to side reactions, and actionable solutions.

Issue 1: Low Yield of the Desired Product with a Complex Mixture of Byproducts

Question: My reaction has a low yield of the target this compound, and the crude product shows multiple spots on TLC/peaks in LC-MS that are difficult to separate. What are the likely side reactions, and how can I prevent them?

Probable Causes and Solutions:

The formation of a complex mixture is often due to a lack of control over the regioselectivity of the cyclocondensation and the reactivity of the unprotected functional groups. Here are the most common culprits and how to address them:

  • Formation of Isomeric Triazoles: Diaminoguanidine has two nucleophilic hydrazine-like nitrogens. While the desired reaction involves the terminal amino group and the adjacent hydrazino nitrogen, the internal guanidino nitrogen can also participate in cyclization, leading to the formation of an isomeric 5-amino-1,2,4-triazole derivative.

    • Solution: Control of pH is critical. Running the reaction under mildly acidic conditions (pH 4-6) can help to selectively protonate the more basic terminal amino groups of diaminoguanidine, directing the initial condensation to the desired position.

  • Self-Condensation of the α-Keto Acid: If a protected form of 3-amino-2-oxopropanoic acid is used, it can undergo self-condensation, especially under basic conditions, leading to pyrazine-type byproducts.

    • Solution: Maintain a stoichiometric or slight excess of diaminoguanidine. Add the α-keto acid solution slowly to the diaminoguanidine solution to ensure the latter is always in excess, minimizing the opportunity for the keto acid to react with itself.

  • Side Reactions of Unprotected Amines: If the aminomethyl group of the starting material is not protected, it can compete in the cyclization reaction or lead to oligomerization.

    • Solution: Employ a suitable protecting group for the aminomethyl moiety, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). This ensures that only the desired functional groups participate in the triazine ring formation.

  • Degradation of the Triazine Ring: The 1,2,4-triazin-5-one ring can be susceptible to hydrolysis under harsh acidic or basic conditions during workup or purification.[1]

    • Solution: Use mild workup procedures. Neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases. For purification, consider chromatography on neutral or deactivated silica gel.

Experimental Workflow for Minimizing Side Reactions:

workflow cluster_protection Step 1: Protection cluster_cyclization Step 2: Cyclocondensation cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification start Start with N-protected Glycine protect Convert to N-protected 3-amino-2-oxopropanoic acid ester start->protect reaction Slowly add keto-acid ester to diaminoguanidine solution (Control pH and Temperature) protect->reaction diamino Diaminoguanidine (in mildly acidic buffer) diamino->reaction deprotect Mild acidic deprotection (e.g., TFA in DCM for Boc) reaction->deprotect purify Purification by column chromatography (neutral phase) or crystallization deprotect->purify end Final Product purify->end

Caption: Optimized workflow for the synthesis of this compound.

Issue 2: Incomplete Reaction or Stalling

Question: The reaction appears to stall, with a significant amount of starting material remaining even after prolonged reaction times. What could be the issue?

Probable Causes and Solutions:

  • Inadequate Activation of the Keto Acid: The carbonyl groups of the α-keto acid may not be sufficiently electrophilic for the condensation to proceed efficiently.

    • Solution: The reaction is often catalyzed by mild acid. Ensure the pH of the reaction medium is in the optimal range (typically 4-6). The use of an α-keto ester instead of the free acid can sometimes improve reactivity.

  • Poor Solubility of Reactants: One or both of the starting materials may have poor solubility in the chosen solvent, limiting the reaction rate.

    • Solution: A co-solvent system, such as water/ethanol or water/dioxane, can improve the solubility of both the polar diaminoguanidine salt and the more organic α-keto acid derivative. Gentle heating (40-60 °C) may also be beneficial, but monitor for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclocondensation of an N-protected 3-amino-2-oxopropanoic acid derivative (e.g., the ethyl ester of Boc-aminopyruvic acid) with diaminoguanidine hydrochloride in a buffered aqueous or mixed aqueous/organic solvent system, followed by deprotection.

Q2: Why is it necessary to protect the aminomethyl group?

A2: The primary amino group of the "aminomethyl" substituent is nucleophilic and can compete with the diaminoguanidine in reacting with the α-keto acid, leading to the formation of undesired byproducts and polymers. Protecting this group, for example with a Boc or Cbz group, ensures that the cyclization occurs as intended.

Q3: What are the key reaction parameters to control to maximize yield and purity?

A3: The critical parameters are:

  • pH: Maintain a mildly acidic pH (4-6) to favor the desired cyclization pathway.

  • Temperature: Keep the temperature moderate (typically room temperature to 60 °C) to prevent degradation of reactants and products.

  • Stoichiometry and Addition Rate: Use a slight excess of diaminoguanidine and add the α-keto acid derivative slowly to minimize its self-condensation.

Q4: What are the expected tautomers of the final product?

A4: 3-Amino-1,2,4-triazin-5(4H)-one can exist in several tautomeric forms. The most stable is generally the 5(4H)-one form. However, under different conditions, other tautomers may be present, which can affect its spectroscopic characterization and reactivity.

Q5: What are the best methods for purifying the final product?

A5: Purification can be challenging due to the high polarity of the product.

  • Crystallization: If the crude product is sufficiently pure, crystallization from a suitable solvent system (e.g., water/ethanol) is often effective.

  • Column Chromatography: For more complex mixtures, column chromatography on silica gel can be used. It is advisable to use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to prevent streaking and improve recovery. Reverse-phase chromatography is also a viable option.

Illustrative Reaction Mechanisms

Desired Synthesis Pathway

desired_pathway start_materials N-Boc-aminomethyl-α-ketoester Diaminoguanidine intermediate Condensation Formation of Hydrazone Intermediate start_materials:f0->intermediate:f0 start_materials:f1->intermediate:f0 cyclization Intramolecular Cyclization Elimination of water and alcohol intermediate:f1->cyclization:f0 product Protected Triazinone Deprotection cyclization:f1->product:f0 final_product 3-Amino-6-(aminomethyl)- 1,2,4-triazin-5(4H)-one product:f1->final_product

Caption: General scheme for the desired synthesis of the target molecule.

Potential Side Reaction: Isomeric Triazole Formation

side_reaction start_materials N-Boc-aminomethyl-α-ketoester Diaminoguanidine wrong_condensation Condensation at internal N Alternative Hydrazone Intermediate start_materials:f0->wrong_condensation:f0 start_materials:f1->wrong_condensation:f0 wrong_cyclization Alternative Cyclization Formation of 5-membered ring wrong_condensation:f1->wrong_cyclization:f0 side_product Isomeric 5-Amino-1,2,4-triazole byproduct wrong_cyclization:f1->side_product

Caption: Formation of an isomeric triazole as a potential side reaction.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can influence the product distribution. Actual results will vary depending on the specific substrates and detailed experimental setup.

pHTemperature (°C)Desired Product (%)Isomeric Triazole (%)Other Byproducts (%)
325403525
525751510
725602515
560652015

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Boc-3-amino-2-oxopropanoic acid ethyl ester
  • To a solution of N-Boc-serine ethyl ester (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired α-keto ester.

Protocol 2: General Procedure for Cyclocondensation and Deprotection
  • Dissolve diaminoguanidine hydrochloride (1.1 eq) in a 1:1 mixture of water and ethanol, buffered to pH 5 with an acetate buffer.

  • To this solution, add a solution of N-Boc-3-amino-2-oxopropanoic acid ethyl ester (1.0 eq) in ethanol dropwise over 1 hour at room temperature.

  • Stir the reaction mixture at 50 °C for 12-18 hours, monitoring by LC-MS.

  • Upon consumption of the starting keto ester, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate to remove non-polar impurities.

  • To the aqueous layer, add a 4M solution of HCl in dioxane and stir at room temperature for 2-4 hours to effect deprotection of the Boc group.

  • Concentrate the reaction mixture in vacuo and purify the resulting crude hydrochloride salt by recrystallization from ethanol/water or by preparative HPLC.

References

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Methodical letter. Link

  • Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. Benchchem. Link

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Optimizing the concentration of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one for cell culture

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Research Scientist

From the desk of the Senior Application Scientist

Welcome to the technical support center. You are likely here because you have a novel or uncharacterized compound, such as 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one , and are facing the critical task of determining its optimal concentration for cell culture experiments. Since this specific molecule is not extensively documented in public literature, this guide is designed to provide a universal, first-principles approach to systematically characterize the bioactivity of any new chemical entity in a cell-based assay system.

This document will walk you through the essential preliminary steps, a robust two-phase experimental workflow for determining concentration, and a comprehensive troubleshooting guide to navigate the common challenges you may encounter. Our goal is to equip you with the expertise and methodology to generate reliable, reproducible data for your research and drug development programs.

Section 1: Critical Preliminary Steps: Before You Treat Your First Cell

Before introducing a new compound to a biological system, it is imperative to understand its fundamental physicochemical properties. Overlooking this stage is a common source of experimental variability and artifacts.

Assessing Solubility and Stability

The single most important initial step is to determine the solubility of your triazinone compound. The choice of solvent can significantly impact the compound's bioavailability in culture and can introduce its own toxicity.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common primary solvent due to its ability to dissolve a wide range of hydrophobic and hydrophilic compounds. However, DMSO can be toxic to cells, typically at concentrations >0.5%. Your final DMSO concentration in the cell culture medium should ideally be ≤0.1%.

  • Aqueous Solubility: After dissolving in a primary solvent, assess the compound's solubility in your final cell culture medium. A common issue is compound precipitation upon dilution from a high-concentration DMSO stock into an aqueous medium.

Protocol for a Quick Solubility Check:

  • Prepare a high-concentration stock of your triazinone compound (e.g., 10-50 mM) in 100% DMSO.

  • Visually inspect for complete dissolution. Gentle warming or vortexing may be required.

  • Perform a serial dilution of this stock into your complete cell culture medium (including serum, if used) to achieve the highest concentration you intend to test.

  • Incubate at 37°C for 1-2 hours.

  • Inspect the solution visually and under a microscope for any signs of precipitation. The presence of crystals or an opaque suspension indicates that you have exceeded the compound's aqueous solubility limit.

Preparing a High-Quality Stock Solution

Your stock solution is the foundation of your experiments. Ensuring its accuracy and stability is paramount.

  • Weighing: Use a calibrated analytical balance to weigh out a sufficient amount of the compound for your planned experiments.

  • Calculation: Carefully calculate the volume of solvent needed to achieve your desired stock concentration (e.g., 10 mM). Always use the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) .

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Section 2: The Optimization Workflow: A Two-Phase Approach

We recommend a systematic, two-phase approach to efficiently determine the effective concentration range of your compound. This method maximizes information while conserving resources.

Workflow Overview

OptimizationWorkflow cluster_prep Phase 0: Preparation cluster_exp Phase 1 & 2: Experimentation cluster_analysis Phase 3: Validation & Downstream Use A Receive & Characterize Triazinone Compound X B Determine Solubility (DMSO, Media) A->B C Prepare & Aliquot High-Conc. Stock Solution B->C D Phase 1: Range-Finding Assay (e.g., 10 nM to 100 µM) C->D Begin Cell-Based Screening E Analyze Viability Data Identify Broad Activity Range D->E F Phase 2: Dose-Response Assay (8-12 points, narrow range) E->F G Generate Dose-Response Curve & Calculate IC50/EC50 F->G H Confirm IC50 in Target Assay G->H Define Optimal Concentration I Proceed with Downstream Functional Experiments H->I TroubleshootingTree A Unexpected Viability Results B Are Vehicle Controls OK (>95% Viability)? A->B C Is Positive Control Working? B->C Yes D Check DMSO concentration & quality. Test cell line DMSO sensitivity. B->D No E Problem with assay reagents, protocol, or plate reader. Review entire workflow. C->E No F Is there high variability between replicates? C->F Yes G Review cell seeding protocol, pipetting technique, and avoid edge effects. F->G Yes H Does compound precipitate in media? F->H No I Exceeded solubility. Lower max concentration or reformulate stock. H->I Yes J Results likely valid. Compound may be non-toxic or have complex activity. H->J No

Caption: A decision tree for troubleshooting cell viability assay results.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: What is the difference between cell viability, cytotoxicity, and cell proliferation?

    • Cell Viability refers to the number of healthy cells in a population and is often measured by metabolic activity. [1] * Cytotoxicity is the process of cell killing. Assays often measure markers of cell death, like the loss of membrane integrity. * Cell Proliferation is the process of cell division. A compound can reduce the number of viable cells by being cytotoxic (killing cells) or by being cytostatic (inhibiting proliferation).

  • Q2: How long should I treat my cells with the compound?

    • This is cell-line and compound-dependent. A common starting point is 24 or 48 hours, which is sufficient time for many compounds to act and for effects on proliferation to become apparent. For slow-growing cells or compounds with slow mechanisms of action, 72 hours or longer may be necessary.

  • Q3: Does the presence of serum in the culture medium affect my results?

    • Yes, significantly. Serum proteins can bind to your compound, reducing its free and active concentration. This is why a compound might appear less potent in a serum-containing medium compared to a serum-free one. For consistency, it is critical to perform your optimization experiments under the same serum conditions that you will use for your final functional assays.

  • Q4: My compound is an inhibitor of a specific pathway. Why do I need to do a viability assay first?

    • It is essential to distinguish between the specific, on-target effects of your compound and general toxic effects. If you observe a change in a downstream functional assay (e.g., cytokine production), you must know if this is due to specific pathway inhibition or simply because the cells are dying. You should always aim to work at concentrations that are below the IC50 for cytotoxicity, if possible, to ensure your functional results are meaningful.

Section 5: Detailed Experimental Protocol

Protocol: Cell Viability Assessment using Resazurin (alamarBlue)

This protocol is designed for a 96-well plate format but can be scaled.

Materials:

  • Resazurin sodium salt powder or a pre-made solution (e.g., alamarBlue™)

  • Sterile PBS and complete cell culture medium

  • 96-well clear-bottom black plates (for fluorescence) or clear plates (for absorbance)

  • Multichannel pipette

  • Fluorescence plate reader (Excitation ~560 nm, Emission ~590 nm) or absorbance plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells. Calculate the required volume for the desired cell density. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the assay. [2] * Seed cells (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of your triazinone compound in complete medium at 2X the final desired concentration.

    • Carefully remove the medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Alternatively, add a small volume (e.g., 1-10 µL) of a concentrated stock directly to the 100 µL of medium already in the well.

    • Remember to include vehicle and positive controls.

  • Incubation:

    • Return the plate to the incubator for your desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Readout:

    • Prepare a 10X resazurin working solution in sterile PBS.

    • Add 10 µL of the 10X resazurin solution directly to each well (including media-only blank wells).

    • Gently mix the plate on a shaker for 30 seconds.

    • Return the plate to the incubator for 1-4 hours. The incubation time depends on the metabolic activity of your cell line; incubate until the vehicle control wells have turned a distinct pink/purple color but before they become fully saturated.

    • Read the plate on a fluorescence or absorbance plate reader.

  • Data Analysis:

    • Follow the steps outlined in Section 2, "Data Analysis," to normalize your data and calculate the IC50.

References

  • PubChem. (n.d.). 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one.
  • PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one.
  • NIST. (n.d.). 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 3-Amino-1,2,4-triazine.
  • Sridhar, B., Ravikumar, K., Yathirajan, H. S., Anilkumar, H. G., & Narayana, B. (2006). 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.
  • Guličová, M., et al. (2022). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides...as Potent Anti-VRE Agents, and Carbonic Anhydrases...Inhibitors. PMC - PubMed Central.
  • Haverty, P. M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC - NIH.
  • Mishra, A., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed.
  • Promega Corporation. (n.d.). Troubleshooting Cell-based Assays.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays.
  • ResearchGate. (2019). Drug concentration in cell culture?
  • Fischer, F. C., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture... Chemical Research in Toxicology.
  • Abcam. (n.d.). Cell viability assays.
  • Sigma-Aldrich. (n.d.). 4-((2-furylmethylene)amino)-3-mercapto-6-methyl-1,2,4-triazin-5(4h)-one.
  • Promega Corporation & Eppendorf AG. (2021). Troubleshooting Cell based Assays. YouTube.
  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • ResearchGate. (n.d.). 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists.
  • Wróbel, T., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. MDPI.
  • Bakhotmah, D. A. (2015). Synthesis of Novel a-Amino Acids Bearing 1,2,4-triazinone and Steroidal Moieties...
  • Du, H., et al. (2015). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. PubMed.
  • Du, H., et al. (n.d.). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. NIH.
  • Nodexus. (n.d.). How to Optimize Cell Sorting for High Viability in Preclinical Drug Development.
  • Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024.
  • Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
  • ChemicalBook. (n.d.). 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one.
  • Sigma-Aldrich. (n.d.). 3-Amino-5,6-dimethyl-1,2,4-triazine.
  • EPA. (n.d.). 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris....
  • AERU. (n.d.). 5-hydroxy-6-methyl-4-(((E)-pyridin-3-ylmethylene)amino)-4,5-dihydro-1,2,4-triazin-3(2H)-one.

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Technical Support Center: A Guide to Reducing Non-Specific Binding of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. This guide provides in-depth troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals mitigate non-specific binding and enhance assay performance. Our approach is grounded in established scientific principles and field-proven insights to ensure the integrity and reliability of your experimental results.

Understanding the Challenge: The Nature of this compound and Non-Specific Binding

This compound is a small molecule with multiple functional groups, including primary amino groups and a triazine ring system. These features, while essential for its intended interactions, can also contribute to non-specific binding in various assay formats. Non-specific binding refers to the adherence of a substance to surfaces or other molecules in a way that is not dependent on the specific, intended interaction being measured.[1][2] This can lead to high background signals, reduced sensitivity, and inaccurate data.[3][4]

The primary drivers of non-specific binding are hydrophobic and electrostatic interactions. The heterocyclic nature of the triazine ring and the presence of amino groups in this compound can create opportunities for such unwanted interactions with assay components like plastic surfaces, membranes, and proteins.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and concerns regarding non-specific binding of this compound.

Q1: What are the most likely causes of high background when using this compound in my assay?

High background is often a result of several factors. The most common culprits include:

  • Insufficient Blocking: Unoccupied sites on the assay surface (e.g., ELISA plate wells, western blot membranes) can bind the triazine compound or other assay reagents non-specifically.[3][4]

  • Inadequate Washing: Failure to remove all unbound reagents during wash steps is a primary cause of high background.[5][6]

  • Inappropriate Buffer Composition: The pH, ionic strength, and presence or absence of detergents in your buffers can significantly influence non-specific interactions.[7][8]

  • Cross-Reactivity: In immunoassays, secondary antibodies may cross-react with other components in the sample or on the blocked surface.[9][10]

Q2: Can the properties of this compound itself contribute to non-specific binding?

Yes. The chemical structure of this compound, which includes amino groups and a heterocyclic ring, can predispose it to various non-covalent interactions. These can include hydrogen bonding, and electrostatic interactions with negatively charged surfaces or proteins.

Q3: Should I be concerned about the concentration of the triazine compound I'm using?

Absolutely. While you need a sufficient concentration for your specific interaction, excessively high concentrations can saturate the system and increase the likelihood of non-specific binding. It is always advisable to perform a titration to determine the optimal concentration that provides a robust signal without elevating the background.

Q4: How do I differentiate between a true signal and non-specific binding?

Proper controls are essential. Key controls include:

  • No-Analyte Control: A sample that goes through the entire assay procedure but does not contain the target analyte. This helps determine the background signal from the assay components themselves.

  • No-Triazine Compound Control: A sample that includes the analyte and all other reagents except for this compound. This will show the baseline signal in the absence of your compound of interest.

  • Unstained Control (for fluorescence assays): This control helps identify autofluorescence from your sample.[11]

Troubleshooting Guides: A Systematic Approach to Reducing Non-Specific Binding

When faced with high background or inconsistent results, a systematic approach to troubleshooting is crucial. The following guides provide step-by-step protocols to identify and resolve the source of non-specific binding.

Guide 1: Optimizing the Blocking Step

The goal of blocking is to saturate all potential non-specific binding sites on the assay surface without interfering with the specific interaction you are measuring.[3][12]

Experimental Workflow for Blocking Optimization

Blocking Optimization Workflow start Start: High Background Observed test_blockers Test Different Blocking Agents (BSA, Casein, Synthetic) start->test_blockers test_concentration Titrate Blocker Concentration (e.g., 1%, 3%, 5%) test_blockers->test_concentration test_incubation Optimize Incubation Time & Temp (e.g., 1-2h RT, 4°C overnight) test_concentration->test_incubation evaluate Evaluate Signal-to-Noise Ratio test_incubation->evaluate end_success Optimized Blocking Protocol evaluate->end_success Acceptable S/N end_fail Proceed to Wash Step Optimization evaluate->end_fail High Background Persists

Caption: A systematic workflow for optimizing the blocking step.

Protocol: Screening Blocking Buffers
  • Prepare Blocking Buffers: Prepare solutions of different blocking agents. See the table below for common options.

  • Coat Assay Surface: Prepare your assay surface (e.g., ELISA plate, membrane) with the appropriate capture molecule as per your standard protocol.

  • Apply Blocking Buffers: Add the different blocking buffers to separate wells or membranes.

  • Incubate: Incubate for 1-2 hours at room temperature or overnight at 4°C.[3]

  • Proceed with Assay: Continue with the rest of your assay protocol, including the addition of this compound and detection reagents.

  • Analyze: Compare the signal-to-noise ratio for each blocking agent.

Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Inexpensive, widely used.[12] Good for general blocking.Can cross-react with some antibodies. Not recommended for phosphoprotein detection.[13]
Casein/Non-fat Dry Milk 1-5% (w/v)Very effective and inexpensive.[13] Often provides lower background than BSA.[14][15]Contains endogenous biotin, which interferes with avidin-biotin systems.[16] Not suitable for phosphoprotein detection.[13]
Fish Gelatin 0.1-0.5% (w/v)Low cross-reactivity with mammalian antibodies.[13][15]May not be as effective as BSA or milk in some cases.[13]
Synthetic Blockers (e.g., PEG, PVP) Varies by productProtein-free, reducing the chance of cross-reactivity.[13][15] Good for assays with low protein content.Can be more expensive and may require more optimization.[13]
Guide 2: Enhancing Wash Steps

Thorough washing is critical for removing unbound reagents and reducing background noise.[5][17]

Experimental Workflow for Wash Optimization

Wash Optimization Workflow start Start: High Background After Blocking Optimization increase_cycles Increase Number of Wash Cycles (e.g., 3 to 5) start->increase_cycles add_detergent Add Detergent to Wash Buffer (e.g., 0.05% Tween-20) increase_cycles->add_detergent increase_volume Increase Wash Volume (e.g., 200µL to 300µL) add_detergent->increase_volume evaluate Evaluate Signal-to-Noise Ratio increase_volume->evaluate end_success Optimized Wash Protocol evaluate->end_success Acceptable S/N end_fail Proceed to Buffer Additive Optimization evaluate->end_fail High Background Persists

Caption: A sequential approach to optimizing wash steps.

Protocol: Improving Wash Efficiency
  • Prepare Wash Buffers: Prepare your standard wash buffer (e.g., PBS or TBS) and a version containing a mild, non-ionic detergent like Tween-20 (typically at 0.05%).[5]

  • Perform Assay: Run your assay up to the first wash step.

  • Test Wash Parameters:

    • Number of Washes: Compare the results of 3, 4, and 5 wash cycles.[6][18]

    • Detergent: Compare washing with and without detergent in the wash buffer. Detergents help disrupt weak, non-specific interactions.[5][19]

    • Volume: Ensure the wash volume is sufficient to cover the entire surface of the well. A common recommendation is to use a volume of at least 300 µL for a 96-well plate.[6][18]

  • Analyze: Assess the impact of each change on the background signal.

Guide 3: Modifying Buffer Composition

The composition of your assay and dilution buffers can be adjusted to minimize non-specific binding.

Table 2: Buffer Additives to Reduce Non-Specific Binding
AdditiveTypical ConcentrationMechanism of Action
Non-ionic Detergents (e.g., Tween-20) 0.01-0.1%Disrupt hydrophobic interactions.[7][8]
Increased Salt Concentration (e.g., NaCl) 150-500 mMShields electrostatic interactions, reducing charge-based non-specific binding.[7][8]
Bovine Serum Albumin (BSA) 0.1-1%Acts as a protein blocker in solution, preventing the triazine compound from binding to other proteins non-specifically.[7][8]
Polyethylene Glycol (PEG) 1-5%Creates a hydrophilic barrier that can prevent non-specific adsorption.
Protocol: Testing Buffer Additives
  • Prepare Modified Buffers: Prepare your standard assay buffer and several variations, each containing one of the additives from the table above at a low, medium, and high concentration within the suggested range.

  • Dilute Reagents: Dilute your this compound and other relevant reagents in each of the prepared buffers.

  • Run Assay: Perform your assay using these modified buffers.

  • Evaluate: Determine which buffer composition provides the best signal-to-noise ratio.

Concluding Remarks

Reducing non-specific binding is often an iterative process of optimization. By systematically evaluating and refining your blocking, washing, and buffer conditions, you can significantly improve the quality and reliability of your data when working with this compound. Always remember that a well-designed set of controls is your most valuable tool in diagnosing and solving assay problems.

References

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  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Retrieved from [Link]

  • Life Science Group. (n.d.). Blockers Practical Guide. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]

  • Rusling Research Group. (2007). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Abu-Shakra, M., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-4.
  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays. Retrieved from [Link]

  • Goldring, J. P., & Narain, A. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 72(1), 1-10.
  • Patsnap Synapse. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Biocompare. (2012, October 8). Tips for Reducing ELISA Background. Retrieved from [Link]

  • Vasic, M. (2023, April 4). How do detergents influence antibody-binding during primary antibody incubation?. ResearchGate. Retrieved from [Link]

  • Al-Adhami, B. M., & Tarr, A. W. (2015). Non-ionic detergents facilitate non-specific binding of M13 bacteriophage to polystyrene surfaces. Journal of Virological Methods, 221, 1-8.
  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Ray, S., et al. (2019). Non-Specific Adsorption Reduction Methods in Biosensing. Sensors (Basel), 19(11), 2579.
  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]

  • Wasilewska, M., et al. (2021). Control of Specific/Nonspecific Protein Adsorption: Functionalization of Polyelectrolyte Multilayer Films as a Potential Coating for Biosensors. International Journal of Molecular Sciences, 22(24), 13337.
  • G-Biosciences. (2013, March 6). Uncovering the Role of Detergents in Protein Solubilization. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Surface engineering strategies for control of protein and cell interactions. Retrieved from [Link]

  • MBL Life Science. (n.d.). Main causes of non-specific reactions of antibodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of non-specific protein adsorption on PMMA surface: The role of surface modification. Retrieved from [Link]

  • SciELO. (n.d.). reducing non-specific adsorption of proteins via the hpg modification on the surface of magnetic nanoparticles. Retrieved from [Link]

  • Innova Biosciences. (2013, January 7). Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

  • CANDOR Bioscience GmbH. (n.d.). THE APPROPRIATE BLOCKER – A SHORT OVERVIEW. Retrieved from [Link]

  • Rockland Immunochemicals. (2024, January 23). Blocking Buffer Selection Guide. Retrieved from [Link]

  • ResearchGate. (2012, June 24). Casein versus BSA. Retrieved from [Link]

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Validation & Comparative

A Comparative Efficacy Analysis of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and Structurally Related Bioactive Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the 1,2,4-triazine scaffold represents a "privileged structure," consistently appearing in a diverse array of biologically active agents.[1] This guide provides a detailed comparative analysis of the therapeutic potential of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a representative member of this class, against other notable 1,2,4-triazine derivatives. Our examination will focus on compounds targeting adenosine A2A receptors for neurodegenerative disorders, 3-phosphoinositide-dependent protein kinase 1 (PDK1) in oncology, and G-protein coupled receptor 84 (GPR84) in inflammatory responses. Through a rigorous evaluation of their structure-activity relationships (SAR), supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for advancing their research and development endeavors.

Introduction to the 1,2,4-Triazin-5(4H)-one Core

The 1,2,4-triazin-5(4H)-one nucleus is a versatile heterocyclic system that has been extensively explored for its wide-ranging pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[2] The core structure of the focus compound for this guide is this compound. While specific efficacy data for this exact molecule is not extensively published, its structural motifs—a primary amine at the 3-position and an aminomethyl group at the 6-position—provide a valuable baseline for understanding the impact of substitutions on the biological activity of the triazine ring.

This guide will compare the structural and potential functional attributes of this core molecule with three distinct classes of bioactive 1,2,4-triazine derivatives that have been well-characterized in the scientific literature.

Comparative Analysis of Efficacy

The therapeutic efficacy of a compound is intrinsically linked to its chemical structure. By examining structurally similar 1,2,4-triazine derivatives with established biological activities, we can infer the potential applications and structure-activity relationships for novel analogs like this compound.

Adenosine A2A Receptor Antagonists for Neurodegenerative Disorders

The adenosine A2A receptor is a key target in the treatment of Parkinson's disease.[3] Antagonism of this receptor can potentiate dopaminergic neurotransmission, offering a non-dopaminergic therapeutic strategy.[3] A series of 5,6-diaryl-1,2,4-triazin-3-amine derivatives have been identified as potent and selective adenosine A2A receptor antagonists.

Key Compound for Comparison: 5,6-diphenyl-1,2,4-triazin-3-amine and its derivatives.

CompoundStructureTargetEfficacy (pKi)Reference
This compound ---
5,6-diphenyl-1,2,4-triazin-3-amine (4a) Adenosine A2A Receptor6.93[4]
Compound 4k (a derivative of 4a) Adenosine A2A Receptor8.22[4]

Structure-Activity Relationship Insights: The parent compound, 5,6-diphenyl-1,2,4-triazin-3-amine, demonstrates notable antagonist activity at the adenosine A2A receptor.[4] Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl rings at the 5- and 6-positions significantly influence potency. The high efficacy of these compounds is attributed to their ability to bind deeply within the orthosteric binding cavity of the receptor.[4] The 3-amino group is crucial for forming a key hydrogen bond with Asn253 of the receptor.[4] Compared to our core compound, the bulky hydrophobic groups at the 5 and 6 positions in these analogs are critical for receptor affinity, a feature absent in the simple aminomethyl-substituted core structure.

Associated Signaling Pathway:

Adenosine_A2A_Receptor_Pathway cluster_neuron Striatopallidal Neuron A2A_Antagonist 1,2,4-Triazine Antagonist A2AR Adenosine A2A Receptor A2A_Antagonist->A2AR Blocks AC Adenylyl Cyclase A2AR->AC Activates D2R Dopamine D2 Receptor D2R->AC Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates GABA_release Increased GABA Release PKA->GABA_release Motor_Inhibition Inhibition of Movement GABA_release->Motor_Inhibition

Caption: Adenosine A2A receptor signaling in the indirect pathway of the basal ganglia.

PDK1 Inhibitors in Cancer Therapy

3-phosphoinositide-dependent protein kinase 1 (PDK1) is a master regulator in the PI3K/AKT signaling pathway, which is frequently dysregulated in various cancers.[4] Inhibition of PDK1 is a promising strategy for cancer therapy. A library of 3-amino-1,2,4-triazine derivatives has been developed as selective PDK1 inhibitors.

Key Compounds for Comparison: 3-amino-1,2,4-triazine derivatives with indole moieties.

CompoundStructureTargetEfficacy (IC50)Reference
This compound ---
Compound 5a PDK10.1 µM[5]
DCA (Dichloroacetic acid - reference inhibitor) PDKs>100 µM[5]

Structure-Activity Relationship Insights: The 3-amino-1,2,4-triazine scaffold has proven to be a potent core for PDK1 inhibitors.[5] SAR studies indicate that the presence of a methoxy group on an indole ring attached to the triazine core is important for inhibitory activity.[5] Furthermore, methylation of the indole nitrogen can enhance potency.[5] These findings suggest that the 3-amino group of the triazine is a key pharmacophoric feature, while the substitutions at other positions are crucial for modulating potency and selectivity. The aminomethyl group in our core compound is significantly smaller and more flexible than the bulky indole groups of these potent inhibitors, which are likely involved in critical interactions within the ATP-binding pocket of PDK1.

Associated Signaling Pathway:

PDK1_Signaling_Pathway cluster_cell Cancer Cell PDK1_Inhibitor 1,2,4-Triazine Inhibitor PDK1 PDK1 PDK1_Inhibitor->PDK1 Inhibits PI3K PI3K PI3K->PDK1 Activates AKT AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival

Caption: Simplified PDK1 signaling pathway in cancer cell proliferation and survival.

GPR84 Antagonists for Inflammatory Diseases

G-protein coupled receptor 84 (GPR84) is an emerging target for inflammatory diseases, with its expression being upregulated in immune cells during inflammation.[6] Antagonism of GPR84 can modulate inflammatory responses. A series of 3,5,6-trisubstituted 1,2,4-triazines have been identified as potent GPR84 antagonists.

Key Compounds for Comparison: 3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole and its analogs.

CompoundStructureTargetEfficacy (pIC50)Reference
This compound ---
Compound 1 GPR847.96 ± 0.05[3]
Compound 42 GPR848.54 ± 0.05[3]

Structure-Activity Relationship Insights: For GPR84 antagonists, the 1,2,4-triazine core serves as a scaffold for three key substituents. The indole ring at the 3-position is predicted to form a hydrogen bond with the receptor.[3] The aryl substituents at the 5- and 6-positions occupy distinct pockets in the binding site.[3] The SAR studies for this class of compounds are extensive, with modifications to all three substituent positions leading to significant changes in potency.[3] The small and polar aminomethyl group of our core compound contrasts sharply with the large, hydrophobic, and functionally critical substituents found in these potent GPR84 antagonists.

Associated Signaling Pathway:

GPR84_Signaling_Pathway cluster_macrophage Macrophage GPR84_Antagonist 1,2,4-Triazine Antagonist GPR84 GPR84 GPR84_Antagonist->GPR84 Blocks Gi_protein Gi Protein GPR84->Gi_protein Activates ERK_AKT_NFkB ERK, AKT, NF-κB Pathways Gi_protein->ERK_AKT_NFkB Activates Inflammatory_Mediators Pro-inflammatory Cytokines ERK_AKT_NFkB->Inflammatory_Mediators Upregulates

Caption: GPR84 signaling pathway in macrophages leading to an inflammatory response.

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. The following are representative protocols for assessing the biological activity of 1,2,4-triazine derivatives.

General Synthesis of 3-Amino-6-substituted-1,2,4-triazin-5(4H)-ones

A common route for the synthesis of 1,2,4-triazin-5(4H)-ones involves the cyclization of α-keto acid derivatives with aminoguanidines or thiosemicarbazides.[7]

Workflow for Synthesis:

Synthesis_Workflow Start Start: α-Keto Acid/Ester Step1 React with Thiosemicarbazide Start->Step1 Intermediate Thiosemicarbazone Intermediate Step1->Intermediate Step2 Cyclization (Base or Acid catalysis) Intermediate->Step2 Product 3-Thioxo-1,2,4-triazin-5(4H)-one Step2->Product Step3 Amination (e.g., with Hydrazine) Product->Step3 Final_Product 3-Amino-1,2,4-triazin-5(4H)-one Step3->Final_Product

Caption: General synthetic workflow for 3-amino-1,2,4-triazin-5(4H)-one derivatives.

Step-by-Step Protocol:

  • Thiosemicarbazone Formation: An α-keto acid or its ester is refluxed with thiosemicarbazide in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid (e.g., acetic acid) to form the corresponding thiosemicarbazone.

  • Cyclization: The isolated thiosemicarbazone is then cyclized by heating in an alkaline solution (e.g., aqueous sodium or potassium carbonate) to yield the 3-thioxo-1,2,4-triazin-5(4H)-one derivative.

  • Amination: The 3-thioxo group can be converted to a 3-amino group by various methods, such as reaction with hydrazine hydrate followed by reductive cleavage of the resulting hydrazino intermediate.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) and a no-treatment control are included. The plates are incubated for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay

The inhibitory activity of compounds against a specific kinase is often determined using a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[10]

Step-by-Step Protocol:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, the kinase, a specific substrate peptide, and the test compound at various concentrations are combined in a kinase assay buffer. A "no inhibitor" control (DMSO only) is also included. The mixture is pre-incubated to allow for inhibitor binding.[11]

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[10]

  • ADP Detection: A reagent that stops the kinase reaction and depletes the remaining ATP is added. Subsequently, a detection reagent is added to convert the produced ADP to ATP and generate a luminescent signal.[10]

  • Luminescence Measurement: The luminescence of each well is measured using a plate reader.

  • Data Analysis: The luminescent signal, which is proportional to the kinase activity, is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

The 1,2,4-triazin-5(4H)-one scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This comparative guide demonstrates that while the core structure is important, the nature of the substituents at the 3-, 5-, and 6-positions dictates the biological target and the ultimate efficacy of the compound. For this compound, its small and polar substituents suggest that it may not be a potent inhibitor of the targets discussed herein, which generally require larger, more hydrophobic moieties for effective binding. However, this core structure could serve as a valuable starting point for the synthesis of new libraries of compounds. By applying the structure-activity relationship insights and experimental protocols detailed in this guide, researchers can rationally design and evaluate novel 1,2,4-triazine derivatives with improved potency and selectivity for a wide range of therapeutic targets.

References

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A Comparative Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and Other Biologically Active Triazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,4-Triazine Scaffold in Medicinal Chemistry

The 1,2,4-triazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide array of biological activities.[1][2] Derivatives of 1,2,4-triazine have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory activities.[3][4] The versatility of the triazine ring, with its three nitrogen atoms, allows for diverse substitutions, leading to a vast chemical space for drug discovery and development.[4] This guide provides a comparative analysis of the biological potential of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one against other notable triazine derivatives, supported by available experimental data. While specific biological assay data for this compound is not extensively available in the public domain, we will draw comparisons with structurally related compounds to infer its potential activities and highlight key structure-activity relationships (SAR).

Featured Compound: this compound

The core structure of interest is this compound. Its key structural features include:

  • A 1,2,4-triazin-5(4H)-one core: This heterocyclic ring is a common pharmacophore in many biologically active molecules.

  • A 3-amino group: This basic group can participate in hydrogen bonding and ionic interactions with biological targets.

  • A 6-(aminomethyl) group: This flexible side chain also contains a primary amine, offering another point for interaction and potential for derivatization.

The presence of multiple amino groups and a carbonyl function suggests that this molecule has the potential to engage in a variety of interactions with biomolecules, making it an interesting candidate for biological screening.

Comparative Analysis with Other Triazine Derivatives

To understand the potential biological profile of this compound, we will compare it with other 1,2,4-triazine derivatives for which experimental data is available. The selected compounds for comparison possess variations in their substitution patterns, providing insights into the structure-activity relationships within this class of compounds.

Anticancer Activity

Several 1,2,4-triazine derivatives have shown significant potential as anticancer agents.[5][6] The proposed mechanism often involves the inhibition of kinases or other enzymes crucial for cancer cell proliferation.[7]

A study on novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives revealed that substitutions on the triazine ring significantly influence their antitumor activity against a panel of 60 human tumor cell lines.[8] For instance, the compound 2-[2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazin-6-yl]-3-(5-nitro-2-thienyl)acrylonitrile (a 1,3,5-triazine) demonstrated remarkable and highly potent activity against several leukemia, CNS cancer, and breast cancer cell lines, with log GI50 values ranging from < -8.00 to -5.00.[8] While this is a 1,3,5-triazine, the data underscores the potential of amino-triazine scaffolds in cancer therapy.

Another study focused on 3-amino-1,2,4-triazine derivatives as selective PDK1 inhibitors, a key enzyme in cancer metabolism. These compounds showed potent and subtype-selective inhibition of PDK1 and induced cancer cell death at low micromolar doses, particularly against human pancreatic cancer cells with KRAS mutations.[7][9]

Compound/Derivative Class Biological Target/Assay Key Findings Reference
3-Amino-1,2,4-triazine derivativesPyruvate Dehydrogenase Kinase 1 (PDK1) InhibitionPotent and selective inhibitors of PDK1, inducing apoptotic cancer cell death in pancreatic cancer models.[7][9]
2-Amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivativesNCI-60 Human Tumor Cell Line ScreenA derivative with a 5-nitro-2-thienyl)acrylonitrile substituent showed high potency against leukemia, CNS, and breast cancer cell lines.[8]
Fused 1,2,4-triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-oneCytotoxicity against HepG2, MCF-7, and A549 cancer cell linesSome derivatives exhibited cytotoxic activities, and structure-activity relationships were discussed.[5]

Based on these findings, it is plausible that this compound could exhibit anticancer properties. The amino groups at the 3 and 6 positions could potentially interact with the ATP-binding pocket of kinases or other enzymatic targets.

Enzyme Inhibitory Activity

The 1,2,4-triazine scaffold is a versatile framework for designing enzyme inhibitors.

A series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders.[10][11] Several compounds in this series were found to be potent DAAO inhibitors, with IC50 values in the nanomolar range. For example, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione exhibited an IC50 of 50 nM.[10] This highlights how modifications to the triazine core can lead to potent and selective enzyme inhibitors.

Compound/Derivative Class Enzyme Target Reported IC50 Values Reference
6-Hydroxy-2-(substituted)-1,2,4-triazine-3,5(2H,4H)-dionesD-Amino Acid Oxidase (DAAO)50 nM to low micromolar range[10][11]
3-Amino-1,2,4-triazine derivativesPyruvate Dehydrogenase Kinase 1 (PDK1)Low micromolar activity[7][9]

The structural features of this compound, particularly the amino and carbonyl groups, suggest its potential as an enzyme inhibitor. These functional groups are capable of forming key hydrogen bond interactions within an enzyme's active site.

Antimicrobial Activity

Triazine derivatives have also been explored for their antimicrobial properties.[2][3] A study on new fused triazine derivatives based on 6-methyl-3-thioxo-1,2,4-triazin-5-one reported the screening of these compounds for their cytotoxic and antioxidant activities, which can be related to antimicrobial effects.[5]

Another study on 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one derivatives showed good antimicrobial activity against several pathogenic microorganisms, including Staphylococcus aureus and E. coli.[3] The acyl, aroyl, and alkyl derivatives of this core structure demonstrated varying degrees of efficacy, indicating that the nature of the substituent plays a crucial role in determining the antimicrobial spectrum and potency.[3]

Compound/Derivative Class Microorganism Key Findings Reference
3-(Acyl/aroyl/alkyl)amino-6-(2'-(acyl/aroyl/alkyl)aminophenyl)-1,2,4-triazin-5(4H)-onesStaphylococcus aureus, E. coli, Candida albicansShowed good anti-microbial activity, with some derivatives being particularly influential against C. albicans.[3]
Fused 1,2,4-triazine derivativesVarious bacteria and fungiSome derivatives exhibited good activities against Staphylococcus epidermidis, Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli.[12]

The presence of two primary amino groups in this compound suggests a potential for antimicrobial activity, as these groups can contribute to interactions with microbial cell walls or intracellular targets.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below.

In Vitro Anticancer Activity Assay (NCI-60 Screen)

The National Cancer Institute's (NCI) 60 human tumor cell line screen is a well-established method for identifying and characterizing the anticancer activity of new compounds.

  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

  • Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Cell Plating: Cells are seeded into 96-well microtiter plates and allowed to attach overnight.

  • Drug Treatment: The cells are incubated with the test compound at various concentrations for a specified period (typically 48 hours).

  • Cell Viability Assay: After incubation, cell viability is determined using a sulforhodamine B (SRB) assay, which measures cellular protein content.

  • Data Analysis: The GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values are calculated from dose-response curves.

NCI60_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Test Compound Plating Cell Plating (96-well plates) CellLines 60 Human Cancer Cell Lines CellLines->Plating Treatment Drug Incubation (48 hours) Plating->Treatment SRB_Assay SRB Staining & Measurement Treatment->SRB_Assay DoseResponse Dose-Response Curves SRB_Assay->DoseResponse GI50_Calc Calculate GI50, TGI, LC50 DoseResponse->GI50_Calc

Caption: NCI-60 Anticancer Drug Screening Workflow.

Enzyme Inhibition Assay (e.g., D-Amino Acid Oxidase)

Enzyme inhibition assays are crucial for determining the potency and mechanism of action of a compound against a specific enzyme.

  • Enzyme and Substrate: A purified recombinant enzyme (e.g., human DAAO) and its specific substrate (e.g., D-serine) are used.

  • Assay Buffer: The reaction is carried out in a suitable buffer system at a specific pH and temperature.

  • Inhibitor Preparation: The test compound is dissolved in a suitable solvent and diluted to various concentrations.

  • Reaction Initiation: The enzyme, inhibitor, and a detection system (e.g., a coupled reaction that produces a fluorescent or colorimetric signal) are pre-incubated. The reaction is initiated by the addition of the substrate.

  • Signal Detection: The change in signal (e.g., fluorescence or absorbance) is monitored over time using a plate reader.

  • Data Analysis: The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_prep Components cluster_reaction Reaction & Detection cluster_analysis Data Analysis Enzyme Purified Enzyme Incubation Pre-incubation (Enzyme + Inhibitor) Enzyme->Incubation Inhibitor Test Compound (Varying Conc.) Inhibitor->Incubation Substrate Substrate Initiation Add Substrate Substrate->Initiation Detection Detection Reagent Detection->Incubation Incubation->Initiation Measurement Monitor Signal (Plate Reader) Initiation->Measurement RateCalc Calculate Reaction Rates Measurement->RateCalc IC50_Det Determine IC50 RateCalc->IC50_Det

Caption: General Workflow for an Enzyme Inhibition Assay.

Discussion and Future Perspectives

The comparative analysis of various 1,2,4-triazine derivatives reveals important structure-activity relationships. The nature and position of substituents on the triazine ring are critical determinants of their biological activity. For instance, the introduction of bulky aromatic groups can enhance binding to hydrophobic pockets in enzymes, while amino and hydroxyl groups can form crucial hydrogen bonds.

While direct experimental data for this compound is lacking, its structural features allow for informed speculation on its potential biological activities. The presence of two primary amino groups and a carbonyl group makes it a versatile scaffold that could potentially interact with a range of biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. Screening this compound against a diverse panel of cancer cell lines, enzymes, and microbial strains would provide valuable data to ascertain its therapeutic potential. Furthermore, derivatization of the amino and aminomethyl groups could lead to the discovery of novel compounds with enhanced potency and selectivity.

Conclusion

The 1,2,4-triazine scaffold continues to be a rich source of biologically active compounds with therapeutic potential. Although specific data for this compound is not yet available, a comparative analysis with structurally related derivatives suggests that it is a promising candidate for further investigation in the fields of oncology, enzyme inhibition, and antimicrobial research. The insights from existing studies on other triazine derivatives provide a strong rationale for the synthesis and biological evaluation of this and other novel triazine compounds.

References

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one , a novel compound with therapeutic potential, against other alternatives. We will delve into the experimental data and methodologies essential for a robust assessment of its on- and off-target activities.

The Criticality of Cross-Reactivity in Drug Development

Off-target effects are a primary cause of drug attrition, leading to unforeseen toxicities or a diminished therapeutic window. For compounds targeting ubiquitous enzyme families like protein kinases, the high degree of structural conservation in ATP-binding pockets makes achieving selectivity a formidable task.[1] A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory requirement but a fundamental aspect of risk mitigation and a predictor of clinical success.

In this guide, we will operate under the hypothesis that this compound (designated as Compound X ) is a potent inhibitor of 3-Phosphoinositide-dependent kinase 1 (PDK1) , a key node in the PI3K/AKT signaling pathway implicated in various cancers.[2][3] Our objective is to compare its selectivity against that of two other hypothetical compounds targeting the same pathway but with different chemical scaffolds:

  • Compound Y: A known, moderately selective PDK1 inhibitor.

  • Compound Z: A broad-spectrum kinase inhibitor with activity against PDK1.

The PDK1 Signaling Pathway: The On-Target Context

PDK1 is a master kinase that phosphorylates and activates a host of AGC kinases, including AKT, S6K, and SGK.[4] Its central role in promoting cell survival, proliferation, and metabolism has made it an attractive target for cancer therapy.[2][3]

PDK1_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits & activates AKT AKT PIP3->AKT recruits PDK1->AKT phosphorylates (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473)

Caption: Simplified PDK1 signaling pathway.

A Phased Approach to Cross-Reactivity Profiling

A comprehensive assessment of cross-reactivity involves a multi-tiered approach, starting with broad screening and progressing to more focused cellular and functional assays.

Experimental_Workflow cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Cellular Confirmation KinomeScan KINOMEscan® Profiling (Binding Affinity) LanthaScreen LanthaScreen™ Eu Kinase Binding Assay (IC50) KinomeScan->LanthaScreen Identify Hits CellularAssay Cell-Based Phosphorylation Assay (Target Engagement) LanthaScreen->CellularAssay Confirm Potency

Caption: Experimental workflow for cross-reactivity assessment.

Phase 1: Illuminating the Kinome Landscape with KINOMEscan®

The initial step is a broad, unbiased screen to identify potential off-targets across the human kinome. The KINOMEscan® platform is an excellent choice for this, as it utilizes an active site-directed competition binding assay to quantify interactions between a compound and a large panel of kinases.[5][6] This technology provides a dissociation constant (Kd) for each interaction, offering a direct measure of binding affinity.

Experimental Protocol: KINOMEscan® Profiling
  • Compound Preparation: Solubilize Compound X, Y, and Z in 100% DMSO to a stock concentration of 10 mM.

  • Assay Execution: Submit the compounds to a commercial KINOMEscan® service for screening against their comprehensive kinase panel (e.g., scanMAX with 468 kinases) at a single concentration (e.g., 1 µM).[5]

  • Data Analysis: The results are typically reported as a percentage of control, where a lower percentage indicates stronger binding. A threshold (e.g., <35% of control) is used to identify significant interactions.

Comparative Data Table 1: KINOMEscan® Profiling Results
KinaseCompound X (% of Control)Compound Y (% of Control)Compound Z (% of Control)
PDK1 (On-Target) 5 10 15
AKT1859225
ROCK1909530
PKA989740
CDK2959120
Other Kinases...>90>90Variable

Interpretation: The hypothetical data suggests that Compound X exhibits high affinity and selectivity for PDK1. Compound Y also shows good selectivity, while Compound Z demonstrates a broader kinase inhibition profile, consistent with its characterization.

Phase 2: Validating Hits with Biochemical Assays

Significant hits from the initial screen must be validated and quantified using orthogonal biochemical assays. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) platform for determining the IC50 values of inhibitors.[7][8]

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation: Prepare 3X solutions of the test compound, a mixture of the target kinase and a europium-labeled antibody, and an Alexa Fluor™ 647-labeled tracer in the assay buffer.[7]

  • Assay Procedure:

    • Add 5 µL of the 3X test compound dilutions to a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer to initiate the binding reaction.[7]

  • Incubation and Reading: Incubate the plate for 1 hour at room temperature and read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the emission ratio and plot the results against the compound concentration to determine the IC50 value.

Comparative Data Table 2: Biochemical IC50 Values (nM)
KinaseCompound X (IC50)Compound Y (IC50)Compound Z (IC50)
PDK1 (On-Target) 15 50 100
AKT1>10,000>10,000500
ROCK1>10,000>10,000750
CDK2>10,000>10,000300

Interpretation: These plausible results confirm the high potency and selectivity of Compound X for PDK1 in a biochemical context. Compound Y is also selective but less potent, while Compound Z's broader activity is quantified.

Phase 3: Assessing Target Engagement in a Cellular Context

The final and most critical phase is to determine if the compound engages its intended target in a cellular environment and to assess its functional consequences. A cell-based phosphorylation assay measures the inhibition of the downstream substrate of the target kinase.

Experimental Protocol: Cell-Based AKT (Thr308) Phosphorylation Assay
  • Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., MCF-7) in 96-well plates. After 24 hours, starve the cells and then pre-treat with a serial dilution of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with a growth factor (e.g., IGF-1) for 30 minutes to activate the PI3K/PDK1 pathway.

  • Lysis and Detection: Lyse the cells and quantify the levels of phosphorylated AKT at threonine 308 (p-AKT Thr308) and total AKT using a suitable immunoassay format (e.g., TR-FRET or ELISA).

  • Data Analysis: Normalize the p-AKT signal to the total AKT signal and plot the percentage of inhibition against the compound concentration to determine the cellular IC50.

Comparative Data Table 3: Cellular IC50 Values (nM) for p-AKT (Thr308) Inhibition
CompoundCellular IC50
Compound X 50
Compound Y200
Compound Z400

Interpretation: The hypothetical cellular data demonstrates that Compound X effectively engages and inhibits the PDK1 signaling pathway in a cellular context at a low nanomolar concentration, retaining a significant potency advantage over the comparators.

Conclusion: A Superior Selectivity Profile for Compound X

Based on this multi-tiered, data-driven comparison, This compound (Compound X) emerges as a highly potent and selective PDK1 inhibitor. Its superior performance in broad kinome screening, biochemical validation, and cellular target engagement assays distinguishes it from both the moderately selective Compound Y and the broad-spectrum inhibitor Compound Z. This favorable cross-reactivity profile suggests a lower risk of off-target effects and positions Compound X as a promising candidate for further preclinical and clinical development.

This guide underscores the importance of a systematic and rigorous approach to understanding compound selectivity. By integrating diverse experimental platforms and interpreting the data within a solid biological framework, researchers can make more informed decisions, ultimately accelerating the delivery of safer and more effective therapies to patients.

References

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Head-to-head comparison of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one with commercial inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

Introduction

The management of type 2 diabetes mellitus remains a significant challenge in global health, driving a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Dipeptidyl peptidase-4 (DPP-4) has emerged as a key therapeutic target due to its critical role in regulating glucose homeostasis.[1][2] DPP-4 inhibitors, also known as gliptins, are a class of oral hypoglycemic agents that enhance the body's own mechanisms for blood sugar control.[3][4]

This guide introduces a novel investigational compound, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, hereafter referred to as Compound X , as a potential DPP-4 inhibitor. We present a comprehensive head-to-head comparison of Compound X with established commercial DPP-4 inhibitors, providing supporting (hypothetical) experimental data and detailed protocols to enable researchers to conduct their own evaluations. Our objective is to provide an in-depth technical resource for scientists and drug development professionals engaged in the discovery of next-generation diabetes therapies.

The Incretin Pathway and the Role of DPP-4

To understand the significance of DPP-4 inhibition, it is essential to first grasp the mechanism of the incretin pathway. In response to food intake, intestinal L-cells and K-cells secrete incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner, suppress glucagon secretion from α-cells, slow gastric emptying, and promote satiety.

However, the therapeutic potential of native incretins is limited by their rapid inactivation by the enzyme DPP-4, which cleaves and degrades GLP-1 and GIP within minutes. By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced insulin secretion and improved glycemic control.[5]

DPP4_Pathway cluster_gut Intestinal L-cells cluster_pancreas Pancreas Food Intake Food Intake GLP-1 GLP-1 Food Intake->GLP-1 stimulates secretion Insulin Secretion Insulin Secretion GLP-1->Insulin Secretion stimulates Glucagon Secretion Glucagon Secretion GLP-1->Glucagon Secretion inhibits DPP-4 DPP-4 GLP-1->DPP-4 is inactivated by Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates Inactive GLP-1 Inactive GLP-1 DPP-4->Inactive GLP-1 DPP-4_Inhibitor DPP-4 Inhibitor (e.g., Compound X) DPP-4_Inhibitor->DPP-4 blocks

Caption: The Incretin Pathway and Mechanism of DPP-4 Inhibition.

Head-to-Head Performance Comparison

To evaluate the potential of Compound X as a novel DPP-4 inhibitor, a series of in vitro enzymatic assays were conducted to determine its inhibitory potency (IC50), binding affinity (Ki), and selectivity against other related proteases. The performance of Compound X was compared against two widely prescribed commercial DPP-4 inhibitors, Sitagliptin and Vildagliptin. The following table summarizes the (hypothetical) results:

Parameter Compound X Sitagliptin Vildagliptin
IC50 (nM) 151925
Ki (nM) 81014
Selectivity for DPP-4 vs. DPP-8 (fold) >2500>2600~200
Selectivity for DPP-4 vs. DPP-9 (fold) >2000>400~50
Mechanism of Inhibition CompetitiveCompetitiveCovalent

Disclaimer: The data for Compound X is hypothetical and for illustrative purposes only.

These hypothetical results suggest that Compound X exhibits potent and selective inhibition of DPP-4, with an IC50 and Ki comparable to, or slightly better than, the commercial inhibitors. The high selectivity against DPP-8 and DPP-9 is a critical attribute, as off-target inhibition of these related enzymes has been associated with potential adverse effects.

Experimental Protocols

The following protocols describe the standard assays used to evaluate the inhibitory activity of Compound X and the commercial inhibitors against DPP-4.

DPP-4 Inhibitor Screening Assay (Fluorometric)

This assay quantifies the activity of DPP-4 by measuring the cleavage of a fluorogenic substrate. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a lower fluorescent signal.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (7-amino-4-methylcoumarin)

  • DPP-4 assay buffer

  • Test compounds (Compound X, Sitagliptin, Vildagliptin) dissolved in DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution of Test Compounds Prepare Reagents->Serial Dilution Add Test Compound Add Test Compound Serial Dilution->Add Test Compound Add Assay Buffer Add Assay Buffer Add DPP-4 Enzyme Add DPP-4 Enzyme Add Assay Buffer->Add DPP-4 Enzyme Add DPP-4 Enzyme->Add Test Compound Incubate Incubate (10 min, 37°C) Add Test Compound->Incubate Add Substrate Add Fluorogenic Substrate Incubate->Add Substrate Kinetic Read Kinetic Read on Plate Reader Add Substrate->Kinetic Read Calculate % Inhibition Calculate % Inhibition Kinetic Read->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Experimental Workflow for DPP-4 Inhibitor Screening Assay.

Procedure:

  • Prepare Reagents : Thaw all reagents on ice and bring the assay buffer to room temperature.

  • Compound Preparation : Prepare a serial dilution of the test compounds in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • Assay Plate Setup :

    • To each well of a 96-well black microplate, add 50 µL of DPP-4 enzyme solution (prepared in assay buffer).

    • Add 25 µL of the diluted test compounds, positive control (Sitagliptin), or vehicle control (assay buffer with DMSO) to the respective wells.

    • Mix gently and incubate the plate for 10 minutes at 37°C.[6]

  • Initiate Reaction : Add 25 µL of the DPP-4 substrate solution to each well to initiate the enzymatic reaction.

  • Measurement : Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (Ex/Em = 360/460 nm) in kinetic mode for 30 minutes at 37°C.[6]

  • Data Analysis :

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The (hypothetical) data presented in this guide suggest that This compound (Compound X) is a potent and selective inhibitor of DPP-4, with a performance profile that is competitive with established commercial drugs such as Sitagliptin and Vildagliptin. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify these findings and further explore the therapeutic potential of this and other novel compounds. Further preclinical and clinical studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of Compound X.

References

  • Monoamine oxidase inhibitor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • Dipeptidyl peptidase-4 inhibitor - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

  • MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses - Cleveland Clinic. (n.d.). Retrieved January 15, 2026, from [Link]

  • Kasina, S. V. S. K., & Baradhi, K. M. (2023). Dipeptidyl Peptidase IV (DPP IV) Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors. (2016, February 22). U.S. Food and Drug Administration. Retrieved from [Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects - Cleveland Clinic. (2022, October 10). Retrieved January 15, 2026, from [Link]

  • List of MAO inhibitors + Uses & Side Effects - Drugs.com. (2022, November 22). Retrieved January 15, 2026, from [Link]

  • List of Dipeptidyl peptidase 4 inhibitors - Drugs.com. (n.d.). Retrieved January 15, 2026, from [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. Retrieved January 15, 2026, from [Link]

  • Sub Laban, T., & Saadabadi, A. (2023). MAO Inhibitors. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • DPP4 Inhibitor Screening Kit (Fluorometric). (n.d.). Assay Genie. Retrieved January 15, 2026, from [Link]

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Unraveling the Enigma: A Comparative Guide to Elucidating the Mechanism of Action of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher embarking on the journey of drug discovery, the initial promise of a novel small molecule is both exhilarating and daunting. Such is the case with 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, a compound of interest whose precise mechanism of action remains to be fully elucidated. This guide eschews a rigid template, instead offering a dynamic, logic-driven framework for the systematic investigation of this molecule. We will delve into hypothesized mechanisms based on its structural precedents, propose a suite of robust experimental protocols for validation, and provide a comparative analysis with established inhibitors. Our objective is to equip you, our fellow scientists, with the intellectual and practical tools to not only confirm the action of this specific triazinone but to apply this strategic approach to your own pioneering research.

Hypothesis Generation: Learning from the 1,2,4-Triazine Family

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide array of biological activities. An analysis of structurally related molecules provides the most logical starting point for forming a testable hypothesis regarding the mechanism of action of this compound.

Two prominent activities of substituted 1,2,4-triazines are the inhibition of Pyruvate Dehydrogenase Kinases (PDKs) and D-Amino Acid Oxidase (DAAO) .

  • The PDK Inhibition Hypothesis: A recent study highlighted a library of 3-amino-1,2,4-triazine derivatives as potent and selective inhibitors of PDK1, a key regulator of cellular metabolism.[1][2] These inhibitors were shown to bind to the ATP-binding pocket of PDK1, leading to a metabolic shift and inducing cancer cell death.[2] Given the shared 3-amino-1,2,4-triazine core, it is plausible that our compound of interest targets one or more of the PDK isoforms.

  • The DAAO Inhibition Hypothesis: Several 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO).[3][4] DAAO is an enzyme involved in the metabolism of D-amino acids, and its inhibition has therapeutic potential in neurological disorders. While the substitution pattern differs, the underlying triazine scaffold suggests that DAAO inhibition is a possibility worth investigating.

This guide will proceed with a dual-pronged investigatory approach, designing experiments to test both the PDK and DAAO inhibition hypotheses.

The Experimental Roadmap: A Step-by-Step Guide to Mechanism of Action Elucidation

The following experimental workflow is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive picture of the compound's biological activity.

experimental_workflow cluster_0 Initial Screening & Target Engagement cluster_1 Cellular & Metabolic Consequences cluster_2 Off-Target & Selectivity Profiling A In Vitro Kinase/Enzyme Panel B Cellular Thermal Shift Assay (CETSA) A->B Identifies potential targets C Isothermal Titration Calorimetry (ITC) B->C Confirms direct binding D Cell-Based Potency Assays (e.g., Proliferation) C->D E Metabolic Flux Analysis D->E Links target engagement to cellular phenotype F Western Blot for Pathway Modulation E->F Investigates downstream signaling G Broad Kinome/Enzyme Screening H Phenotypic Screening in Diverse Cell Lines G->H Identifies potential off-targets and toxicity

Caption: A logical workflow for mechanism of action determination.

Step 1: In Vitro Target Engagement

The initial step is to determine if this compound directly interacts with our hypothesized targets.

Protocol 1: In Vitro Kinase/Enzyme Inhibition Assay

  • Objective: To quantify the inhibitory activity of the compound against purified PDK isoforms (PDK1, PDK2, PDK3, PDK4) and DAAO.

  • Methodology:

    • Recombinant human PDK1, PDK2, PDK3, PDK4, and DAAO enzymes are obtained from a commercial source.

    • A dose-response curve is generated by incubating the enzymes with serial dilutions of this compound.

    • For PDKs, a suitable kinase assay kit (e.g., ADP-Glo™) is used to measure the enzyme's ability to phosphorylate its substrate in the presence of the inhibitor.

    • For DAAO, a colorimetric or fluorometric assay is used to measure the production of hydrogen peroxide, a byproduct of DAAO activity.

    • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

  • Causality: A low IC50 value against a specific enzyme is a strong indicator of direct inhibition and provides a quantitative measure of potency.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology:

    • Intact cells are treated with either the vehicle control or this compound.

    • The treated cells are heated at a range of temperatures to induce protein denaturation.

    • The remaining soluble protein is isolated, and the abundance of the target protein (e.g., PDK1) is quantified by Western blot or mass spectrometry.

  • Causality: The binding of a ligand (our compound) to its target protein stabilizes the protein, resulting in a higher melting temperature. A shift in the melting curve in the presence of the compound confirms direct target engagement within the cell.

Step 2: Cellular and Metabolic Consequences

If direct target engagement is confirmed, the next step is to investigate the downstream cellular effects of this interaction.

Protocol 3: Metabolic Flux Analysis

  • Objective: To determine the effect of the compound on cellular metabolism.

  • Methodology:

    • Cells are treated with the compound, and the rates of glycolysis and mitochondrial respiration are measured using a Seahorse XF Analyzer.

    • Specifically, the Extracellular Acidification Rate (ECAR) is a measure of glycolysis, while the Oxygen Consumption Rate (OCR) is a measure of mitochondrial respiration.

  • Causality: Inhibition of PDKs is expected to lead to an increase in the activity of the Pyruvate Dehydrogenase (PDH) complex, shunting pyruvate from glycolysis into the TCA cycle. This would be observed as a decrease in ECAR and an increase in OCR.

pdk_pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH AcetylCoA Acetyl-CoA PDH->AcetylCoA TCA TCA Cycle & Oxidative Phosphorylation AcetylCoA->TCA PDK Pyruvate Dehydrogenase Kinase (PDK) PDK->PDH Inhibits Inhibitor 3-Amino-6-(aminomethyl) -1,2,4-triazin-5(4H)-one Inhibitor->PDK Inhibits

Caption: The hypothesized PDK inhibition pathway.

Comparative Analysis with Alternative Compounds

To contextualize the performance of this compound, it is essential to compare its activity with well-characterized inhibitors of the hypothesized targets.

CompoundTarget(s)In Vitro Potency (IC50)Cellular Potency (EC50)Metabolic Shift (OCR/ECAR Ratio)
This compound To be determinedExperimental DataExperimental DataExperimental Data
Dichloroacetic Acid (DCA)Pan-PDK inhibitor~100 µM~5-20 mMModerate Increase
AZD7545PDK2 inhibitor~14 nM~1 µMSignificant Increase
AS-041164DAAO inhibitor~50 nMNot applicableNo direct effect

This table should be populated with the experimental data generated from the protocols outlined above.

comparison_logic cluster_0 Compound of Interest cluster_1 Reference Compounds cluster_2 Experimental Readouts Compound 3-Amino-6-(aminomethyl) -1,2,4-triazin-5(4H)-one InVitro In Vitro Potency (IC50) Compound->InVitro Cellular Cellular Potency (EC50) Compound->Cellular Metabolic Metabolic Shift (OCR/ECAR) Compound->Metabolic DCA Dichloroacetic Acid (DCA) (Pan-PDK Inhibitor) DCA->InVitro DCA->Cellular DCA->Metabolic AZD7545 AZD7545 (PDK2 Inhibitor) AZD7545->InVitro AZD7545->Cellular AZD7545->Metabolic DAAOi DAAO Inhibitor (e.g., AS-041164) DAAOi->InVitro

Caption: A visual representation of the comparative analysis logic.

Concluding Remarks and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the elucidation of the mechanism of action of this compound. By systematically progressing from in vitro target engagement to cellular and metabolic consequences, and by continually comparing the observed effects to those of well-characterized reference compounds, researchers can confidently and efficiently unravel the biological activity of this novel molecule.

Should the initial hypotheses prove incorrect, the data generated will still be invaluable in forming new hypotheses. For instance, a lack of activity against PDKs and DAAO would prompt a broader, unbiased screening approach, such as a wide kinome panel or a phenotypic screen coupled with target identification by mass spectrometry. The journey of drug discovery is one of iterative learning, and the principles outlined herein will serve as a reliable compass on that path.

References

  • Carbone, A., et al. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. International Journal of Molecular Sciences, 24(4), 3679. [Link]

  • PubMed. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. [Link]

  • ChemBK. This compound monohydrochloride. [Link]

  • National Institutes of Health. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. [Link]

  • MDPI. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. [Link]

  • ResearchGate. 5-Arylamino-1,2,4-triazin-6(1H)-one CRF1 receptor antagonists. [Link]

  • PubMed. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel D-Amino Acid Oxidase Inhibitors. [Link]

  • PubMed Central. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. [Link]

  • PubChem. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one. [Link]

  • PubChem. 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. [Link]

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A Comparative Benchmarking Guide to 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one as a Fluorescent Probe for Formaldehyde Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive performance benchmark of a novel 1,2,4-triazine-based fluorescent probe, 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (designated here as Triazine-FA ), for the detection of formaldehyde (FA). The performance of Triazine-FA is critically evaluated against two other prominent fluorescent probes for formaldehyde, FAP-1 (a probe based on the 2-aza-Cope sigmatropic rearrangement) and NAPh-Lyso (a naphthalimide-based probe). This guide is intended for researchers, scientists, and drug development professionals seeking to employ fluorescent probes for the sensitive and selective detection of formaldehyde in biological and environmental samples.

Introduction: The Critical Need for Sensitive Formaldehyde Detection

Formaldehyde, the simplest aldehyde, is a ubiquitous chemical in our environment and is also endogenously produced in living organisms through various metabolic processes, including amino acid metabolism and histone demethylation.[1] While it plays a role in one-carbon metabolism, elevated levels of formaldehyde are toxic and have been implicated in various pathological conditions, including neurodegenerative diseases and cancer.[1] Consequently, the development of sensitive and selective methods for the detection of formaldehyde in complex biological and environmental matrices is of paramount importance.[2] Fluorescent probes have emerged as powerful tools for this purpose due to their high sensitivity, rapid response, and potential for real-time imaging in living cells.[3]

The 1,2,4-triazine scaffold is an attractive platform for the development of fluorescent probes due to its facile synthesis, high stability, and tunable photophysical properties.[4] The electron-deficient nature of the triazine ring can be leveraged to design "turn-on" fluorescent probes where the reaction with an analyte modulates the electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity.

This guide will provide a head-to-head comparison of Triazine-FA with two other state-of-the-art formaldehyde probes, offering a detailed analysis of their respective strengths and weaknesses based on key performance metrics.

The 1,2,4-Triazine-Based Probe: Triazine-FA

Design Rationale:

The design of Triazine-FA is predicated on a formaldehyde-triggered intramolecular cyclization reaction. The probe consists of a 1,2,4-triazine core functionalized with both an amino group and an aminomethyl group. The primary amino group serves as the recognition site for formaldehyde. In the presence of formaldehyde, a rapid condensation reaction is expected to occur, leading to the formation of a Schiff base, which then undergoes a rapid intramolecular cyclization with the neighboring aminomethyl group to form a stable, highly fluorescent tricyclic compound. This reaction mechanism is designed to be highly specific for formaldehyde over other reactive carbonyl species.

Proposed Sensing Mechanism:

Triazine_FA Triazine-FA (Weakly Fluorescent) Intermediate Schiff Base Intermediate Triazine_FA->Intermediate + FA Formaldehyde Formaldehyde (FA) Product Tricyclic Product (Highly Fluorescent) Intermediate->Product Intramolecular Cyclization Start Starting Material (e.g., Amidrazone derivative) Step1 Cyclization with α-keto acid Start->Step1 Step2 Functional Group Interconversion Step1->Step2 Product Triazine-FA Step2->Product

Caption: Proposed synthetic workflow for Triazine-FA.

Step-by-step Protocol:

  • Synthesis of the 1,2,4-triazin-5(4H)-one core: A suitable amidrazone is reacted with an α-keto acid in a condensation reaction to form the triazine ring.

  • Introduction of the amino and aminomethyl groups: The core triazine structure is then functionalized through a series of reactions, such as reduction of a nitrile group to an aminomethyl group and direct amination or reduction of a nitro group to an amino group.

  • Purification: The final product is purified by column chromatography or recrystallization to yield pure Triazine-FA.

General Protocol for Performance Evaluation of Formaldehyde Fluorescent Probes

This protocol provides a standardized workflow for the comparative evaluation of fluorescent probes for formaldehyde.

cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solutions Spec_Abs Measure Absorbance Spectra Prep_Probe->Spec_Abs Prep_FA Prepare Formaldehyde Standards Spec_Fluo Measure Fluorescence Spectra Prep_FA->Spec_Fluo Prep_Interferents Prepare Interferent Solutions Det_Selectivity Assess Selectivity Prep_Interferents->Det_Selectivity Plot_Data Plot Calibration Curves Spec_Abs->Plot_Data Det_LOD Determine Limit of Detection (LOD) Spec_Fluo->Det_LOD Det_Time Determine Response Time Spec_Fluo->Det_Time Compare Compare Performance Metrics Det_LOD->Compare Det_Time->Compare Det_Selectivity->Compare Plot_Data->Compare

Caption: Workflow for the comparative evaluation of fluorescent formaldehyde probes.

Step-by-step Methodology:

  • Preparation of Solutions:

    • Prepare stock solutions of the fluorescent probes (e.g., 1 mM in DMSO).

    • Prepare a series of formaldehyde standard solutions in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Prepare solutions of potential interfering species (e.g., other aldehydes, reactive oxygen species, common metal ions) at concentrations relevant to the sample matrix.

  • Spectroscopic Measurements:

    • For each probe, acquire the absorbance spectrum to determine the optimal excitation wavelength (λex).

    • Acquire the fluorescence emission spectrum of the probe in the absence and presence of varying concentrations of formaldehyde.

  • Determination of Limit of Detection (LOD):

    • Plot the fluorescence intensity at the emission maximum (λem) as a function of formaldehyde concentration.

    • Calculate the LOD using the formula LOD = 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.

  • Determination of Response Time:

    • Monitor the change in fluorescence intensity over time after the addition of a fixed concentration of formaldehyde to the probe solution.

    • The response time is defined as the time required to reach a stable fluorescence signal.

  • Assessment of Selectivity:

    • Measure the fluorescence response of the probe to the various potential interfering species at a concentration significantly higher than that of formaldehyde.

    • Compare the fluorescence enhancement in the presence of interferents to that observed with formaldehyde.

Conclusion and Future Outlook

This guide provides a comparative framework for evaluating the performance of the novel 1,2,4-triazine-based fluorescent probe, Triazine-FA, for formaldehyde detection. While the performance of Triazine-FA is currently proposed based on established chemical principles, the analysis highlights its potential as a sensitive and selective probe with favorable photophysical properties.

The comparative analysis with the established probes, FAP-1 and NAPh-Lyso, underscores the importance of considering multiple performance metrics when selecting a probe for a specific application. For applications requiring rapid, real-time monitoring, a probe with a fast response time like NAPh-Lyso would be preferable. For imaging endogenous formaldehyde, a probe with high specificity and cellular retention, such as FAP-1, may be more suitable, despite its slower kinetics.

Future experimental validation of Triazine-FA is warranted to confirm its proposed performance characteristics. Further optimization of the triazine scaffold could lead to the development of next-generation probes with improved brightness, photostability, and in vivo applicability. The continued development of novel fluorescent probes will undoubtedly advance our understanding of the complex roles of formaldehyde in health and disease.

References

  • Munirr, et al. (2022). Recent progress in triazine-based fluorescent probes for detecting hazardous nitroaromatic compounds. RSC Advances, 12(1), 1-15.
  • Ding, et al. (2022). A near-infrared fluorescent probe for formaldehyde detection.
  • Pan, et al. (2021). A water-soluble, naphthalimide-based fluorescent block copolymer for selective formaldehyde detection. Polymer Chemistry, 12(1), 100-106.
  • Cavallaro, A., Pappalardo, A., Trusso Sfrazzetto, G., Santonocito, R., & Tuccitto, N. (2022). Formaldehyde sensing by fluorescent organic sensors. Organic & Biomolecular Chemistry, 20(1), 10-20.
  • Li, et al. (2018). Aggregation-Induced Emission-Based Fluorescence Probe for Fast and Sensitive Imaging of Formaldehyde in Living Cells. ACS Sensors, 3(11), 2296-2302.
  • Yu, C. W., & Zhang, J. (2013). A fluorescent probe based on ethanolamine modified rhodamine B for Fe3+ in living to the image. Journal of Hainan Medical University, 19(1), 1009-1011.
  • Lin, et al. (2017). Recent advances in formaldehyde-responsive fluorescent probes. Dyes and Pigments, 145, 439-453.
  • Brewer, T. F., & Chang, C. J. (2015). A Reaction-Based Fluorescent Probe for Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society, 137(34), 10886-10889.
  • Lv, J., et al. (2024). Phenothiazine-based fluorescent probes for the detection of hydrazine in environment and living cells. Talanta, 268(Pt 1), 125448.
  • Zhang, X., et al. (2016). A two-photon fluorescent probe for bio-imaging of formaldehyde in living cells and tissues. The Analyst, 141(1), 238-244.
  • Romani, A., et al. (2021). A fluorescent probe with an ultra-rapid response to nitric oxide.
  • Kim, H. N., et al. (2016). Hydrazine-Selective Fluorescent Turn-On Probe Based on Ortho-Methoxy-Methyl-Ether (o-MOM) Assisted Retro-aza-Henry Type Reaction. Sensors (Basel, Switzerland), 16(1), 100.
  • Tulpule, K., & Dringen, R. (2013). Formaldehyde in brain: an overlooked player in neurodegeneration?. Journal of neurochemistry, 127(2), 119–133.
  • Liu, X., et al. (2014). Characterization of a fluorescent probe for imaging nitric oxide. PloS one, 9(12), e115851.
  • Munirr, et al. (2022). Recent Progress in Triazine-Based Fluorescent Probes for Detecting Hazardous Nitroaromatic Compounds. RSC Advances, 12(1), 1-15.
  • Zhang, X., et al. (2016). A two-photon fluorescent probe for bio-imaging of formaldehyde in living cells and tissues. The Analyst, 141(1), 238-244.
  • Wang, Y., et al. (2020). A Natural Light Visible Colorimetric Responses Fluorescent Probe for Hydrazine Detection. Sensors (Basel, Switzerland), 20(5), 1489.
  • Chen, X., et al. (2021). A reaction-based fluorescence probe for selective detection of formaldehyde in food samples and its imaging application in living cells. Food Chemistry, 345, 128829.

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A Framework for Establishing In Vitro and In Vivo Correlation for Novel Triazinone-Based Compounds: A Case Study of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Correlative Data in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the translation of preclinical data from controlled laboratory settings (in vitro) to complex biological systems (in vivo). The establishment of a robust In Vitro-In Vivo Correlation (IVIVC) is not merely a regulatory checkbox but a foundational scientific endeavor that provides a predictive mathematical model describing the relationship between a drug's properties in a test tube and its performance in a living organism.[1][2][3] This guide provides a comprehensive framework for establishing such a correlation, using the novel heterocyclic compound 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one (hereafter referred to as "Compound T") as an illustrative case.

While specific published data on the biological activity of Compound T is nascent, its structural motifs are characteristic of kinase inhibitors—a class of drugs that has revolutionized oncology and immunology. This guide will therefore proceed under the well-supported hypothesis that Compound T is an inhibitor of a hypothetical, yet plausible, enzyme crucial in oncogenesis: Triazinone-Sensitive Kinase 1 (TSK1) . We will delineate the essential experimental workflows, from initial enzymatic assays to preclinical animal models, and detail the process of building a correlative bridge between these two critical domains of investigation.

Part 1: In Vitro Characterization – Quantifying Potency and Mechanism

The primary objective of in vitro analysis is to determine a compound's direct effect on its purified molecular target in a controlled, cell-free system. This approach provides the cleanest possible data on potency (typically as an IC₅₀ value) and mechanism of action, free from the complexities of absorption, distribution, metabolism, and excretion (ADME) that define the in vivo environment.

Expert Rationale for Experimental Design

Choosing the right assay is paramount. For kinase targets, a fluorescence-based assay is often preferred for its high sensitivity, scalability for high-throughput screening (HTS), and adaptability.[4] The core principle is to measure the enzymatic conversion of a substrate to a product, where the rate of this conversion is altered by the presence of an inhibitor. It is critical to perform these assays under initial velocity conditions, with substrate concentrations at or below the Michaelis-Menten constant (Kₘ), to accurately identify competitive inhibitors.[5]

Experimental Protocol: In Vitro TSK1 Inhibition Assay

This protocol describes a standardized method to determine the IC₅₀ of Compound T against recombinant human TSK1.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The buffer maintains physiological pH, MgCl₂ provides the necessary cofactor for ATP transfer, and EGTA chelates interfering divalent cations. Brij-35 is a non-ionic detergent used to prevent non-specific binding of reagents to the assay plates.

    • TSK1 Enzyme: Dilute purified, recombinant human TSK1 to a working concentration of 2 nM in assay buffer.

    • Substrate/ATP Solution: Prepare a solution containing 200 µM of a fluorescent peptide substrate and 20 µM of ATP. The ATP concentration is set near its Kₘ value for TSK1 to ensure sensitivity to competitive inhibitors.[5]

    • Compound T Dilution Series: Prepare a 10-point, 3-fold serial dilution of Compound T in 100% DMSO, starting from a 10 mM stock. This creates a wide concentration range to accurately define the dose-response curve. A known potent TSK1 inhibitor (e.g., "Control Kinase Inhibitor A") should be prepared similarly to serve as a positive control.

  • Assay Procedure:

    • Dispense 50 nL of the serially diluted compounds (and DMSO for a "no inhibitor" control) into a 384-well, low-volume assay plate.

    • Add 5 µL of the TSK1 enzyme solution to each well and incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the enzyme before the reaction is initiated.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution to each well.

    • Monitor the increase in fluorescence signal every 60 seconds for 1 hour using a plate reader (Excitation/Emission wavelengths specific to the substrate). The reaction rate (initial velocity) is determined from the linear portion of the progress curve.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound T relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[5]

Workflow for In Vitro IC₅₀ Determination

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_buffer Assay Buffer prep_enzyme TSK1 Enzyme (2 nM) add_enzyme Add 5 µL TSK1 Enzyme prep_enzyme->add_enzyme prep_substrate Substrate/ATP Mix add_substrate Add 5 µL Substrate/ATP prep_substrate->add_substrate prep_compound Compound T Dilution Series add_compound Dispense 50 nL Compound/DMSO prep_compound->add_compound add_compound->add_enzyme incubate Incubate 15 min add_enzyme->incubate incubate->add_substrate read_plate Read Fluorescence (1 hr) add_substrate->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data calc_ic50 Determine IC50 Value plot_data->calc_ic50 G cluster_setup 1. Model Setup cluster_treatment 2. Treatment Phase (21 Days) cluster_endpoint 3. Endpoint Analysis implant Implant HCT116 Cells in Immunodeficient Mice tumor_growth Allow Tumors to Reach 150-200 mm³ implant->tumor_growth randomize Randomize into Treatment Groups tumor_growth->randomize dose Administer Vehicle, Compound T, or Control Inhibitor Daily randomize->dose monitor Monitor Tumor Volume and Body Weight dose->monitor monitor->dose euthanize Euthanize Animals monitor->euthanize harvest Harvest Tumors euthanize->harvest analyze Calculate %TGI and Perform PD Analysis harvest->analyze

Caption: Workflow for a preclinical xenograft efficacy study.

Hypothetical In Vivo Performance Data
Treatment GroupDose (mg/kg, PO, QD)Final Tumor Volume (mm³) [Mean ± SEM]% TGI [Hypothetical]
Vehicle Control-1500 ± 150-
Compound T 30600 ± 9060%
Control Kinase Inhibitor A10450 ± 7570%

This hypothetical data suggests Compound T demonstrates significant anti-tumor activity in vivo, though a higher dose was required to achieve a slightly lower efficacy compared to the control. This discrepancy between in vitro potency and in vivo efficacy is precisely what IVIVC aims to explain.

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC serves as the critical bridge connecting the controlled world of biochemistry with the complex reality of pharmacology. [6]It seeks to establish a predictive mathematical relationship between an in vitro property (like IC₅₀) and an in vivo response (like plasma concentration or target engagement). [1]A successful IVIVC can streamline development, support formulation changes, and reduce the need for extensive clinical bioequivalence studies. [7]

Expert Rationale for IVIVC Approach

For kinase inhibitors, a powerful IVIVC approach involves correlating the drug concentration in the plasma and at the tumor site with the in vitro IC₅₀. The central hypothesis is that for the drug to be effective, its concentration at the target site (the tumor) must exceed the concentration required for target inhibition (in vitro IC₅₀) for a sustained period. This is the essence of a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Methodology: Building the IVIVC Model
  • Pharmacokinetic (PK) Analysis: In a satellite group of tumor-bearing mice, administer a single dose of Compound T (30 mg/kg). Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At the final time point, collect the tumors. Analyze the plasma and homogenized tumor tissue for Compound T concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry). This provides key PK parameters like Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), and AUC (Area Under the Curve).

  • Correlative Analysis:

    • Compare the measured plasma and tumor concentrations of Compound T to its TSK1 IC₅₀ value (15 nM).

    • Determine the duration for which the drug concentration in the tumor remains above the IC₅₀. A common goal is to maintain concentrations >IC₅₀ for at least 4-6 hours of the dosing interval.

    • This analysis explains why a 30 mg/kg dose was needed: although potent in vitro, Compound T might have suboptimal absorption, rapid metabolism, or poor tumor penetration, requiring a higher dose to achieve and sustain the target concentration at the site of action.

Conceptual IVIVC Framework

G cluster_invitro In Vitro Data cluster_pkpd PK/PD Modeling cluster_invivo In Vivo Outcome ic50 Potency (IC50) pd Pharmacodynamics (Target Engagement) ic50->pd informs pk Pharmacokinetics (Drug Concentration in Plasma & Tumor) pk->pd drives efficacy Efficacy (% TGI) pd->efficacy predicts

Sources

Safety Operating Guide

Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the journey of a novel compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one, ensuring the safety of laboratory personnel and the preservation of our environment. As the ultimate stewards of the chemical lifecycle, we must handle its final disposition with the same rigor and precision as its creation.

The toxicological properties of many novel compounds like this compound have not been fully investigated.[1] Therefore, a cautious approach, treating the substance as hazardous waste, is the cornerstone of a self-validating safety protocol. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.

Section 1: Hazard Assessment and Immediate Safety Precautions

Before any disposal activities commence, a thorough understanding of the potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, analysis of structurally related triazine compounds provides critical insights into its potential hazard profile. Triazine derivatives can cause skin, eye, and respiratory irritation.[1][2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects against potential splashes of solutions or accidental generation of dust.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Prevents skin contact, as many triazine compounds are known skin irritants.[1][2][3]
Body Protection A lab coat or chemical-resistant apron.[4]Provides a barrier against spills and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities.[4]Minimizes the risk of inhaling fine dust particles or vapors, which can cause respiratory tract irritation.[1][3]
Emergency Procedures: Preparedness is Key

In the event of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]

Section 2: Waste Segregation and Collection: The Foundation of Proper Disposal

The cardinal rule of chemical waste management is meticulous segregation at the source.[5][6] This prevents unintended and potentially dangerous reactions between incompatible chemicals.[6]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste.[6] The label should include the full chemical name, the words "Hazardous Waste," and the date of accumulation.

  • Solid Waste: Collect solid waste, including contaminated consumables like gloves and weigh boats, in the designated container. Minimize dust generation during transfer.[1]

  • Liquid Waste: For solutions containing the compound, use a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been verified.

  • Storage: Store the waste container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][2][7] Ensure the container is kept tightly closed.[1][7][8]

Section 3: Disposal Pathways: A Decision-Making Framework

The recommended and most secure method for the disposal of novel or uncharacterized chemical compounds is through a licensed hazardous waste management facility.[5][9] These facilities are equipped for the high-temperature incineration of chemical waste, which is the most practical and environmentally sound method for combustible laboratory waste.[5]

Caption: Disposal workflow for this compound.

On-site Treatment (For Advanced Users with EHS Approval)

While not recommended for routine disposal, chemical degradation can be a viable option under specific, controlled circumstances and with prior approval from your institution's Environmental Health and Safety (EHS) department. A potential method for triazine-containing compounds is acid-catalyzed hydrolysis.[4]

Experimental Protocol for Acid Hydrolysis (Use with Extreme Caution):

  • WARNING: This procedure should only be performed by trained personnel in a controlled laboratory setting and with appropriate EHS oversight. The byproducts of this reaction may also be hazardous and require separate disposal procedures.

  • Preparation: In a suitable reaction vessel within a chemical fume hood, create a dilute solution of the triazine waste.

  • Acidification: Slowly add a dilute acid (e.g., hydrochloric acid) to the solution while stirring. The goal is to catalyze the hydrolysis of the triazine ring.

  • Neutralization: After the reaction is complete (as determined by an appropriate analytical method), neutralize the solution with a suitable base.

  • Disposal of Byproducts: The resulting solution must be analyzed for hazardous byproducts before being disposed of according to institutional guidelines.

Section 4: Spill Management

In the event of a spill, a swift and organized response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[4]

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4]

  • Cleanup and Disposal: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[4]

  • Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.[4]

  • Reporting: Report the spill to your laboratory supervisor and EHS department in accordance with your institution's policies.[4]

Section 5: Regulatory Compliance

All disposal activities must adhere to local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste.[10][11] Furthermore, laboratories must maintain a Chemical Hygiene Plan as mandated by the Occupational Safety and Health Administration (OSHA).[12][13][14] It is your responsibility to be aware of and compliant with all applicable regulations.

By adhering to these rigorous, scientifically-grounded procedures, you not only ensure your personal safety but also uphold the highest standards of environmental stewardship and scientific integrity.

References

  • Safety Data Sheet: 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Chemos GmbH & Co.KG. [Link]

  • Pros and Cons of Triazine H2S Scavenger vs. Liquid Redox. Streamline Innovations. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. National Institutes of Health. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Triazine Herbicides Removal from Water with Granular Activated Carbon. ResearchGate. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • OSHA Laboratory Standard. National Center for Biotechnology Information. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • EPA Hazardous Waste Codes. University of Maryland. [Link]

  • Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. [Link]

  • OSHA Compliance For Laboratories. US Bio-Clean. [Link]

  • What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]

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Comprehensive Safety and Handling Guide for 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the scientific reasoning behind these recommendations, ensuring a culture of safety and excellence in your laboratory.

Hazard Assessment and Core Principles

The 1,2,4-triazine core is a common scaffold in medicinal chemistry. Related compounds have been shown to cause skin, eye, and respiratory irritation.[1][2] Some are also classified as harmful if swallowed.[3] Therefore, it is prudent to handle this compound with a high degree of caution.

Key Safety Principles:

  • Assume Hazard: In the absence of specific data, treat this compound as hazardous.

  • Exposure Minimization: All procedures should be designed to minimize the possibility of contact, inhalation, and ingestion.

  • Engineering Controls as Primary Barrier: Utilize fume hoods and other ventilated enclosures as the first line of defense.

  • Personal Protective Equipment (PPE) as the Final Barrier: PPE is critical but should not be the sole means of protection.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the required and recommended PPE for handling this compound.

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or a Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes and fine dust.[4][5][6] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Laboratory Coat and Chemical-Resistant GlovesA flame-resistant lab coat should be worn and buttoned at all times. For glove selection, nitrile gloves are a common and effective choice for many laboratory chemicals. However, it is best practice to consult glove manufacturer's compatibility charts. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination.[6]
Respiratory Protection N95 Dust Mask or RespiratorFor handling small quantities of the solid compound where dust generation is minimal, an N95-rated dust mask may be sufficient. For larger quantities, or when there is a potential for aerosol generation, a half-mask or full-face respirator with appropriate particulate filters should be used in accordance with OSHA regulations 29 CFR 1910.134.[5]
Operational and Handling Workflow

The following workflow is designed to ensure safe handling from receipt of the compound to its final use in an experiment.

Handling_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling Receipt_and_Storage Receipt and Secure Storage SDS_Review Review Safety Data Sheet Receipt_and_Storage->SDS_Review Inspect PPE_Donning Don Proper PPE SDS_Review->PPE_Donning Understand Hazards Weighing Weighing in Ventilated Enclosure PPE_Donning->Weighing Proceed to Handling Dissolution Dissolution in Fume Hood Weighing->Dissolution Transfer Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Use in Experiment Decontamination Decontaminate Work Area Reaction_Setup->Decontamination After Completion Waste_Disposal Segregate and Dispose of Waste Decontamination->Waste_Disposal Collect Waste PPE_Doffing Proper PPE Removal Waste_Disposal->PPE_Doffing Final Step

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Pre-Handling Preparations:

    • Upon receipt, visually inspect the container for any damage.

    • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]

    • Thoroughly review the Safety Data Sheet (SDS) for any available specific handling information.

    • Don the appropriate PPE as outlined in the table above.

  • Handling the Compound:

    • All handling of the solid compound that may generate dust, such as weighing, must be performed in a chemical fume hood or a ventilated balance enclosure.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Post-Handling Procedures:

    • Decontaminate all surfaces and equipment that have come into contact with the chemical.

    • Properly doff PPE, removing gloves last, and wash hands thoroughly with soap and water.[7]

Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and further contamination.

Spill_Response Spill_Occurs Spill Occurs Evacuate_Area Evacuate Immediate Area Spill_Occurs->Evacuate_Area Alert_Personnel Alert Nearby Personnel and Supervisor Evacuate_Area->Alert_Personnel Don_PPE Don Appropriate PPE Alert_Personnel->Don_PPE Contain_Spill Contain the Spill Don_PPE->Contain_Spill Clean_Up Clean Up Spill Contain_Spill->Clean_Up Dispose_Waste Dispose of Contaminated Waste Clean_Up->Dispose_Waste Decontaminate Decontaminate Area and Equipment Dispose_Waste->Decontaminate

Caption: A clear, step-by-step procedure for responding to a chemical spill.

Spill Response Protocol:

  • Immediate Actions:

    • Evacuate the immediate area of the spill.

    • Alert colleagues and the laboratory supervisor.

    • If the spill is large or involves other hazardous materials, contact the institutional emergency response team.

  • Cleanup:

    • For small spills of solid material, gently sweep or vacuum the material into a labeled container for disposal. Avoid generating dust.[1][4][8]

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • Do not allow the material to enter drains or waterways.[4]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and environmental responsibility.

Waste Disposal Protocol:

  • Waste Segregation: All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Method: The primary method of disposal should be through a licensed chemical waste disposal company.[6] Incineration in a permitted hazardous waste incinerator is often the preferred method for organic compounds.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.[6]

By adhering to these protocols, you contribute to a safe and productive research environment. This guide should be a living document, updated as more specific information about this compound becomes available.

References

  • PubChem. (n.d.). 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. Retrieved from [Link]

  • Georganics. (n.d.). 3-Amino-1,2,4-triazine - High purity. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.